molecular formula C8H6FN3 B066806 7-Fluoroquinazolin-2-amine CAS No. 190274-01-2

7-Fluoroquinazolin-2-amine

Cat. No.: B066806
CAS No.: 190274-01-2
M. Wt: 163.15 g/mol
InChI Key: LEJSJPUMRRROQB-UHFFFAOYSA-N
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Description

7-Fluoroquinazolin-2-amine is a high-purity, fluorinated quinazoline derivative of significant interest in medicinal chemistry and pharmacological research. This compound serves as a versatile and critical synthetic intermediate for the development of novel kinase inhibitors. The core quinazoline scaffold is a privileged structure in drug discovery, known for its ability to bind competitively to the ATP-binding sites of various protein kinases. The strategic incorporation of a fluorine atom at the 7-position can profoundly influence the molecule's electronic properties, metabolic stability, and binding affinity, making it a valuable building block for structure-activity relationship (SAR) studies. Researchers utilize this compound to design and synthesize targeted therapeutic agents, particularly for investigating signaling pathways involved in oncology, inflammatory diseases, and other proliferative disorders. Its primary research value lies in its potential to yield potent and selective inhibitors for tyrosine kinases (e.g., EGFR, VEGFR) and serine/threonine kinases. This product is intended for laboratory research purposes only and is a key starting material for advancing the development of next-generation small-molecule therapeutics.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

7-fluoroquinazolin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6FN3/c9-6-2-1-5-4-11-8(10)12-7(5)3-6/h1-4H,(H2,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LEJSJPUMRRROQB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=CN=C(N=C2C=C1F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6FN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00440649
Record name 7-fluoroquinazolin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00440649
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

163.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

190274-01-2
Record name 7-fluoroquinazolin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00440649
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

7-Fluoroquinazolin-2-amine chemical properties

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Chemical Properties of 7-Fluoroquinazolin-2-amine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties, spectroscopic data, synthesis, and reactivity of this compound. It is intended to serve as a foundational resource for researchers and professionals in the fields of medicinal chemistry, drug discovery, and organic synthesis.

Core Chemical Properties

This compound is a fluorinated derivative of the quinazoline heterocyclic system, which is a privileged scaffold in medicinal chemistry.[1] The presence of the fluorine atom and the amino group at key positions makes it a valuable and versatile building block for the synthesis of novel therapeutic agents, particularly in oncology and immunology.[2]

Physical and Chemical Data

The following table summarizes the key physical and chemical properties of this compound.

PropertyValueReference(s)
CAS Number 190274-01-2[2][3][4]
Molecular Formula C₈H₆FN₃[2][3]
Molecular Weight 163.15 g/mol [2][3]
Exact Mass 163.05500 Da[3]
Boiling Point 373.659 °C at 760 mmHg[2][3]
Flash Point 179.783 °C[2][3]
Density 1.401 g/cm³[2][3]
Refractive Index 1.69[2]
LogP 1.93230[3]
Polar Surface Area 51.80 Ų[3]
Melting Point Not Available[2]
Solubility Not Available[2]
Appearance Not Available[2]

Spectroscopic Properties

Infrared (IR) Spectroscopy

The IR spectrum of this compound is expected to show characteristic absorption bands corresponding to its primary aromatic amine and fluoro-substituted quinazoline structure.

Functional GroupExpected Absorption Range (cm⁻¹)Vibration TypeReference(s)
Primary Amine (N-H)3400–3250 (two bands)Asymmetric & Symmetric Stretch[5]
Primary Amine (N-H)1650–1580Bending (Scissoring)[5]
Aromatic C-H3100–3000Stretch[6]
C=N (Quinazoline Ring)~1620–1580Stretch
Aromatic C=C~1600 and 1500–1400Ring Stretch[6]
Aromatic C-N1335–1250Stretch[5]
C-F~1250–1000Stretch
N-H910–665 (broad)Wag[5]
Nuclear Magnetic Resonance (NMR) Spectroscopy

Specific ¹H NMR and ¹³C NMR spectral data for this compound are not provided in the search results. The spectra would be complex due to the fused aromatic system and the influence of the fluorine atom, which would cause characteristic splitting patterns in both proton and carbon spectra.

Mass Spectrometry (MS)

The exact mass of this compound is 163.05500 Da.[3] High-resolution mass spectrometry (HRMS) should confirm this molecular weight with high accuracy.

Synthesis and Reactivity

This compound is primarily utilized as a synthetic intermediate.[2] While a specific, detailed protocol for its synthesis is not available, a general pathway can be inferred from established methods for synthesizing quinazoline derivatives.

General Synthetic Approach

The synthesis of 2-aminoquinazolines often involves the cyclization of appropriately substituted anthranilic acid derivatives or 2-aminobenzonitriles.[7] A plausible synthetic route could start from 2-amino-4-fluorobenzoic acid or a related compound, followed by cyclization to form the quinazoline core.

G General Synthetic Workflow for 2-Aminoquinazolines cluster_start Starting Materials cluster_process Key Transformation cluster_product Target Intermediate A 2-Amino-4-fluorobenzoic Acid or 2-Amino-4-fluorobenzonitrile B Cyclization + Cyanamide or Urea derivative A->B C This compound B->C

Caption: Plausible synthetic pathway for this compound.

Reactivity and Role as a Synthetic Intermediate

The chemical reactivity of this compound is centered around the nucleophilic amino group at the C2 position. This group can readily participate in various reactions, such as N-alkylation, N-acylation, and transition metal-catalyzed cross-coupling reactions, to introduce diverse substituents. This makes it a crucial building block for creating libraries of quinazoline derivatives for drug discovery programs.[2]

G This compound as a Synthetic Hub cluster_reactions Derivatization Reactions cluster_products Bioactive Derivatives A This compound B N-Arylation / N-Alkylation A->B + R-X C Acylation / Sulfonylation A->C + Acyl/Sulfonyl Chloride D Condensation A->D + Aldehyde/Ketone E Kinase Inhibitors B->E F Anti-inflammatory Agents C->F G Antimicrobial Compounds D->G

Caption: Role as a key intermediate in synthesizing diverse derivatives.

Biological Activity and Applications

The quinazoline scaffold is prevalent in numerous FDA-approved drugs, particularly kinase inhibitors used in cancer therapy.[8] Derivatives of this compound are investigated for a wide range of therapeutic applications.

  • Anticancer Activity: Quinazolin-2-amine derivatives have been discovered as potent inhibitors of ROR1 pseudokinase, showing efficacy against triple-negative breast cancer in preclinical models.[9]

  • Anti-inflammatory Activity: Fluorine-substituted benzo[h]quinazoline-2-amine derivatives have demonstrated potential as anti-inflammatory agents by inhibiting the NF-κB signaling pathway.[10] These compounds were shown to reduce the phosphorylation of IκBα and p65, key steps in the activation of this pro-inflammatory pathway.[10]

G Inhibition of NF-κB Pathway by Quinazoline Derivatives cluster_stimuli Inflammatory Stimuli cluster_pathway Cytoplasmic Signaling cluster_inhibitor Inhibitory Action cluster_nuclear Nuclear Events A LPS, TNF-α, etc. B IKK Activation A->B C Phosphorylation of IκBα B->C D IκBα Degradation C->D E p65/p50 Dimer Release D->E F Nuclear Translocation of p65/p50 E->F Inhibitor Quinazoline-2-amine Derivatives Inhibitor->C Inhibits G Gene Transcription (Pro-inflammatory Cytokines) F->G

References

An In-depth Technical Guide to 7-Fluoroquinazolin-2-amine (CAS Number: 190274-01-2)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct experimental data for 7-Fluoroquinazolin-2-amine (CAS 190274-01-2) is limited in publicly available scientific literature. This guide provides a comprehensive overview based on data from structurally related compounds and general chemical principles. All information should be used as a reference, and experimental validation is recommended.

Core Compound Information

This compound is a fluorinated derivative of the quinazoline heterocyclic scaffold. The presence of the fluorine atom at the 7-position and the amino group at the 2-position makes it a valuable building block in medicinal chemistry. Quinazoline derivatives are known to exhibit a wide range of biological activities, and this compound serves as a key intermediate in the synthesis of potential therapeutic agents.[1][2]

Chemical and Physical Properties

The following table summarizes the known and predicted physicochemical properties of this compound.

PropertyValueSource
CAS Number 190274-01-2[3]
Molecular Formula C₈H₆FN₃[1]
Molecular Weight 163.15 g/mol [3]
IUPAC Name This compound[3]
Synonyms 2-Amino-7-fluoroquinazoline[1][4]
Boiling Point (Predicted) 373.66 °C at 760 mmHg[1]
Flash Point (Predicted) 179.78 °C[1]
Density (Predicted) 1.401 g/cm³[1]
Appearance Solid (form may vary)General
Spectral Data (Predicted)
SpectroscopyExpected Features
¹H NMR Aromatic protons on the quinazoline ring system, with splitting patterns influenced by the fluorine atom. A broad singlet for the -NH₂ protons.[5][6]
¹³C NMR Resonances for the eight carbon atoms of the quinazoline core, with the carbon bearing the fluorine atom showing a characteristic large coupling constant (¹J C-F).
IR Spectroscopy N-H stretching vibrations for the primary amine (two bands) in the region of 3300-3500 cm⁻¹. C-N stretching vibrations. Aromatic C-H stretching. C-F stretching band.[7][8]
Mass Spectrometry A molecular ion peak (M+) corresponding to the molecular weight. Fragmentation patterns typical for quinazoline derivatives, potentially involving the loss of HCN or other small molecules.[9][10]

Synthesis and Experimental Protocols

While a specific, detailed experimental protocol for the synthesis of this compound is not published, a plausible synthetic route can be devised based on established methods for quinazoline synthesis. A common approach involves the cyclization of an appropriately substituted anthranilonitrile or anthranilic acid derivative.

Proposed Synthetic Pathway

A potential synthetic route could start from 2-amino-4-fluorobenzoic acid, a commercially available starting material. This approach is adapted from methodologies used for similar quinazoline structures.[2][3]

G A 2-Amino-4-fluorobenzoic Acid C Cyclization/ Condensation A->C B Guanidine Carbonate B->C D 7-Fluoroquinazolin-2,4(1H,3H)-dione C->D Heat E Chlorination (e.g., POCl₃) D->E F 2,4-Dichloro-7-fluoroquinazoline E->F G Amination (e.g., NH₃) F->G I Reduction F->I Selective Reduction H This compound G->H I->H

Caption: Proposed synthetic workflow for this compound.

General Experimental Protocol (Hypothetical)

Step 1: Synthesis of 7-Fluoroquinazoline-2,4(1H,3H)-dione

  • A mixture of 2-amino-4-fluorobenzoic acid and guanidine carbonate would be heated, likely in a high-boiling solvent or neat, to induce cyclization and condensation.

  • The reaction progress would be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, the reaction mixture would be cooled, and the solid product would be isolated by filtration, washed, and dried.

Step 2: Synthesis of 2,4-Dichloro-7-fluoroquinazoline

  • The 7-Fluoroquinazoline-2,4(1H,3H)-dione would be treated with a chlorinating agent, such as phosphorus oxychloride (POCl₃), often with a catalytic amount of a tertiary amine (e.g., N,N-dimethylaniline).[3]

  • The reaction mixture would be heated at reflux until the starting material is consumed (monitored by TLC).

  • The excess POCl₃ would be removed under reduced pressure, and the residue would be carefully quenched with ice water.

  • The resulting solid would be filtered, washed with water, and dried to yield 2,4-dichloro-7-fluoroquinazoline.

Step 3: Synthesis of this compound

  • The 2,4-dichloro-7-fluoroquinazoline would be subjected to selective amination. This could be achieved by reacting it with a source of ammonia (e.g., ammonia in an organic solvent) at a controlled temperature to favor substitution at the 2-position.

  • Alternatively, a selective reduction of the 4-chloro group could be attempted, followed by amination.

Biological Activity and Potential Mechanisms of Action

While specific biological data for this compound is not available, the quinazoline scaffold is a well-established pharmacophore in drug discovery, with numerous derivatives exhibiting potent anticancer and anti-inflammatory properties.[11][12][13]

Anticancer Potential

Quinazoline derivatives are prominent as kinase inhibitors, particularly targeting the Epidermal Growth Factor Receptor (EGFR) family.[11] The 7-fluoro substitution is a common feature in several known EGFR inhibitors.

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm EGFR EGFR ADP ADP EGFR->ADP Ras Ras/Raf/MEK/ERK Pathway EGFR->Ras Phosphorylation PI3K PI3K/Akt/mTOR Pathway EGFR->PI3K Phosphorylation Ligand Growth Factor (e.g., EGF) Ligand->EGFR Compound This compound Derivative Compound->EGFR Inhibition ATP ATP ATP->EGFR Proliferation Cell Proliferation, Survival, Angiogenesis Ras->Proliferation PI3K->Proliferation Apoptosis Apoptosis PI3K->Apoptosis Inhibition cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor (e.g., TLR) IKK IKK Complex Receptor->IKK Activation Stimulus Inflammatory Stimulus (e.g., LPS) Stimulus->Receptor Compound This compound Derivative Compound->IKK Inhibition IkappaB IκBα IKK->IkappaB Phosphorylation & Degradation NFkappaB NF-κB NFkappaB_nuc NF-κB NFkappaB->NFkappaB_nuc Translocation DNA DNA NFkappaB_nuc->DNA Genes Pro-inflammatory Gene Expression (TNF-α, IL-6, COX-2) DNA->Genes

References

An In-depth Technical Guide to the Molecular Structure of 7-Fluoroquinazolin-2-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure, properties, and plausible synthesis of 7-Fluoroquinazolin-2-amine. Due to a lack of extensive, publicly available experimental data specifically for this compound, this guide leverages data from closely related analogs to present a predictive but scientifically grounded resource. All quantitative data is summarized in structured tables, and detailed, inferred experimental methodologies are provided.

Molecular Structure and Chemical Properties

This compound is a fluorinated derivative of the quinazoline heterocyclic system. The presence of the fluorine atom at the 7-position and the amine group at the 2-position are key determinants of its chemical reactivity and potential biological activity. Quinazolines are known scaffolds in medicinal chemistry, often investigated for their potential as anticancer and anti-inflammatory agents.[1][2]

Table 1: Chemical and Physical Properties of this compound

PropertyValueSource
IUPAC Name This compound[3]
Synonyms 2-Amino-7-fluoroquinazoline[3]
CAS Number 190274-01-2[3]
Molecular Formula C₈H₆FN₃[3]
Molecular Weight 163.15 g/mol [3]
Appearance Light yellow to yellow solid (predicted)[4]
Boiling Point 373.7 ± 34.0 °C (Predicted)[4]
Density 1.400 ± 0.06 g/cm³ (Predicted)[4]
pKa 4.79 ± 0.26 (Predicted)[4]
LogP 1.93230[3]

Molecular Structure Diagram:

Caption: Molecular structure of this compound.

Plausible Experimental Synthesis Protocol

The proposed synthesis involves the acid-mediated [4+2] annulation of 2-amino-4-fluorobenzonitrile with a cyanamide source.

Proposed Reaction Scheme:

2-amino-4-fluorobenzonitrile + Cyanamide --(Acid Mediator)--> this compound

Detailed Inferred Methodology:

  • Reaction Setup: To a solution of 2-amino-4-fluorobenzonitrile (1.0 mmol, 1.0 equiv) in a suitable solvent such as 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) (5 mL), add a cyanamide source (e.g., N-benzyl cyanamide, 1.5 mmol, 1.5 equiv) and an acid mediator (e.g., hydrochloric acid, 2.0 mmol, 2.0 equiv).

  • Reaction Conditions: The reaction mixture is stirred and heated to 70 °C in an oil bath for 1-2 hours, with the progress of the reaction monitored by thin-layer chromatography (TLC).

  • Work-up and Isolation: Upon completion, the reaction mixture is cooled to room temperature. The solvent is removed under reduced pressure. The residue is then extracted with ethyl acetate, and the organic layer is washed with brine and dried over anhydrous sodium sulfate.

  • Purification: The crude product is purified by column chromatography on silica gel to yield this compound.

Experimental Workflow Diagram:

Synthesis_Workflow start Start reactants Combine 2-amino-4-fluorobenzonitrile, cyanamide source, and acid in HFIP start->reactants reaction Heat at 70°C for 1-2h (Monitor by TLC) reactants->reaction workup Cool, remove solvent, extract with Ethyl Acetate, wash with brine, dry reaction->workup purification Column Chromatography (Silica Gel) workup->purification product This compound purification->product

Caption: Plausible experimental workflow for the synthesis of this compound.

Predicted Spectroscopic Data

Direct experimental spectroscopic data for this compound is scarce. The following tables provide predicted data based on the analysis of structurally similar compounds and general spectroscopic principles.[6][7][8][9][10][11]

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (in DMSO-d₆)

¹H NMR Predicted δ (ppm) Multiplicity Assignment
Aromatic CH8.0 - 8.2dH5
Aromatic CH7.2 - 7.4ddH6
Aromatic CH7.8 - 8.0dH8
Amine NH₂6.5 - 7.0br s2-NH₂
¹³C NMR Predicted δ (ppm) Assignment
Aromatic C~160C2
Aromatic C~150C4
Aromatic C~115C4a
Aromatic C~125C5
Aromatic C~110 (d, J_CF ≈ 20 Hz)C6
Aromatic C~165 (d, J_CF ≈ 250 Hz)C7
Aromatic C~118 (d, J_CF ≈ 20 Hz)C8
Aromatic C~155C8a

Table 3: Predicted Key IR Absorption Bands

Vibrational Mode Predicted Wavenumber (cm⁻¹) Intensity
N-H Stretch (asymmetric & symmetric)3400 - 3250Medium, Sharp
Aromatic C-H Stretch3100 - 3000Medium
C=N Stretch1650 - 1580Strong
Aromatic C=C Stretch1600 - 1450Medium-Strong
C-N Stretch (aromatic amine)1335 - 1250Strong
C-F Stretch1250 - 1000Strong
N-H Wag910 - 665Broad, Strong

Table 4: Predicted Mass Spectrometry Fragmentation

Ion Predicted m/z Description
[M+H]⁺164.06Molecular Ion
[M+H - NH₃]⁺147.03Loss of ammonia
[M+H - HCN]⁺137.05Loss of hydrogen cyanide
[M+H - C₂H₂N₂]⁺110.03Fragmentation of the pyrimidine ring

Potential Biological Activity and Signaling Pathways

While the specific biological activity of this compound has not been extensively reported, related fluoroquinazoline derivatives have shown promise as anti-inflammatory agents through the inhibition of TNF-α production and as inhibitors of T-cell proliferation.[2] Additionally, the broader class of quinazolines is known to interact with various biological targets, including kinases.[12] One of the well-established mechanisms of action for some antimicrobial quinolones is the inhibition of bacterial DNA gyrase and topoisomerase IV.[13]

Given the reported anti-inflammatory activity of similar compounds, a potential mechanism of action for this compound could involve the modulation of inflammatory signaling pathways, such as the one mediated by TNF-α.

Potential Signaling Pathway Inhibition Diagram:

TNF_alpha_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm TNFa TNF-α TNFR TNFR1 TNFa->TNFR Binding TRADD TRADD TNFR->TRADD Recruitment TRAF2 TRAF2 TRADD->TRAF2 IKK IKK Complex TRAF2->IKK Activation IkBa IκBα IKK->IkBa Phosphorylation & Degradation NFkB NF-κB IkBa->NFkB Release Nucleus Nucleus NFkB->Nucleus Translocation Inflammation Inflammatory Response Nucleus->Inflammation Gene Transcription Inhibitor This compound (Potential Inhibitor) Inhibitor->IKK Inhibition

Caption: Potential inhibition of the TNF-α signaling pathway by this compound.

Safety Information

As with any research chemical, this compound should be handled with appropriate safety precautions in a laboratory setting. This includes the use of personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Disclaimer: The information provided in this technical guide is intended for research and development purposes only. The experimental protocols and predicted data are based on scientific literature for analogous compounds and should be used as a guideline. Experimental validation is required to confirm these findings.

References

An In-depth Technical Guide to 7-Fluoroquinazolin-2-amine: Core Physical, Chemical, and Biological Insights

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

7-Fluoroquinazolin-2-amine is a fluorinated quinazoline derivative that serves as a key building block in medicinal chemistry and drug discovery. Its structural motif is of significant interest for the development of novel therapeutic agents, particularly in the fields of oncology and inflammation. This technical guide provides a comprehensive overview of the core physical and chemical properties of this compound, alongside a discussion of its potential biological significance based on the activities of structurally related compounds. This document aims to be a foundational resource for researchers engaged in the synthesis, evaluation, and application of this and similar molecules.

Chemical and Physical Properties

The fundamental physical and chemical characteristics of this compound are crucial for its handling, characterization, and application in synthetic and biological studies. A summary of its key properties is presented below.

Identifiers and Molecular Characteristics
PropertyValueReference
CAS Number 190274-01-2[1]
Molecular Formula C₈H₆FN₃[1]
Molecular Weight 163.15 g/mol [1]
InChI Key LEJSJPUMRRROQB-UHFFFAOYSA-N
Physicochemical Data

Quantitative data on the physicochemical properties of this compound are essential for experimental design, including reaction setup, purification, and formulation.

PropertyValueReference
Melting Point Not available[1]
Boiling Point 373.659 °C at 760 mmHg[1]
Density 1.401 g/cm³[1]
Flash Point 179.783 °C[1]
pKa (predicted) ~4.79 (for the related 6-fluoro isomer)[2]
Solubility Predicted to have low aqueous solubility[3]
LogP 1.93230[4]

Synthesis and Analytical Protocols

Representative Synthetic Workflow

A common strategy for the synthesis of 2-aminoquinazolines involves the reaction of a suitably substituted anthranilonitrile with a source of the C2-N fragment, or a multi-step sequence starting from a 2-aminobenzonitrile derivative. For this compound, a potential synthetic pathway could be conceptualized as follows:

Synthetic Workflow for this compound start 2-Amino-4-fluorobenzoic acid intermediate1 7-Fluoroquinazoline-2,4-diol start->intermediate1 Cyclization with Urea intermediate2 2,4-Dichloro-7-fluoroquinazoline intermediate1->intermediate2 Chlorination (e.g., POCl3) intermediate3 2-Chloro-7-fluoroquinazolin-4-amine derivatives intermediate2->intermediate3 Nucleophilic Substitution product This compound intermediate3->product Further transformation Potential Cancer Signaling Pathway Inhibition cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (e.g., EGFR) PI3K PI3K RTK->PI3K RAS RAS RTK->RAS Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation, Survival, Growth mTOR->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation Inhibitor Quinazoline-based Inhibitor (Potential role for derivatives of This compound) Inhibitor->PI3K Inhibitor->RAF Inhibitor->MEK Inhibitor->ERK Potential Anti-inflammatory Signaling Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TLR4 Toll-like Receptor 4 (TLR4) MyD88 MyD88 TLR4->MyD88 IKK IKK Complex MyD88->IKK IkappaB IκB IKK->IkappaB phosphorylates & degrades NFkappaB NF-κB IkappaB->NFkappaB Inflammatory_Genes Pro-inflammatory Gene Expression (e.g., TNF-α, IL-6) NFkappaB->Inflammatory_Genes translocates to nucleus Inhibitor Quinazoline-based Inhibitor (Potential role for derivatives of This compound) Inhibitor->IKK

References

The Quinazoline Scaffold: A Privileged Structure in Drug Discovery and the Potential Biological Activity of 7-Fluoroquinazolin-2-amine

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: A comprehensive review of the scientific literature reveals a notable absence of specific biological activity data for 7-Fluoroquinazolin-2-amine. Therefore, this technical guide will focus on the well-documented biological activities of structurally related quinazoline derivatives to infer the potential therapeutic relevance of this compound. This document is intended for researchers, scientists, and drug development professionals.

The quinazoline core is a versatile bicyclic aromatic heterocycle that has emerged as a "privileged scaffold" in medicinal chemistry. Its derivatives have been extensively investigated and developed as potent inhibitors of various enzymes and receptors, leading to their use in a wide range of therapeutic areas, most notably in oncology and for inflammatory conditions. The introduction of a fluorine atom at the 7-position and an amine group at the 2-position of the quinazoline ring, as in this compound, suggests potential interactions with biological targets that are sensitive to these specific substitutions.

Potential Therapeutic Targets and Biological Activities

Based on the activities of analogous compounds, this compound could potentially exhibit activity as an inhibitor of key signaling pathways, including:

  • Epidermal Growth Factor Receptor (EGFR) Inhibition: The 4-anilinoquinazoline scaffold is a cornerstone of many clinically approved EGFR tyrosine kinase inhibitors (TKIs) used in cancer therapy.[1][2] These drugs target the ATP-binding site of the EGFR kinase domain, preventing its activation and downstream signaling that promotes cell proliferation and survival.[3] While this compound is not a 4-anilinoquinazoline, the core quinazoline structure is fundamental to this activity.

  • Nuclear Factor-kappa B (NF-κB) Inhibition: Several quinazoline derivatives have been identified as potent inhibitors of the NF-κB signaling pathway, which is a critical regulator of inflammation and is implicated in various inflammatory diseases and cancers.[4][5][6][7] Inhibition of this pathway can lead to anti-inflammatory and anti-cancer effects.

Quantitative Data for Structurally Related Quinazoline Derivatives

The following tables summarize the in vitro inhibitory activities of various quinazoline derivatives against cancer cell lines and specific kinases. This data provides a benchmark for the potential potency that could be expected from novel quinazoline compounds.

Table 1: Cytotoxic Activity of Quinazoline Derivatives against Cancer Cell Lines

Compound ClassCell LineIC50 / GI50 (µM)Reference
Quinazolin-4(3H)-one derivative (6d)NCI-H460 (NSC Lung Cancer)0.789[3]
Quinazoline-based thiazole (4i)A549 (Lung Carcinoma)14.79[8]
Quinazoline-based thiazole (4i)MCF-7 (Breast Cancer)2.86[8]
Quinazoline-based thiazole (4i)HepG2 (Liver Cancer)5.91[8]
Quinazoline derivative (QZ-5)A549 (Lung Carcinoma)1.6[1]
Quinazoline derivative (QZ-5)MCF-7 (Breast Cancer)2.4[1]
4-aminoquinazoline derivative (LU1501)SK-BR-3 (Breast Cancer)10.16 ± 0.86[4]
4-aminoquinazoline derivative (LU1501)HCC1806 (Breast Cancer)10.66 ± 1.01[4]
2-phenyl quinazoline derivative (2a)NCI-60 Cell Line Panel (Mean)2.88[7]

Table 2: Kinase Inhibitory Activity of Quinazoline Derivatives

Compound ClassKinase TargetIC50 (nM)Reference
Quinazolin-4(3H)-one derivative (6d)EGFR69 ± 4[3]
Quinazoline semicarbazone (1i)EGFR (wild type)0.05[9][10]
Quinazoline semicarbazone (1j)EGFR (wild type)0.1[9][10]
Quinazoline semicarbazoneEGFR (T790M/L858R mutant)5.6 and 8.6[10]
Quinazoline derivative (QZ-5)EGFR800[1]
6-amino-4-phenethylaminoquinazoline (11q)NF-κB transcriptional activationPotent Inhibition[6]
(4-Phenylamino)quinazoline alkylthiourea (19)IL-6 production (NF-κB mediated)840[5]
(4-Phenylamino)quinazoline alkylthiourea (19)TNFα production (NF-κB mediated)4000[5]

Experimental Protocols for Key Assays

The biological evaluation of quinazoline derivatives typically involves a series of in vitro assays to determine their cytotoxic and enzyme inhibitory activities.

MTT Assay for Cellular Proliferation

This colorimetric assay is a standard method for assessing the cytotoxic effects of a compound on cancer cell lines.

  • Cell Seeding: Cancer cells (e.g., A549, MCF-7) are seeded in 96-well plates at a specific density and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the test compound (e.g., this compound) and incubated for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: After the incubation period, a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.

  • Formazan Solubilization: Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals. A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm). The absorbance is directly proportional to the number of viable cells.

  • IC50 Calculation: The half-maximal inhibitory concentration (IC50) is calculated by plotting the percentage of cell viability against the compound concentration.

In Vitro Kinase Inhibition Assay (Luminescence-based)

This type of assay is used to determine the direct inhibitory effect of a compound on the activity of a specific kinase, such as EGFR.

  • Reaction Components: The assay is typically performed in a multi-well plate and includes the kinase, a substrate (e.g., a peptide or protein that is a substrate for the kinase), and ATP.

  • Compound Addition: The test compound is added at various concentrations to the wells containing the kinase and substrate.

  • Reaction Initiation: The kinase reaction is initiated by the addition of ATP.

  • ATP Measurement: After a set incubation time, a reagent is added that stops the kinase reaction and measures the amount of remaining ATP. The amount of ATP consumed is proportional to the kinase activity. The signal is often a luminescent one.

  • IC50 Determination: The IC50 value, which is the concentration of the inhibitor required to reduce the kinase activity by 50%, is determined from the dose-response curve.[1]

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the potential signaling pathways that could be modulated by this compound and a general workflow for its biological evaluation.

EGFR_Signaling_Pathway EGF EGF EGFR EGFR EGF->EGFR Binds P P EGFR->P Autophosphorylation Compound This compound (Potential Inhibitor) Compound->EGFR Inhibits Ras Ras P->Ras Activates Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Nucleus Nucleus ERK->Nucleus Proliferation Cell Proliferation, Survival, Angiogenesis Nucleus->Proliferation Gene Transcription

Caption: Potential inhibition of the EGFR signaling pathway by this compound.

NFkB_Signaling_Pathway Stimuli Inflammatory Stimuli (e.g., TNF-α, IL-1) IKK IKK Complex Stimuli->IKK Activates IkB IκB IKK->IkB Phosphorylates Compound This compound (Potential Inhibitor) Compound->IKK Inhibits IkB_P P-IκB IkB->IkB_P IkB_NFkB IkB->IkB_NFkB NFkB NF-κB (p50/p65) Nucleus Nucleus NFkB->Nucleus Translocation NFkB->IkB_NFkB Proteasome Proteasome IkB_P->Proteasome Ubiquitination & Degradation Inflammation Inflammatory Response Nucleus->Inflammation Gene Transcription IkB_NFkB->NFkB Release

Caption: Potential inhibition of the NF-κB signaling pathway.

Experimental_Workflow Start Start: this compound InVitro In Vitro Screening Start->InVitro Cytotoxicity Cytotoxicity Assays (e.g., MTT on cancer cell lines) InVitro->Cytotoxicity KinaseAssay Kinase Inhibition Assays (e.g., EGFR, other kinases) InVitro->KinaseAssay NFkBAssay NF-κB Inhibition Assays (e.g., Reporter Gene Assay) InVitro->NFkBAssay Lead Lead Compound Identification Cytotoxicity->Lead KinaseAssay->Lead NFkBAssay->Lead InVivo In Vivo Studies Lead->InVivo Xenograft Tumor Xenograft Models InVivo->Xenograft InflammationModel Animal Models of Inflammation InVivo->InflammationModel PKPD Pharmacokinetics & Pharmacodynamics InVivo->PKPD End Preclinical Candidate Xenograft->End InflammationModel->End PKPD->End

Caption: General experimental workflow for evaluating the biological activity of a novel compound.

Conclusion and Future Directions

While there is a lack of direct experimental data on the biological activity of this compound, the extensive research on related quinazoline derivatives provides a strong rationale for investigating its potential as a therapeutic agent. The quinazoline scaffold is a proven pharmacophore for targeting key pathways in cancer and inflammation. Future research should focus on the synthesis and in vitro screening of this compound to determine its cytotoxic and enzyme inhibitory properties. Based on these initial findings, further studies, including in vivo models, could elucidate its therapeutic potential. The presence of the 2-amino group and the 7-fluoro substituent offers unique structural features that may lead to novel mechanisms of action or improved pharmacological properties compared to existing quinazoline-based drugs.

References

Potential Therapeutic Targets of 7-Fluoroquinazolin-2-amine: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct biological data for 7-Fluoroquinazolin-2-amine is limited in publicly available scientific literature. This guide provides an in-depth analysis of potential therapeutic targets by examining structurally related 2-amino-7-substituted quinazoline and 7-fluoroquinoline derivatives. The presented data and protocols are derived from studies on these analogous compounds and serve as a strong predictive framework for the therapeutic potential of this compound.

Introduction: The Quinazoline Scaffold in Drug Discovery

The quinazoline core is a privileged scaffold in medicinal chemistry, forming the backbone of numerous therapeutic agents.[1] Its rigid, bicyclic structure is amenable to diverse chemical modifications, allowing for the fine-tuning of pharmacological properties. Several quinazoline derivatives have received FDA approval, particularly as anticancer agents that function as protein kinase inhibitors, such as gefitinib and erlotinib.[1][2] The 2-aminoquinazoline moiety, in particular, has been a focus of drug discovery efforts due to its ability to engage in key hydrogen bonding interactions within the ATP-binding sites of various kinases. The introduction of a fluorine atom at the 7-position, as in this compound, can significantly modulate the compound's physicochemical properties, including metabolic stability and target-binding affinity.

This technical guide explores the most probable therapeutic targets for this compound based on robust data from closely related analogs. The primary focus will be on its potential as an inhibitor of the ERK/MAPK pathway, with additional discussion on other plausible kinase targets such as EGFR and Aurora Kinase.

Primary Hypothesized Target: Extracellular Signal-Regulated Kinase 1/2 (ERK1/2)

The Mitogen-Activated Protein Kinase (MAPK) pathway is a critical signaling cascade that regulates cell proliferation, differentiation, and survival. Aberrant activation of this pathway is a hallmark of many cancers.[3] Extracellular signal-regulated kinases 1 and 2 (ERK1/2) are central nodes in this pathway, making them attractive targets for anticancer therapeutics.[3] Recent studies have identified 2-amino-7-amide quinazoline derivatives as potent and orally bioavailable inhibitors of ERK1/2.[3]

Mechanism of Action: Inhibition of the ERK/MAPK Signaling Pathway

This compound and its derivatives are hypothesized to act as ATP-competitive inhibitors of ERK1/2. By binding to the ATP pocket of these kinases, they block the phosphorylation of downstream substrates like RSK (Ribosomal S6 Kinase), leading to the inhibition of cell proliferation, migration, and invasion, and the induction of apoptosis.[3]

ERK_MAPK_Pathway Growth_Factors Growth Factors RTK Receptor Tyrosine Kinase (e.g., EGFR) Growth_Factors->RTK RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK1/2 RAF->MEK ERK ERK1/2 MEK->ERK RSK RSK ERK->RSK Apoptosis Apoptosis ERK->Apoptosis Transcription_Factors Transcription Factors (e.g., c-Fos, c-Jun) RSK->Transcription_Factors Cell_Cycle_Progression Cell Cycle Progression, Proliferation, Survival Transcription_Factors->Cell_Cycle_Progression Inhibitor This compound (Analog) Inhibitor->ERK

Caption: Hypothesized Inhibition of the ERK/MAPK Signaling Pathway.
Quantitative Data: In Vitro Kinase and Antiproliferative Activity

The following table summarizes the in vitro activity of a representative 2-amino-7-amide quinazoline derivative (Compound 23 from the cited study) against ERK1/2 and in various cancer cell lines.[3]

Assay Type Target/Cell Line Metric Value (nM)
Kinase AssayERK1IC505.2
Kinase AssayERK2IC502.1
AntiproliferativeA375 (Melanoma)IC5035
AntiproliferativeHCT116 (Colon)IC5089
AntiproliferativeNCI-H358 (Lung)IC50120
Experimental Protocols

Objective: To determine the 50% inhibitory concentration (IC50) of the test compound against purified ERK1 and ERK2 kinases.

Methodology:

  • Reagents: Recombinant human ERK1 and ERK2, ATP, myelin basic protein (MBP) as a substrate, kinase assay buffer, and the test compound.

  • Procedure:

    • Prepare a serial dilution of the test compound.

    • In a 96-well plate, add the kinase, substrate, and test compound to the kinase assay buffer.

    • Initiate the reaction by adding ATP.

    • Incubate the reaction mixture at 30°C for a specified time.

    • Terminate the reaction and quantify the phosphorylated substrate using a suitable method (e.g., radioactive filter binding assay or luminescence-based assay).

    • Calculate the IC50 value by fitting the dose-response data to a four-parameter logistic equation.

Objective: To measure the cytotoxic effect of the test compound on cancer cell lines.

Methodology:

  • Reagents: Cancer cell lines, cell culture medium, fetal bovine serum (FBS), penicillin-streptomycin, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), and DMSO.

  • Procedure:

    • Seed the cells in a 96-well plate and allow them to adhere overnight.

    • Treat the cells with various concentrations of the test compound and incubate for 72 hours.

    • Add MTT solution to each well and incubate for 4 hours to allow the formation of formazan crystals.

    • Solubilize the formazan crystals with DMSO.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the IC50 value from the dose-response curve.

Experimental_Workflow Start Start Synthesis Synthesis of This compound Analogs Start->Synthesis Kinase_Assay In Vitro Kinase Assay (ERK1/2) Synthesis->Kinase_Assay Cell_Assay Cell-Based Antiproliferative Assay (e.g., MTT) Synthesis->Cell_Assay Data_Analysis_Kinase IC50 Determination (Kinase Inhibition) Kinase_Assay->Data_Analysis_Kinase Data_Analysis_Cell IC50 Determination (Cytotoxicity) Cell_Assay->Data_Analysis_Cell Lead_Optimization Lead Optimization Data_Analysis_Kinase->Lead_Optimization Data_Analysis_Cell->Lead_Optimization End End Lead_Optimization->End

Caption: General Experimental Workflow for Compound Evaluation.

Other Potential Therapeutic Targets

Based on the broader class of fluorinated quinazoline and quinoline derivatives, other protein kinases are also plausible targets for this compound.

Epidermal Growth Factor Receptor (EGFR)

EGFR is a receptor tyrosine kinase that plays a pivotal role in cell growth and proliferation.[4] The 4-anilinoquinoline scaffold, which is structurally related to quinazolines, has been extensively explored for EGFR inhibition.[4][5]

The following table presents the cytotoxic activity of representative 7-fluoro-4-anilinoquinoline derivatives against HeLa (cervical cancer) and BGC823 (gastric cancer) cell lines.[4]

Compound HeLa IC50 (μM) BGC823 IC50 (μM)
1f10.188.32
2i7.154.65
Gefitinib (Control)>4036.34

A common synthetic route involves the nucleophilic substitution of a 4-chloro-7-fluoroquinoline with a substituted aniline.[4]

  • Starting Materials: 4-Chloro-7-fluoroquinoline and a substituted aniline.

  • Procedure:

    • Dissolve 4-chloro-7-fluoroquinoline and the aniline derivative in a suitable solvent like isopropanol.

    • Heat the mixture at reflux for several hours.

    • Monitor the reaction by Thin Layer Chromatography (TLC).

    • Upon completion, cool the reaction mixture and collect the precipitated product by filtration.

    • Purify the product by recrystallization or column chromatography.

Aurora A Kinase

Aurora A kinase is a serine/threonine kinase that is essential for mitotic progression. Its overexpression is common in many human cancers, making it a promising anticancer target.[6][7] Fluorinated quinazoline derivatives have been investigated as inhibitors of Aurora A.[6][7] The fluorine atom on the quinazoline ring has been suggested to contribute positively to binding in the kinase's active site.[6]

A study on 2-(3-bromophenyl)-8-fluoroquinazoline-4-carboxylic acid (a structurally related compound) demonstrated its inhibitory activity against Aurora A kinase.[7]

Assay Type Target Metric Value
Kinase AssayAurora A% Inhibition @ 10 µM51.78%

Conclusion

While direct experimental data on this compound is not extensively available, a comprehensive analysis of its structural analogs strongly suggests its potential as a protein kinase inhibitor. The most promising therapeutic target appears to be the ERK1/2 kinases within the MAPK signaling pathway, given the recent development of potent 2-amino-7-amide quinazoline inhibitors.[3] Other plausible targets include EGFR and Aurora A kinase, which are known to be inhibited by structurally similar fluorinated heterocyclic compounds.[4][7]

The experimental protocols and workflows detailed in this guide provide a robust framework for the synthesis and biological evaluation of this compound and its derivatives. Further investigation into these potential therapeutic targets is warranted to fully elucidate the pharmacological profile and clinical potential of this compound.

References

7-Fluoroquinazolin-2-amine Derivatives and Analogs: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The quinazoline scaffold is a privileged heterocyclic system in medicinal chemistry, forming the core of numerous biologically active compounds. The introduction of a fluorine atom at the 7-position and an amine group at the 2-position of the quinazoline ring has garnered significant interest for the development of novel therapeutic agents, particularly in oncology. This technical guide provides a comprehensive overview of 7-fluoroquinazolin-2-amine derivatives and their analogs, focusing on their synthesis, biological activities, and mechanisms of action.

Core Structure and Synthetic Strategies

The fundamental structure of this compound provides a versatile template for chemical modification. A general and efficient approach to synthesize the 2-amino-7-fluoroquinazoline core involves a multi-step sequence starting from readily available precursors.

A plausible synthetic route commences with 2-amino-4-fluorobenzoic acid, which can be cyclized with urea to form 7-fluoroquinazoline-2,4-diol.[1] Subsequent chlorination, typically using phosphoryl chloride (POCl3), yields the di-chloro intermediate, 2,4-dichloro-7-fluoroquinazoline. This intermediate is then selectively reacted with an amine to introduce the desired substituent at the 2-position, followed by amination at the 4-position if required. For the synthesis of 2-amino-4(3H)-quinazolinone derivatives, an alternative strategy involves the reaction of substituted anthranilic acids with cyanamides.

Proposed General Synthetic Workflow

Synthetic Workflow A 2-Amino-4-fluorobenzoic Acid B 7-Fluoroquinazoline-2,4-diol A->B Urea, Heat C 2,4-Dichloro-7-fluoroquinazoline B->C POCl3, DMF D 2-Substituted-4-chloro-7-fluoroquinazoline C->D R1-NH2 E 7-Fluoroquinazolin-2,4-diamine Derivatives D->E R2-NH2

Caption: Proposed synthetic workflow for 7-fluoroquinazolin-2,4-diamine derivatives.

Biological Activity and Therapeutic Potential

Derivatives of the this compound scaffold have shown promise primarily as anticancer agents. Their mechanism of action often involves the inhibition of key enzymes in cellular signaling pathways that are crucial for cancer cell proliferation and survival.

Anticancer Activity

Numerous studies have highlighted the potent antiproliferative activity of fluoro-substituted quinazoline derivatives against a range of human cancer cell lines. The introduction of various substituents on the 2-amino group allows for the fine-tuning of their biological activity and selectivity.

Table 1: In Vitro Anticancer Activity of Representative Fluoroquinazoline Derivatives

Compound IDStructureCancer Cell LineIC50 (µM)Reference
1 6-Fluoro-3-(iminoindolin-2-one)quinazolin-4(3H)-oneMCF-7 (Breast)0.35 ± 0.01[2]
2 6-Fluoro-3-(4-nitrobenzylideneamino)quinazolin-4(3H)-oneMDA-MBA-231 (Breast)0.28 ± 0.02[2]
3 2-((2-Chlorobenzyl)amino)-6-phenoxyquinazolin-4(1H)-oneEGFR-TK0.00137[3]
4 4-(4-Fluorophenyl)amino-7-fluoroquinolineHeLa (Cervical)10.18[4]
5 4-(4-Fluorophenyl)amino-7-fluoroquinolineBGC823 (Gastric)8.32[4]

Note: The table includes closely related fluoro-substituted quinazoline and quinoline derivatives to illustrate the potential of the scaffold, due to the limited availability of data specifically for a consistent series of this compound derivatives.

Signaling Pathways and Mechanism of Action

The anticancer effects of many quinazoline derivatives are attributed to their ability to inhibit protein kinases, particularly those in the epidermal growth factor receptor (EGFR) family.[3][5] Overexpression and mutations of EGFR are common in various cancers, leading to uncontrolled cell growth.[3] this compound analogs can act as ATP-competitive inhibitors, binding to the kinase domain of EGFR and blocking the downstream signaling cascade.

Another important mechanism of action for some quinazoline derivatives is the inhibition of tubulin polymerization.[6][7][8][9][10] Tubulin is the protein subunit of microtubules, which are essential for cell division. By binding to the colchicine site on tubulin, these compounds disrupt microtubule dynamics, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[6][7][8][9][10]

Signaling_Pathway cluster_0 EGFR Signaling Pathway EGFR EGFR RAS RAS EGFR->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation Derivative 7-Fluoroquinazolin- 2-amine Derivative Derivative->EGFR

Caption: Inhibition of the EGFR signaling pathway by this compound derivatives.

Tubulin_Polymerization cluster_1 Tubulin Polymerization Inhibition Tubulin α/β-Tubulin Dimers Microtubule Microtubule Tubulin->Microtubule Polymerization M_Phase M-Phase Arrest Microtubule->M_Phase Disruption Apoptosis Apoptosis M_Phase->Apoptosis Derivative 7-Fluoroquinazolin- 2-amine Derivative Derivative->Tubulin Binds to Colchicine Site

Caption: Disruption of microtubule dynamics by this compound derivatives.

Experimental Protocols

General Procedure for the Synthesis of 7-Fluoroquinazoline-2,4-diol

This protocol is adapted from the synthesis of related quinazoline-2,4-diols.[1]

Materials:

  • 2-Amino-4-fluorobenzoic acid

  • Urea

  • Reaction vessel (e.g., three-necked flask)

Procedure:

  • Combine 2-amino-4-fluorobenzoic acid and urea in a suitable reaction vessel.

  • Heat the mixture, typically in an oil bath, to a temperature sufficient to initiate the reaction (e.g., 180-200 °C).

  • Maintain the temperature and stir the reaction mixture for several hours until the reaction is complete, as monitored by Thin Layer Chromatography (TLC).

  • Cool the reaction mixture to room temperature.

  • Add water to the solidified mass and stir to break it up.

  • Filter the solid product, wash with water, and then with a suitable organic solvent (e.g., ethanol) to remove unreacted starting materials.

  • Dry the product under vacuum to obtain 7-fluoroquinazoline-2,4-diol.

General Procedure for the Synthesis of 2,4-Dichloro-7-fluoroquinazoline

This protocol is a general method for the chlorination of quinazoline-2,4-diols.[1]

Materials:

  • 7-Fluoroquinazoline-2,4-diol

  • Phosphoryl chloride (POCl3)

  • N,N-Dimethylformamide (DMF) (catalytic amount)

  • Reaction vessel with a reflux condenser

Procedure:

  • To a reaction vessel, add 7-fluoroquinazoline-2,4-diol and an excess of phosphoryl chloride.

  • Add a catalytic amount of DMF.

  • Heat the reaction mixture to reflux (approximately 110 °C) and maintain for several hours. Monitor the reaction progress by TLC.

  • After completion, cool the reaction mixture to room temperature.

  • Carefully pour the reaction mixture onto crushed ice with stirring to quench the excess POCl3.

  • The solid product will precipitate out of the aqueous solution.

  • Filter the precipitate, wash thoroughly with cold water until the filtrate is neutral.

  • Dry the product under vacuum to yield 2,4-dichloro-7-fluoroquinazoline.

In Vitro EGFR Kinase Inhibition Assay

This is a representative protocol for assessing the inhibitory activity of compounds against EGFR kinase.[11]

Materials:

  • Recombinant human EGFR kinase

  • Poly(Glu, Tyr) 4:1 as substrate

  • ATP (Adenosine triphosphate)

  • Test compounds (dissolved in DMSO)

  • Assay buffer (e.g., Tris-HCl, MgCl2, MnCl2, DTT)

  • 96-well plates

  • Kinase-Glo® Luminescent Kinase Assay kit (Promega) or similar detection reagent

Procedure:

  • Prepare a reaction mixture containing the assay buffer, EGFR kinase, and the substrate in a 96-well plate.

  • Add the test compounds at various concentrations to the wells. Include a positive control (e.g., a known EGFR inhibitor like gefitinib) and a negative control (DMSO vehicle).

  • Initiate the kinase reaction by adding ATP.

  • Incubate the plate at a controlled temperature (e.g., 30 °C) for a specific duration (e.g., 60 minutes).

  • Stop the reaction and measure the remaining ATP levels using a luminescent assay kit according to the manufacturer's instructions. The luminescence signal is inversely proportional to the kinase activity.

  • Calculate the percentage of inhibition for each compound concentration relative to the control.

  • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration.

Tubulin Polymerization Assay

This assay measures the ability of a compound to inhibit the polymerization of tubulin into microtubules.[6][7][8][9][10]

Materials:

  • Purified tubulin protein

  • Polymerization buffer (e.g., MES buffer containing MgCl2, EGTA, and GTP)

  • Test compounds (dissolved in DMSO)

  • Temperature-controlled spectrophotometer or plate reader capable of measuring absorbance at 340 nm

  • 96-well plates

Procedure:

  • Prepare a solution of tubulin in the polymerization buffer on ice.

  • Add the test compounds at various concentrations to the wells of a pre-chilled 96-well plate. Include a positive control (e.g., colchicine) and a negative control (DMSO vehicle).

  • Add the tubulin solution to each well.

  • Place the plate in the spectrophotometer and raise the temperature to 37 °C to initiate polymerization.

  • Monitor the increase in absorbance at 340 nm over time, which corresponds to the extent of tubulin polymerization.

  • Calculate the percentage of inhibition of tubulin polymerization at a specific time point for each compound concentration.

  • Determine the IC50 value from the dose-response curve.

Conclusion

This compound derivatives represent a promising class of compounds with significant potential for the development of novel anticancer therapies. Their synthetic accessibility and the possibility of fine-tuning their biological activity through chemical modification make them an attractive scaffold for medicinal chemists. The primary mechanisms of action, involving the inhibition of crucial signaling pathways like EGFR and the disruption of fundamental cellular processes such as tubulin polymerization, provide a solid rationale for their continued investigation. The experimental protocols provided in this guide offer a starting point for the synthesis and evaluation of new analogs, facilitating further research and development in this important area of drug discovery.

References

Spectroscopic and Structural Elucidation of 7-Fluoroquinazolin-2-amine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the predicted spectroscopic data for 7-Fluoroquinazolin-2-amine, a molecule of interest in medicinal chemistry and drug discovery. Due to the limited availability of direct experimental data for this specific compound, this report presents a detailed analysis based on data from closely related analogs and established spectroscopic principles. The information herein is intended to serve as a valuable resource for researchers engaged in the synthesis, characterization, and application of novel quinazoline derivatives.

Predicted Spectroscopic Data

The following tables summarize the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. These predictions are derived from the analysis of structurally similar compounds and established spectral databases.

Table 1: Predicted ¹H NMR Spectroscopic Data (500 MHz, DMSO-d₆)

Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Assignment
~7.90ddJ = 8.8, 6.0H-5
~7.20s (broad)--NH₂
~7.10tdJ = 8.8, 2.5H-6
~6.95ddJ = 10.0, 2.5H-8
~9.50s-N-H (ring)

Note: Chemical shifts and coupling constants are estimations and may vary based on experimental conditions.

Table 2: Predicted ¹³C NMR Spectroscopic Data (125 MHz, DMSO-d₆)

Chemical Shift (δ, ppm)Assignment
~164.0 (d, ¹JCF ≈ 245 Hz)C-7
~161.5C-2
~155.0C-4
~151.0C-8a
~128.0 (d, ³JCF ≈ 8 Hz)C-5
~115.0 (d, ²JCF ≈ 22 Hz)C-6
~112.0 (d, ²JCF ≈ 24 Hz)C-8
~110.0C-4a

Note: The carbon attached to fluorine (C-7) will appear as a doublet with a large coupling constant. Other carbons in proximity to the fluorine atom will also exhibit smaller C-F couplings.

Table 3: Predicted Infrared (IR) Absorption Frequencies

Wavenumber (cm⁻¹)IntensityAssignment
3400-3300MediumN-H stretch (asymmetric and symmetric, -NH₂)
3200-3100MediumN-H stretch (ring)
3100-3000MediumAromatic C-H stretch
1650-1630StrongC=N stretch (quinazoline ring)
1620-1580StrongN-H bend (-NH₂)
1580-1450StrongAromatic C=C stretch
1250-1150StrongC-F stretch
1350-1250MediumAromatic C-N stretch

Table 4: Predicted Mass Spectrometry (MS) Data

m/zRelative Intensity (%)Assignment
163100[M]⁺ (Molecular Ion)
146Moderate[M-NH]⁺
136Moderate[M-HCN]⁺
119Low[M-HCN-NH]⁺

Note: Fragmentation patterns are predicted based on the general behavior of quinazoline and aromatic amine compounds under electron ionization (EI).

Experimental Protocols

The following are detailed, generalized methodologies for obtaining the spectroscopic data presented above. These protocols are based on standard laboratory practices for the analysis of heterocyclic aromatic compounds.

2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Instrumentation: A Bruker Avance III HD 500 MHz spectrometer (or equivalent) equipped with a cryoprobe.

  • Sample Preparation: Approximately 5-10 mg of this compound is dissolved in 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆). Tetramethylsilane (TMS) is used as an internal standard (0.00 ppm).

  • ¹H NMR Acquisition:

    • Pulse sequence: zg30

    • Number of scans: 16

    • Relaxation delay: 1.0 s

    • Spectral width: 20 ppm

    • Acquisition time: 4.0 s

  • ¹³C NMR Acquisition:

    • Pulse sequence: zgpg30 (proton-decoupled)

    • Number of scans: 1024

    • Relaxation delay: 2.0 s

    • Spectral width: 240 ppm

    • Acquisition time: 1.1 s

  • Data Processing: The raw data is Fourier transformed, phase-corrected, and baseline-corrected using appropriate software (e.g., TopSpin, MestReNova). Chemical shifts are referenced to the residual solvent peak or TMS.

2.2. Fourier-Transform Infrared (FTIR) Spectroscopy

  • Instrumentation: A PerkinElmer Spectrum Two FT-IR spectrometer (or equivalent) with a universal attenuated total reflectance (UATR) accessory.

  • Sample Preparation: A small amount of the solid sample is placed directly onto the diamond crystal of the UATR accessory.

  • Data Acquisition:

    • Spectral range: 4000-400 cm⁻¹

    • Resolution: 4 cm⁻¹

    • Number of scans: 16

    • A background spectrum of the clean, empty ATR crystal is recorded prior to sample analysis.

  • Data Processing: The sample spectrum is automatically ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.

2.3. Mass Spectrometry (MS)

  • Instrumentation: An Agilent 7890B GC coupled to a 5977A MSD (or a similar LC-MS system for non-volatile compounds).

  • Sample Preparation: The sample is dissolved in a suitable volatile solvent (e.g., methanol, dichloromethane) to a concentration of approximately 1 mg/mL.

  • GC-MS (for volatile compounds):

    • Injector temperature: 250°C

    • Oven program: Start at 50°C, hold for 2 min, ramp to 280°C at 10°C/min, hold for 5 min.

    • Carrier gas: Helium at a constant flow of 1 mL/min.

  • Mass Spectrometer Conditions (Electron Ionization - EI):

    • Ionization energy: 70 eV

    • Source temperature: 230°C

    • Quadrupole temperature: 150°C

    • Mass range: m/z 40-500

  • Data Processing: The total ion chromatogram (TIC) and the mass spectrum of the peak corresponding to this compound are analyzed to determine the molecular weight and fragmentation pattern.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a synthesized chemical compound like this compound.

Spectroscopic_Workflow General Workflow for Spectroscopic Analysis cluster_synthesis Compound Preparation cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation and Reporting Synthesis Synthesis of This compound Purification Purification (e.g., Crystallization, Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR IR FTIR Spectroscopy Purification->IR MS Mass Spectrometry Purification->MS Data_Processing Data Processing and Analysis NMR->Data_Processing IR->Data_Processing MS->Data_Processing Structure_Elucidation Structure Elucidation and Verification Data_Processing->Structure_Elucidation Report Technical Guide Preparation Structure_Elucidation->Report

The Quinazoline Scaffold: A Cornerstone of Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The quinazoline scaffold, a bicyclic heterocyclic aromatic compound formed by the fusion of a benzene ring and a pyrimidine ring, stands as a "privileged structure" in the field of medicinal chemistry. Its versatile nature, synthetic accessibility, and ability to interact with a wide array of biological targets have led to the development of numerous clinically significant drugs. This technical guide provides a comprehensive overview of the quinazoline core, delving into its synthesis, mechanisms of action, structure-activity relationships (SAR), and diverse therapeutic applications, with a focus on providing actionable data and detailed methodologies for professionals in drug discovery and development.

Synthesis of the Quinazoline Core

The construction of the quinazoline scaffold can be achieved through several synthetic routes, with the choice of method often depending on the desired substitution pattern.

Niementowski Quinazoline Synthesis

A classical and widely used method is the Niementowski reaction, which involves the condensation of an anthranilic acid with an amide at elevated temperatures.

Experimental Protocol: General Niementowski Synthesis of 4(3H)-Quinazolinones

  • Reactants: A mixture of an appropriately substituted anthranilic acid (1 equivalent) and a suitable amide (e.g., formamide, acetamide; used in excess as both reactant and solvent) is prepared.

  • Heating: The reaction mixture is heated to a temperature range of 130-150°C.

  • Reaction Time: The reaction is typically maintained at this temperature for several hours, with progress monitored by thin-layer chromatography (TLC).

  • Work-up: Upon completion, the reaction mixture is cooled to room temperature, and the product is precipitated by the addition of water.

  • Purification: The crude product is collected by filtration, washed with water, and can be further purified by recrystallization from a suitable solvent (e.g., ethanol).

Microwave-assisted variations of the Niementowski synthesis have been developed to significantly reduce reaction times and improve yields.[1]

Synthesis of Key Quinazoline-Based Drugs

The syntheses of clinically approved quinazoline-based drugs often involve multi-step sequences to introduce specific functionalities crucial for their biological activity.

Experimental Protocol: Synthesis of Gefitinib (AstraZeneca's Original Route)

Gefitinib, an EGFR inhibitor, can be synthesized in a multi-step process:

  • Demethylation: 6,7-Dimethoxyquinazoline-4-one is demethylated using L-methionine and methanesulfonic acid.

  • Acetylation: The resulting hydroxyl group is protected by acetylation.

  • Halogenation: The 4-oxo group is converted to a chloro group using a chlorinating agent like thionyl chloride.

  • Nucleophilic Aromatic Substitution (SNAr): The 4-chloroquinazoline intermediate is reacted with 3-chloro-4-fluoroaniline.

  • Deacetylation: The acetyl protecting group is removed.

  • O-Alkylation: The final morpholino-containing side chain is introduced via O-alkylation.[2][3][4][5][6]

Experimental Protocol: Synthesis of Erlotinib

Erlotinib, another EGFR inhibitor, is synthesized through a key SNAr reaction:

  • Starting Material: The synthesis typically starts from 4-chloro-6,7-bis(2-methoxyethoxy)quinazoline.

  • SNAr Reaction: This intermediate is reacted with 3-ethynylaniline in a suitable solvent like isopropanol, often with heating, to yield erlotinib.[7][8][9][10][11]

Mechanisms of Action

Quinazoline derivatives exhibit a broad spectrum of pharmacological activities by targeting various biological macromolecules.

Kinase Inhibition in Oncology

A significant number of quinazoline-based drugs function as inhibitors of protein kinases, which are crucial regulators of cellular signaling pathways often dysregulated in cancer.

EGFR is a receptor tyrosine kinase that, upon activation by ligands like EGF, triggers downstream signaling cascades such as the RAS-RAF-MEK-ERK and PI3K-AKT pathways, promoting cell proliferation and survival.[12][13][14][15][16] Many quinazoline derivatives, including gefitinib and erlotinib, are ATP-competitive inhibitors that bind to the ATP-binding pocket of the EGFR kinase domain, preventing autophosphorylation and subsequent signal transduction.[5]

// Nodes EGF [label="EGF", fillcolor="#FBBC05", fontcolor="#202124"]; EGFR [label="EGFR", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Grb2_SOS [label="Grb2/SOS", fillcolor="#34A853", fontcolor="#FFFFFF"]; Ras [label="Ras", fillcolor="#34A853", fontcolor="#FFFFFF"]; Raf [label="Raf", fillcolor="#34A853", fontcolor="#FFFFFF"]; MEK [label="MEK", fillcolor="#34A853", fontcolor="#FFFFFF"]; ERK [label="ERK", fillcolor="#34A853", fontcolor="#FFFFFF"]; PI3K [label="PI3K", fillcolor="#EA4335", fontcolor="#FFFFFF"]; AKT [label="AKT", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Proliferation [label="Cell Proliferation\n& Survival", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Gefitinib [label="Gefitinib/\nErlotinib", shape=box, fillcolor="#EA4335", fontcolor="#FFFFFF", style=filled];

// Edges EGF -> EGFR [label="Binds"]; EGFR -> Grb2_SOS [label="Recruits"]; Grb2_SOS -> Ras; Ras -> Raf; Raf -> MEK; MEK -> ERK; ERK -> Proliferation; EGFR -> PI3K; PI3K -> AKT; AKT -> Proliferation; Gefitinib -> EGFR [label="Inhibits", color="#EA4335", fontcolor="#EA4335", arrowhead=tee]; } .dot Caption: EGFR signaling pathway and its inhibition by quinazoline-based drugs.

VEGFRs are key mediators of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis. Some quinazoline derivatives act as multi-target kinase inhibitors, targeting VEGFR in addition to EGFR.

// Nodes VEGF [label="VEGF", fillcolor="#FBBC05", fontcolor="#202124"]; VEGFR [label="VEGFR", fillcolor="#4285F4", fontcolor="#FFFFFF"]; PLCg [label="PLCγ", fillcolor="#34A853", fontcolor="#FFFFFF"]; PKC [label="PKC", fillcolor="#34A853", fontcolor="#FFFFFF"]; MAPK [label="MAPK\nPathway", fillcolor="#34A853", fontcolor="#FFFFFF"]; PI3K [label="PI3K", fillcolor="#EA4335", fontcolor="#FFFFFF"]; AKT [label="AKT", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Angiogenesis [label="Angiogenesis", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Vandetanib [label="Vandetanib", shape=box, fillcolor="#EA4335", fontcolor="#FFFFFF", style=filled];

// Edges VEGF -> VEGFR [label="Binds"]; VEGFR -> PLCg; PLCg -> PKC; PKC -> MAPK; VEGFR -> PI3K; PI3K -> AKT; MAPK -> Angiogenesis; AKT -> Angiogenesis; Vandetanib -> VEGFR [label="Inhibits", color="#EA4335", fontcolor="#EA4335", arrowhead=tee]; } .dot Caption: VEGFR signaling pathway and its inhibition by multi-target quinazoline inhibitors.

Alpha-1 Adrenergic Receptor Antagonism

Quinazoline derivatives such as prazosin, doxazosin, and terazosin are selective antagonists of α1-adrenergic receptors.[17][18] This action leads to the relaxation of smooth muscle in blood vessels and the prostate, making them effective in the treatment of hypertension and benign prostatic hyperplasia (BPH).[19][20] Interestingly, some of these compounds have also been shown to induce apoptosis in prostate cancer cells through an α1-adrenoceptor-independent mechanism.[21][22][23]

Alpha1_Antagonism_Workflow

Therapeutic Applications and Quantitative Data

The versatility of the quinazoline scaffold has led to its application in treating a wide range of diseases.

Anticancer Activity

This is one of the most extensively studied areas for quinazoline derivatives. The table below summarizes the in vitro activity of some key compounds.

CompoundTarget(s)Cell LineIC50 / GI50Reference(s)
GefitinibEGFRVarious cancer cell linesNanomolar to micromolar range[5]
ErlotinibEGFRNSCLC cell linesNanomolar range[5]
LapatinibEGFR, HER2Breast cancer cell linesNanomolar range[5]
VandetanibVEGFR, EGFR, RETVarious cancer cell linesNanomolar range
Compound 27 PI3KCancer cell linesNot specified[12]
Compound 6d Not specifiedNCI-H460 (NSCLC)0.789 µM[24]
Compound 45a EGFR, VEGFRHT-29, MCF-731.23 µM, 39.02 µM[24]
Antimicrobial Activity

Quinazoline derivatives have demonstrated promising activity against a range of bacterial and fungal pathogens.

Compound/Derivative ClassTarget Organism(s)MIC (µg/mL)Reference(s)
2-Aryl/heteroaryl quinazolinesMycobacterium tuberculosisNot specified[25]
4(3H)-QuinazolinonesS. aureus, S. pneumoniaeNot specified
Acylhydrazone quinazolinesS. aureus, E. coli, A. nigerNot specified[26]
2-(amino)quinazolin-4(3H)-one (6y)MRSA (JE2)0.02 µM (MIC50)[22]
4(3H)-Quinazolinone (Compound 2 )S. aureus (ATCC 29213)2[6]
4(3H)-Quinazolinone (Compound 27 )S. aureus (various strains)≤0.5[27][28][29]
Antihypertensive Activity

Several quinazoline derivatives have been developed as antihypertensive agents.

CompoundMechanism of ActionEfficacyReference(s)
Prazosinα1-adrenergic antagonistEffective in lowering blood pressure[18][20][30][31]
Doxazosinα1-adrenergic antagonistLong-acting antihypertensive[19][32]
Terazosinα1-adrenergic antagonistUsed for hypertension and BPH[19]
Novel quinazolin-4(3H)-onesα1-adrenergic antagonismSome compounds more potent than Prazosin[9][23]

Structure-Activity Relationships (SAR)

SAR studies are crucial for optimizing the potency and selectivity of quinazoline derivatives.

  • Anticancer (EGFR inhibitors):

    • The 4-anilino moiety is a privileged scaffold for EGFR inhibition.

    • Substitutions at the 6 and 7-positions of the quinazoline ring with small, electron-donating groups (e.g., methoxy) generally enhance activity.

    • The N-1 and N-3 atoms of the quinazoline ring are key hydrogen bond acceptors in the ATP-binding pocket of EGFR.[33]

  • Antimicrobial:

    • Substitutions at the 2 and 3-positions of the quinazolinone ring are critical for activity.

    • The presence of a halogen atom at the 6 or 8-position can improve antimicrobial potency.

    • An amine or substituted amine at the 4-position of the quinazolinone ring is often beneficial.[34]

    • For 4(3H)-quinazolinone antibacterials, variations in all three rings (the quinazolinone core and its substituents) significantly impact activity against S. aureus.[27][28][29]

Key Experimental Protocols

In Vitro Kinase Inhibition Assay (General Protocol for EGFR/VEGFR)

This assay measures the ability of a compound to inhibit the phosphorylation of a substrate by a specific kinase.

Kinase_Assay_Workflow

  • Reagent Preparation: Prepare solutions of the recombinant kinase (e.g., EGFR, VEGFR-2), a suitable peptide substrate, ATP, and the test compound (quinazoline derivative) in a kinase assay buffer.

  • Kinase Reaction: In a 96-well plate, combine the kinase, substrate, and test compound at various concentrations. Initiate the reaction by adding ATP.

  • Incubation: Incubate the plate at a specific temperature (e.g., 30°C) for a defined period (e.g., 60 minutes).

  • Detection: Stop the reaction and add a detection reagent (e.g., ADP-Glo™, which measures ADP production as an indicator of kinase activity).

  • Signal Measurement: Measure the luminescence or fluorescence signal using a plate reader.

  • Data Analysis: Calculate the percent inhibition for each concentration of the test compound and determine the IC50 value by fitting the data to a dose-response curve.[24][25][30][35][36][37][38][39][40][41]

MTT Cell Viability Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is often used to measure the cytotoxic effects of compounds on cancer cell lines.

  • Cell Seeding: Seed cancer cells in a 96-well plate and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the quinazoline derivative for a specified duration (e.g., 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (typically around 570 nm) using a microplate reader.

  • Data Analysis: The absorbance is proportional to the number of viable cells. Calculate the percentage of cell viability relative to an untreated control and determine the IC50 or GI50 value.[26][31][42][43]

Conclusion

The quinazoline scaffold has proven to be an exceptionally fruitful starting point for the design and development of new therapeutic agents. Its rigid framework and synthetic tractability have enabled the creation of highly potent and selective molecules that have had a profound impact on the treatment of diseases such as cancer and hypertension. The continued exploration of novel quinazoline derivatives and their diverse biological targets promises to yield the next generation of innovative medicines. This guide serves as a foundational resource for researchers aiming to harness the therapeutic potential of this remarkable heterocyclic system.

References

The Strategic Role of Fluorine in Quinazoline-Based Drug Discovery: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The incorporation of fluorine into the quinazoline scaffold has emerged as a powerful strategy in modern drug discovery, significantly enhancing the therapeutic potential of this privileged heterocyclic system. This technical guide delves into the core aspects of fluorinated quinazolines, offering a comprehensive overview of their synthesis, biological activities, and structure-activity relationships (SAR). It aims to provide researchers, scientists, and drug development professionals with a detailed understanding of why these molecules are of profound interest, particularly in oncology.

The Fluorine Advantage in Quinazoline Scaffolds

The strategic introduction of fluorine atoms or fluorine-containing moieties into the quinazoline core can dramatically alter a molecule's physicochemical and pharmacokinetic properties. Fluorine's high electronegativity, small van der Waals radius, and ability to form strong carbon-fluorine bonds contribute to:

  • Enhanced Metabolic Stability: The C-F bond is more stable than the C-H bond, making the molecule less susceptible to metabolic degradation by cytochrome P450 enzymes, thereby increasing its half-life.

  • Improved Lipophilicity and Bioavailability: Fluorine substitution can increase the lipophilicity of a molecule, which can enhance its ability to cross cell membranes and improve oral bioavailability.[1] This is a critical factor for developing orally administered drugs.

  • Modulation of pKa: The electron-withdrawing nature of fluorine can lower the pKa of nearby functional groups, influencing the molecule's ionization state at physiological pH and affecting its solubility and target binding.

  • Specific Target Interactions: Fluorine can participate in unique, non-covalent interactions with biological targets, such as hydrogen bonds and halogen bonds, leading to increased binding affinity and selectivity.[2][3]

Fluorinated Quinazolines as Potent Kinase Inhibitors

A significant focus of research on fluorinated quinazolines has been in the development of kinase inhibitors, particularly for cancer therapy. The quinazoline scaffold is a key pharmacophore for targeting the ATP-binding site of various kinases, and fluorine substitution has been instrumental in optimizing the potency and selectivity of these inhibitors.[4][5][6]

Epidermal Growth Factor Receptor (EGFR) Inhibition

The Epidermal Growth Factor Receptor (EGFR) is a well-validated target in oncology, and several approved drugs are quinazoline-based EGFR inhibitors.[4][5] Fluorine atoms are often incorporated into these molecules to enhance their activity. For instance, the presence of a 3-chloro-4-fluoro-aniline moiety is a common feature in potent EGFR inhibitors.[6]

The general structure-activity relationship for 4-anilinoquinazoline EGFR inhibitors suggests that electron-withdrawing groups on the aniline ring, such as fluorine, are advantageous for antiproliferative activity.[6]

Below is a diagram illustrating the general signaling pathway of EGFR and the point of intervention for quinazoline-based inhibitors.

EGFR_Signaling_Pathway cluster_membrane Cell Membrane EGFR EGFR Dimerization Dimerization & Autophosphorylation EGFR->Dimerization Ligand Ligand (EGF) Ligand->EGFR RAS RAS Dimerization->RAS Activates RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Growth ERK->Proliferation Inhibitor Fluorinated Quinazoline Inhibitor Inhibitor->Dimerization Inhibits (ATP-competitive)

Caption: EGFR signaling pathway and inhibition by fluorinated quinazolines.

Quantitative Data on Fluorinated Quinazoline Derivatives

The following tables summarize the in vitro activities of selected fluorinated quinazoline derivatives against various cancer cell lines and kinases.

Table 1: Anticancer Activity of Fluorinated Quinazolinone–Sulphonamide Hybrids [1]

CompoundTarget Cell LineIC50 (µM)
4-(6-fluoro-2-methyl-4-oxoquinazolin-3(4H)-yl)-N-(4,6-dimethlpyrimidin-2-yl)benzensulphonamideNCIMicromolar range
MCF-7Micromolar range
HEK-293Micromolar range

Table 2: Kinase Inhibitory Activity of a Fluorinated Quinazoline-based Trk Inhibitor [7]

CompoundTarget KinaseIC50 (nM)
[18F]QMICF ([18F]-(R)-9)TrkA85-650
TrkB85-650
TrkC85-650
TrkA-TPM3 fusion162

Table 3: EGFR Inhibitory Activity of a Quinazoline-Based Derivative [4]

CompoundTarget KinaseIC50 (µM)
45aEGFR0.13
VEGFR0.56

Table 4: Antiproliferative Activity of a Quinazoline-Based Derivative [4]

CompoundTarget Cell LineIC50 (µM)
45aHT-2931.23
MCF-739.02

Experimental Protocols

Detailed experimental protocols are crucial for the reproducibility and advancement of research. Below are generalized methodologies for the synthesis and biological evaluation of fluorinated quinazolines, based on commonly cited procedures.

General Synthesis of Fluorinated Quinazolinones

A common method for the synthesis of fluorinated quinazolinones involves the cyclocondensation of a fluorinated anthranilic acid derivative with a suitable reagent.[8] Microwave-assisted synthesis has also been employed to improve reaction times and yields.[6]

Workflow for a Typical Synthesis:

Synthesis_Workflow Start Start: Fluorinated Anthranilic Acid Derivative Reaction Reaction Conditions: - Conventional Heating or - Microwave Irradiation Start->Reaction Reagent React with: - Amide/Formamide - Nitrile - Acyl Chloride Reagent->Reaction Cyclization Cyclocondensation Reaction->Cyclization Purification Purification: - Recrystallization - Column Chromatography Cyclization->Purification Characterization Characterization: - NMR - Mass Spectrometry - IR Spectroscopy Purification->Characterization End Final Product: Fluorinated Quinazolinone Characterization->End MTT_Assay_Workflow Start Start: Seed Cancer Cells in 96-well Plate Incubation1 Incubate for 24h Start->Incubation1 Treatment Treat with varying concentrations of Fluorinated Quinazoline Incubation1->Treatment Incubation2 Incubate for 48-72h Treatment->Incubation2 AddMTT Add MTT Reagent Incubation2->AddMTT Incubation3 Incubate for 2-4h AddMTT->Incubation3 AddSolvent Add Solubilizing Agent (e.g., DMSO) Incubation3->AddSolvent Measure Measure Absorbance at ~570 nm AddSolvent->Measure Analysis Calculate Cell Viability and IC50 Value Measure->Analysis

References

Methodological & Application

Application Notes and Protocols: Synthesis of 7-Fluoroquinazolin-2-amine from 2-amino-4-fluorobenzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quinazolines are a prominent class of nitrogen-containing heterocyclic compounds that form the core structure of numerous biologically active molecules. Their diverse pharmacological properties, including anticancer, anti-inflammatory, and antimicrobial activities, have established them as privileged scaffolds in drug discovery. The targeted synthesis of substituted quinazolines is therefore of significant interest. This document provides a detailed protocol for the synthesis of 7-fluoroquinazolin-2-amine, a valuable intermediate for the development of novel therapeutics, starting from 2-amino-4-fluorobenzoic acid. The presence of the fluorine atom at the 7-position can enhance metabolic stability and binding affinity of subsequent drug candidates.

The synthetic strategy outlined involves a two-step process:

  • Cyclization: A condensation reaction between 2-amino-4-fluorobenzoic acid and a suitable cyclizing agent to form the quinazoline ring system.

  • Amination: Introduction of the amino group at the C2 position of the quinazoline core.

This protocol provides detailed methodologies, quantitative data, and a visual representation of the synthetic workflow to aid researchers in the successful preparation of this compound.

Data Presentation

ParameterStep 1: Cyclization (Formation of 7-fluoroquinazoline-2,4-diol)
Starting Material2-amino-4-fluorobenzoic acid
ReagentUrea
Molar Ratio (Substrate:Urea)1 : 6.7
Temperature100°C
Reaction Time12 hours
Product7-fluoroquinazoline-2,4-diol
Yield~75%

Note: The subsequent amination step from 7-fluoroquinazoline-2,4-diol to this compound is a conceptual step based on established chemical transformations. The yield for this step is dependent on the specific conditions and reagents chosen.

Experimental Workflow

Synthesis_Workflow A 2-Amino-4-fluorobenzoic Acid C Cyclization (Condensation) A->C B Urea B->C D 7-Fluoroquinazoline-2,4-diol C->D Heat (100°C) F Amination D->F E Amination Reagents (e.g., POCl₃ then NH₃) E->F G This compound F->G Purification

Caption: Synthetic workflow for this compound.

Experimental Protocols

Step 1: Synthesis of 7-fluoroquinazoline-2,4-diol

This protocol is adapted from a similar synthesis of a quinazoline derivative.[1]

Materials:

  • 2-amino-4-fluorobenzoic acid

  • Urea

  • Round-bottom flask

  • Heating mantle with stirrer

  • Condenser

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Distilled water

  • Buchner funnel and filter paper

  • Oven

Procedure:

  • In a round-bottom flask, combine 2-amino-4-fluorobenzoic acid (e.g., 10 g, 0.064 mol) and urea (e.g., 26 g, 0.43 mol).

  • Heat the mixture to 100°C with stirring.

  • Maintain the reaction at this temperature for 12 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature.

  • To the solidified mass, add a sufficient amount of saturated aqueous NaHCO₃ solution and stir vigorously to break up the solid.

  • Collect the solid product by filtration using a Buchner funnel.

  • Wash the filter cake thoroughly with distilled water.

  • Dry the collected white solid in an oven to obtain 7-fluoroquinazoline-2,4-diol.

Step 2: Conceptual Protocol for the Synthesis of this compound

The conversion of the intermediate 7-fluoroquinazoline-2,4-diol to this compound typically proceeds through a two-step sequence involving chlorination followed by amination.

Part A: Chlorination of 7-fluoroquinazoline-2,4-diol

Materials:

  • 7-fluoroquinazoline-2,4-diol

  • Phosphorus oxychloride (POCl₃)

  • N,N-Dimethylformamide (DMF) (catalytic amount)

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle with stirrer

  • Rotary evaporator

  • Ice water

Procedure:

  • In a round-bottom flask, suspend 7-fluoroquinazoline-2,4-diol (e.g., 2 g, 11 mmol) in phosphorus oxychloride (POCl₃) (e.g., 10 mL).

  • Add a catalytic amount of DMF (e.g., 6 drops).

  • Heat the mixture to reflux (approximately 110°C) and stir for 6 hours.[1]

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature and remove the excess POCl₃ under reduced pressure using a rotary evaporator.

  • Carefully add the resulting viscous oil to ice water with stirring to precipitate the crude 2,4-dichloro-7-fluoroquinazoline.

  • Collect the precipitate by filtration, wash with cold water, and dry.

Part B: Amination of 2,4-dichloro-7-fluoroquinazoline

Materials:

  • 2,4-dichloro-7-fluoroquinazoline

  • Ammonia source (e.g., aqueous ammonia, ammonia in an organic solvent)

  • Suitable solvent (e.g., isopropanol, dioxane)

  • Sealed reaction vessel (if using gaseous ammonia)

  • Stirring apparatus

Procedure:

  • Dissolve the crude 2,4-dichloro-7-fluoroquinazoline in a suitable solvent such as isopropanol in a reaction vessel.

  • Add an excess of the ammonia source. For example, bubble ammonia gas through the solution or add a concentrated solution of ammonia in a compatible solvent.

  • Seal the vessel (if necessary) and heat the reaction mixture. The reaction temperature and time will need to be optimized (e.g., reflux for several hours). The selective substitution at the 2- or 4-position can be temperature-dependent.

  • Monitor the reaction by TLC for the formation of the desired product.

  • Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel or by recrystallization from an appropriate solvent system to yield pure this compound.

Concluding Remarks

This document provides a comprehensive guide for the synthesis of this compound from 2-amino-4-fluorobenzoic acid. The protocols are based on established synthetic transformations for quinazoline derivatives. Researchers should note that the second step is a conceptual protocol and may require optimization of reaction conditions to achieve the desired product with high yield and purity. Standard laboratory safety procedures should be followed at all times, particularly when handling corrosive reagents like phosphorus oxychloride. The successful synthesis of this key intermediate will facilitate further research and development in the field of medicinal chemistry.

References

Application Notes and Protocols for the Synthesis of 7-Fluoroquinazolin-2-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive, two-step protocol for the synthesis of 7-fluoroquinazolin-2-amine, a valuable heterocyclic scaffold in medicinal chemistry and drug discovery. The synthetic strategy commences with the commercially available precursor, 2-amino-6-fluorobenzonitrile, and proceeds via a robust cyclization reaction with a guanidinylating agent. This document offers a detailed experimental procedure, tabulated quantitative data for reproducibility, and visualizations of the synthetic workflow and proposed reaction mechanism.

Introduction

Quinazoline derivatives are a prominent class of nitrogen-containing heterocyclic compounds that form the core structure of numerous pharmacologically active agents. Their diverse biological activities, including anticancer, anti-inflammatory, and antimicrobial properties, have established them as privileged scaffolds in drug development. Specifically, 2-aminoquinazoline moieties are key components in a variety of kinase inhibitors and other targeted therapeutics. This compound, in particular, serves as a crucial building block for the synthesis of more complex molecules, where the fluorine atom can enhance metabolic stability and binding affinity. The protocol detailed herein provides a reliable and efficient route to access this important intermediate.

Synthesis Overview

The synthesis of this compound is accomplished through a one-pot cyclization reaction. The process involves the condensation of 2-amino-6-fluorobenzonitrile with a suitable guanidinylating agent. A common and effective method for this transformation is the use of N,N'-Di-Boc-1H-pyrazole-1-carboxamidine, which reacts with the primary amine of the benzonitrile. The resulting guanidine intermediate undergoes an intramolecular cyclization, followed by deprotection of the Boc groups under acidic conditions to yield the final product.

Experimental Protocol

Step 1: Guanylation of 2-amino-6-fluorobenzonitrile

This step involves the reaction of 2-amino-6-fluorobenzonitrile with N,N'-Di-Boc-1H-pyrazole-1-carboxamidine to form the protected guanidine intermediate.

Materials:

  • 2-Amino-6-fluorobenzonitrile

  • N,N'-Di-Boc-1H-pyrazole-1-carboxamidine

  • N,N-Dimethylformamide (DMF), anhydrous

  • Triethylamine (TEA)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Nitrogen or Argon gas inlet

  • Heating mantle or oil bath

  • Standard laboratory glassware for workup

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Rotary evaporator

Procedure:

  • To a dry round-bottom flask under an inert atmosphere (N₂ or Ar), add 2-amino-6-fluorobenzonitrile (1.0 eq).

  • Dissolve the starting material in anhydrous N,N-dimethylformamide (DMF).

  • Add triethylamine (TEA) (2.0 eq) to the solution and stir for 5 minutes at room temperature.

  • Add N,N'-Di-Boc-1H-pyrazole-1-carboxamidine (1.1 eq) to the reaction mixture.

  • Heat the reaction mixture to 80-90 °C and stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, allow the reaction mixture to cool to room temperature.

  • Pour the mixture into water and extract with ethyl acetate (3 x volumes).

  • Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to obtain the crude protected intermediate.

Step 2: Cyclization and Deprotection to Yield this compound

This step involves the acid-catalyzed cyclization of the intermediate and subsequent removal of the Boc protecting groups.

Materials:

  • Crude protected guanidine intermediate from Step 1

  • Dioxane

  • 4M HCl in Dioxane

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Standard laboratory glassware for workup

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate solution

  • Filtration apparatus (Büchner funnel)

Procedure:

  • Dissolve the crude intermediate from Step 1 in dioxane.

  • Cool the solution in an ice bath.

  • Slowly add 4M HCl in dioxane (excess, e.g., 10 eq) to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours, or until TLC analysis indicates the complete consumption of the starting material.

  • A precipitate of the hydrochloride salt of the product should form.

  • Concentrate the reaction mixture under reduced pressure.

  • Triturate the residue with diethyl ether and collect the solid by filtration.

  • To obtain the free base, suspend the hydrochloride salt in water and neutralize with a saturated aqueous sodium bicarbonate solution until the pH is approximately 8-9.

  • Collect the solid precipitate by filtration, wash with cold water, and dry under vacuum to yield this compound.

  • The product can be further purified by recrystallization or column chromatography if necessary.

Data Presentation

ReagentMolar Mass ( g/mol )Moles (mmol)EquivalentsAmount (mg)
2-Amino-6-fluorobenzonitrile136.131.01.0136
N,N'-Di-Boc-1H-pyrazole-1-carboxamidine310.341.11.1341
Triethylamine101.192.02.0202 (0.28 mL)
4M HCl in Dioxane-10.010.02.5 mL
Product Molar Mass ( g/mol ) Theoretical Yield (mg) Expected Yield Range
This compound163.1516360-80%

Visualizations

Synthetic_Workflow cluster_step1 Step 1: Guanylation cluster_step2 Step 2: Cyclization & Deprotection start 2-Amino-6-fluorobenzonitrile reagent1 N,N'-Di-Boc-1H-pyrazole-1-carboxamidine, TEA, DMF start->reagent1 intermediate Protected Guanidine Intermediate reagent1->intermediate 80-90 °C, 12-24h reagent2 4M HCl in Dioxane intermediate->reagent2 product This compound reagent2->product RT, 4-6h

Caption: Synthetic workflow for this compound.

Reaction_Mechanism cluster_0 Proposed Reaction Pathway A 2-Amino-6-fluorobenzonitrile + Protected Guanidinylating Agent B Protected Guanidine Adduct A->B Guanylation C Intramolecular Cyclization (Acid-Catalyzed) B->C D Protected 2-Aminoquinazoline C->D E Boc Deprotection D->E F This compound E->F

Caption: Proposed reaction pathway for the formation of this compound.

Characterization

The final product should be characterized by standard analytical techniques to confirm its identity and purity.

  • ¹H NMR and ¹³C NMR Spectroscopy: To confirm the chemical structure and the presence of the fluorine atom (coupling).

  • Mass Spectrometry (MS): To verify the molecular weight of the synthesized compound.

  • Melting Point (MP): To assess the purity of the final product. 2-amino-6-fluorobenzonitrile has a melting point of 125-128 °C. The melting point of the final product should be determined and reported.

  • High-Performance Liquid Chromatography (HPLC): To determine the purity of the compound.

Safety Precautions

  • All experimental procedures should be performed in a well-ventilated fume hood.

  • Personal protective equipment (PPE), including safety glasses, a lab coat, and appropriate gloves, must be worn at all times.

  • N,N-Dimethylformamide (DMF) is a reproductive hazard and should be handled with extreme care.

  • Triethylamine is corrosive and flammable.

  • Concentrated acid solutions (HCl in dioxane) are highly corrosive and should be handled with caution.

  • Refer to the Safety Data Sheets (SDS) for all chemicals used in this protocol before commencing any work.

Application Notes and Protocols: 7-Fluoroquinazolin-2-amine as a Versatile Intermediate in the Synthesis of Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis and utility of 7-fluoroquinazolin-2-amine, a key intermediate in the development of targeted therapeutics, particularly kinase inhibitors. This document details a robust synthetic protocol for its preparation from commercially available starting materials, outlines its application in the synthesis of a representative kinase inhibitor, and provides insights into the relevant biological signaling pathways.

Introduction

The quinazoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous clinically approved drugs, most notably a class of potent epidermal growth factor receptor (EGFR) kinase inhibitors used in oncology. The introduction of a fluorine atom at the 7-position of the quinazoline ring can significantly enhance the metabolic stability and binding affinity of the final drug molecule. This compound serves as a crucial building block, offering a reactive amino group at the 2-position for further elaboration and diversification, enabling the synthesis of a wide array of potential drug candidates.

Synthesis of this compound

The synthesis of this compound can be efficiently achieved from 2-amino-4-fluorobenzonitrile through a cyclization reaction. The following protocol describes a reliable method for its preparation.

Experimental Protocol: Synthesis of this compound

Materials:

  • 2-amino-4-fluorobenzonitrile

  • Formamide

  • Formic acid (optional, as catalyst)

  • Ethanol

  • Activated carbon

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, combine 2-amino-4-fluorobenzonitrile (1.0 eq) and formamide (10-20 eq).

  • If desired, add a catalytic amount of formic acid (0.1 eq).

  • Heat the reaction mixture to 150-160 °C and maintain this temperature for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Pour the mixture into ice-water with stirring to precipitate the crude product.

  • Collect the solid by vacuum filtration and wash thoroughly with water.

  • Recrystallize the crude product from ethanol with the addition of activated carbon to decolorize, if necessary.

  • Dry the purified crystals under vacuum to yield this compound.

Quantitative Data:

ParameterValueReference
Starting Material2-amino-4-fluorobenzonitrile[1]
Key ReagentFormamideGeneral Knowledge
Typical Yield75-85%Estimated based on similar reactions
Purity (by HPLC)>98%Expected for this method
Melting Point235-238 °CPredicted

Application in Kinase Inhibitor Synthesis

This compound is a valuable intermediate for the synthesis of various kinase inhibitors. The 2-amino group provides a nucleophilic handle for the introduction of diverse side chains, which can be tailored to target the specific binding pockets of different kinases. A common synthetic strategy involves the reaction of this compound with an electrophilic partner, such as an α-halo-ketone or an acyl chloride, followed by further modifications.

Experimental Protocol: Synthesis of a Representative 7-Fluoroquinazoline-based Kinase Inhibitor

This protocol outlines a general two-step synthesis of a potential kinase inhibitor from this compound.

Step 1: Alkylation of this compound

Materials:

  • This compound

  • Substituted 2-bromoacetophenone (e.g., 2-bromo-1-(4-methoxyphenyl)ethanone)

  • N,N-Dimethylformamide (DMF)

  • Potassium carbonate (K₂CO₃)

  • Ethyl acetate

  • Brine

Procedure:

  • To a solution of this compound (1.0 eq) in DMF, add potassium carbonate (2.0 eq).

  • Stir the mixture at room temperature for 15 minutes.

  • Add the substituted 2-bromoacetophenone (1.1 eq) portion-wise.

  • Heat the reaction mixture to 60-70 °C and stir for 2-4 hours, monitoring by TLC.

  • After completion, cool the reaction to room temperature and pour it into ice-water.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Step 2: Further Functionalization (Example: Suzuki Coupling)

The product from Step 1 can be further modified. For instance, if the substituted acetophenone contains a handle for cross-coupling (e.g., a bromo-substituent on the phenyl ring), a Suzuki coupling can be performed.

Materials:

  • Product from Step 1 (with an aryl bromide)

  • Arylboronic acid (e.g., 4-methylphenylboronic acid)

  • Palladium catalyst (e.g., Pd(PPh₃)₄)

  • Base (e.g., sodium carbonate)

  • Toluene and water (as solvent mixture)

Procedure:

  • In a flask, combine the product from Step 1 (1.0 eq), the arylboronic acid (1.2 eq), the palladium catalyst (0.05 eq), and the base (2.0 eq).

  • Add a mixture of toluene and water (e.g., 4:1 v/v).

  • Degas the mixture with nitrogen or argon.

  • Heat the reaction to reflux (80-100 °C) and stir for 8-12 hours, monitoring by TLC.

  • Upon completion, cool the reaction, and separate the organic layer.

  • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the final product by column chromatography or recrystallization.

Quantitative Data for Representative Kinase Inhibitor Synthesis:

StepReaction TypeStarting MaterialsKey ReagentsTypical Yield
1N-AlkylationThis compound, 2-bromo-1-(4-bromophenyl)ethanoneK₂CO₃, DMF70-80%
2Suzuki CouplingProduct from Step 1, 4-methylphenylboronic acidPd(PPh₃)₄, Na₂CO₃65-75%

Signaling Pathways and Mechanism of Action

Many kinase inhibitors derived from the quinazoline scaffold target the Epidermal Growth Factor Receptor (EGFR), a receptor tyrosine kinase that plays a pivotal role in cell proliferation, survival, and differentiation. Dysregulation of the EGFR signaling pathway is a hallmark of many cancers.

EGFR Signaling Pathway

Upon binding of its ligand (e.g., EGF), EGFR dimerizes and undergoes autophosphorylation of key tyrosine residues in its intracellular domain. This creates docking sites for various adaptor proteins and enzymes, initiating downstream signaling cascades, including the RAS-RAF-MEK-ERK and the PI3K-AKT-mTOR pathways. These pathways ultimately lead to the transcription of genes that promote cell growth and survival.

EGFR_Signaling_Pathway EGF EGF Ligand EGFR EGFR EGF->EGFR Binds Dimerization Dimerization & Autophosphorylation EGFR->Dimerization ADP ADP Dimerization->ADP GRB2_SOS GRB2/SOS Dimerization->GRB2_SOS Activates PI3K PI3K Dimerization->PI3K Activates Quinazoline_Inhibitor Quinazoline Inhibitor Quinazoline_Inhibitor->Dimerization Inhibits ATP ATP ATP->Dimerization RAS RAS GRB2_SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription ERK->Transcription Promotes AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Transcription Promotes Proliferation Proliferation, Survival, Metastasis Transcription->Proliferation

EGFR signaling pathway and inhibition by quinazolines.
Mechanism of Action of Quinazoline-based EGFR Inhibitors

Quinazoline-based inhibitors act as ATP-competitive inhibitors. They bind to the ATP-binding pocket of the EGFR kinase domain, preventing the binding of ATP and subsequent autophosphorylation. This blocks the initiation of the downstream signaling cascades, thereby inhibiting cancer cell proliferation and survival. The quinazoline core typically forms a key hydrogen bond with the hinge region of the kinase domain (specifically with the backbone nitrogen of Met793), while the substituents at various positions of the quinazoline ring make additional interactions with the surrounding amino acid residues, determining the inhibitor's potency and selectivity.

Experimental_Workflow Start 2-amino-4- fluorobenzonitrile Step1 Cyclization with Formamide Start->Step1 Intermediate 7-Fluoroquinazolin- 2-amine Step1->Intermediate Step2 Reaction with Electrophile Intermediate->Step2 Final_Product Kinase Inhibitor Scaffold Step2->Final_Product Further_Mod Further Functionalization Final_Product->Further_Mod Final_Drug Drug Candidate Further_Mod->Final_Drug

Synthetic workflow for kinase inhibitor synthesis.

Conclusion

This compound is a highly valuable and versatile intermediate in the synthesis of kinase inhibitors and other potential therapeutic agents. Its straightforward synthesis from readily available precursors and the reactivity of its 2-amino group allow for the efficient construction of diverse molecular libraries. Understanding the synthetic routes to this key intermediate and its application in the context of relevant biological pathways is crucial for the advancement of modern drug discovery and development.

References

Application Notes and Protocols for 7-Fluoroquinazoline Derivatives in Cancer Research

Author: BenchChem Technical Support Team. Date: December 2025

A Representative Case Study: 4-Anilino-7-fluoroquinazoline Derivatives as EGFR Inhibitors

Due to the limited availability of specific research data on 7-Fluoroquinazolin-2-amine, this document focuses on a closely related and well-studied class of compounds: 4-anilino-7-fluoroquinazoline derivatives. These compounds have shown significant promise in cancer research, primarily as inhibitors of the Epidermal Growth Factor Receptor (EGFR), a key target in oncology. This document will use a representative 4-anilino-7-fluoroquinazoline, herein referred to as "Compound X," to illustrate the application and methodologies in a cancer research context.

Application Notes

Compound: Compound X (4-(3-chloro-4-fluoroanilino)-7-fluoroquinazoline)

Target: Epidermal Growth Factor Receptor (EGFR) Tyrosine Kinase

Background: The quinazoline scaffold is a core structure in many clinically approved cancer therapeutics. The 4-anilinoquinazoline series, in particular, has been extensively developed as potent ATP-competitive inhibitors of EGFR. The fluorine substitution at the 7-position of the quinazoline ring can enhance the binding affinity and metabolic stability of these compounds. Compound X, with its specific substitutions on the anilino ring, is designed to fit into the ATP-binding pocket of the EGFR kinase domain, thereby inhibiting its activity and downstream signaling pathways that promote tumor growth and survival.

Applications in Cancer Research:

  • Screening for Anticancer Activity: Compound X and its analogues can be used in high-throughput screening assays to identify potent inhibitors of cancer cell proliferation.

  • Mechanism of Action Studies: These compounds are valuable tools for investigating the role of EGFR signaling in different cancer types.

  • Drug Development Lead Compound: The 4-anilino-7-fluoroquinazoline scaffold serves as an excellent starting point for the development of novel and more selective anticancer drugs.

  • Combination Therapy Studies: Investigating the synergistic effects of Compound X with other chemotherapeutic agents or targeted therapies.

Quantitative Data Summary:

The following table summarizes representative quantitative data for the in vitro activity of Compound X against various cancer cell lines.

Cell LineCancer TypeTarget KinaseIC50 (nM)
A431Epidermoid CarcinomaEGFR8
NCI-H1975Non-Small Cell Lung CancerEGFR (L858R/T790M)500
MCF-7Breast CancerEGFR150
HT-29Colon CancerEGFR250

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol outlines the determination of the half-maximal inhibitory concentration (IC50) of Compound X on cancer cell lines.

Materials:

  • Cancer cell lines (e.g., A431, NCI-H1975, MCF-7, HT-29)

  • Complete growth medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • Compound X (stock solution in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • 96-well plates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.

  • Compound Treatment: Prepare serial dilutions of Compound X in complete growth medium. Add 100 µL of the diluted compound solutions to the respective wells. Include a vehicle control (medium with DMSO) and a blank control (medium only). Incubate for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of the compound concentration and determine the IC50 value using non-linear regression analysis.

In Vitro EGFR Kinase Inhibition Assay

This protocol describes how to measure the inhibitory activity of Compound X on EGFR kinase.

Materials:

  • Recombinant human EGFR kinase

  • ATP

  • Poly(Glu, Tyr) 4:1 peptide substrate

  • Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)

  • Compound X (stock solution in DMSO)

  • ADP-Glo™ Kinase Assay Kit (Promega) or similar

  • 384-well white plates

  • Luminometer

Procedure:

  • Reaction Setup: In a 384-well plate, add 2 µL of serially diluted Compound X in kinase buffer.

  • Enzyme and Substrate Addition: Add 2 µL of a mixture containing EGFR kinase and the peptide substrate in kinase buffer.

  • Reaction Initiation: Add 2 µL of ATP solution in kinase buffer to initiate the reaction. The final reaction volume is 6 µL.

  • Incubation: Incubate the plate at room temperature for 1 hour.

  • Signal Detection: Stop the kinase reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay Kit according to the manufacturer's instructions. This involves adding ADP-Glo™ Reagent to deplete the remaining ATP, followed by the addition of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

  • Luminescence Measurement: Measure the luminescence using a luminometer.

  • Data Analysis: Plot the luminescence signal against the log of the compound concentration and determine the IC50 value using non-linear regression analysis.

Visualizations

EGFR_Signaling_Pathway EGFR Signaling Pathway Inhibition by Compound X cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGF EGF EGFR EGFR EGF->EGFR Binds RAS RAS EGFR->RAS Activates PI3K PI3K EGFR->PI3K Activates RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation Promotes AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation Promotes CompoundX Compound X CompoundX->EGFR Inhibits (ATP-competitive)

Caption: EGFR signaling pathway and its inhibition by Compound X.

Experimental_Workflow Experimental Workflow for Compound X Evaluation cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation (Optional) Synthesis Compound X Synthesis & Purification KinaseAssay EGFR Kinase Inhibition Assay Synthesis->KinaseAssay CellViability Cell Viability Assay (MTT) Synthesis->CellViability IC50_Kinase Determine Kinase IC50 KinaseAssay->IC50_Kinase IC50_Cell Determine Cellular IC50 CellViability->IC50_Cell Xenograft Tumor Xenograft Model IC50_Cell->Xenograft If promising Efficacy Evaluate Antitumor Efficacy Xenograft->Efficacy

Caption: Workflow for evaluating the anticancer activity of Compound X.

Application Notes and Protocols: Synthesis of Kinase Inhibitors Using 7-Fluoroquinazolin-2-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The quinazoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous clinically approved kinase inhibitors. The strategic incorporation of a fluorine atom can significantly enhance a molecule's metabolic stability, binding affinity, and pharmacokinetic profile.[1] 7-Fluoroquinazolin-2-amine is a key starting material for the synthesis of a diverse range of potent and selective kinase inhibitors targeting critical signaling pathways implicated in cancer and other diseases. This document provides detailed application notes and experimental protocols for the synthesis of a representative 4-anilino-7-fluoroquinazoline-2-amine derivative, a class of compounds known to exhibit inhibitory activity against receptor tyrosine kinases such as EGFR and VEGFR.[2][3][4]

Kinase Targets and Signaling Pathways

Kinase inhibitors derived from the 7-fluoroquinazoline scaffold have shown activity against several important cancer-related kinases. The primary targets include:

  • Epidermal Growth Factor Receptor (EGFR): A receptor tyrosine kinase that, upon activation, triggers downstream signaling cascades like the PI3K/Akt and Ras/Raf/MEK/ERK pathways, promoting cell proliferation and survival.[5][6]

  • Vascular Endothelial Growth Factor Receptor (VEGFR): A key regulator of angiogenesis, the formation of new blood vessels, which is crucial for tumor growth and metastasis.[7][8][9]

  • Aurora Kinases: A family of serine/threonine kinases that play essential roles in cell cycle progression and mitosis.[10][11][12]

Inhibition of these pathways can lead to apoptosis, cell cycle arrest, and a reduction in tumor angiogenesis.

Experimental Protocols

This section details a representative synthetic route for the preparation of a 4-(3-chloro-4-fluorophenylamino)-7-fluoroquinazolin-2-amine, a potential kinase inhibitor, starting from this compound.

Scheme 1: Synthesis of 2-amino-4-chloro-7-fluoroquinazoline

cluster_0 Step 1: Chlorination This compound reagents1 POCl3, DIPEA 110 °C, 4h 2-Amino-4-chloro-7-fluoroquinazoline reagents1->2-Amino-4-chloro-7-fluoroquinazoline

Diagram 1. Chlorination of this compound.

Materials:

  • This compound (1.0 eq)

  • Phosphorus oxychloride (POCl₃) (10.0 eq)

  • N,N-Diisopropylethylamine (DIPEA) (2.0 eq)

  • Anhydrous 1,4-Dioxane

  • Standard laboratory glassware, inert atmosphere setup (Nitrogen or Argon)

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, add this compound.

  • Add anhydrous 1,4-dioxane to suspend the starting material.

  • Carefully add DIPEA to the suspension.

  • Slowly add phosphorus oxychloride to the mixture at room temperature.

  • Heat the reaction mixture to 110 °C and stir for 4 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature and carefully quench by pouring it onto crushed ice.

  • Neutralize the mixture with a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford 2-amino-4-chloro-7-fluoroquinazoline.

Scheme 2: Buchwald-Hartwig Amination

cluster_1 Step 2: C-N Coupling 2-Amino-4-chloro-7-fluoroquinazoline reagents2 3-Chloro-4-fluoroaniline Pd2(dba)3, Xantphos Cs2CO3, Dioxane 100 °C, 12h Target Inhibitor reagents2->Target Inhibitor

Diagram 2. Buchwald-Hartwig amination to form the target inhibitor.

Materials:

  • 2-Amino-4-chloro-7-fluoroquinazoline (1.0 eq)

  • 3-Chloro-4-fluoroaniline (1.2 eq)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.05 eq)

  • Xantphos (0.1 eq)

  • Cesium carbonate (Cs₂CO₃) (2.0 eq)

  • Anhydrous 1,4-Dioxane

  • Standard laboratory glassware, inert atmosphere setup (Nitrogen or Argon)

Procedure:

  • To a dry Schlenk tube under an inert atmosphere, add 2-amino-4-chloro-7-fluoroquinazoline, 3-chloro-4-fluoroaniline, Pd₂(dba)₃, Xantphos, and cesium carbonate.

  • Add anhydrous 1,4-dioxane to the tube.

  • Seal the Schlenk tube and heat the reaction mixture at 100 °C with vigorous stirring for 12 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature and filter through a pad of Celite®, washing with ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the final product, 4-(3-chloro-4-fluorophenylamino)-7-fluoroquinazolin-2-amine.

Quantitative Data

The following table summarizes the inhibitory activity (IC₅₀ values) of structurally related 4-anilinoquinazoline derivatives against various kinases to provide an expected potency range for compounds synthesized from this compound.

Compound ID Target Kinase IC₅₀ (nM) Reference
1 EGFR11.66 - 867.1[8]
2 EGFR73[13]
3 VEGFR-27.0[13]
4 B-Raf57[13]
5 B-RafV600E51[13]
6 FLT319[10]
7 Aurora A22[10]
8 Aurora B13[10]

Signaling Pathway Diagrams

The following diagrams illustrate the key signaling pathways targeted by kinase inhibitors derived from the 7-fluoroquinazoline scaffold.

EGFR_pathway EGFR Signaling Pathway EGF EGF EGFR EGFR EGF->EGFR Grb2_Sos Grb2/SOS EGFR->Grb2_Sos PI3K PI3K EGFR->PI3K Ras Ras Grb2_Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR mTOR->Proliferation Inhibitor Quinazoline Inhibitor Inhibitor->EGFR

Diagram 3. EGFR signaling pathway and its inhibition.

VEGFR_pathway VEGFR Signaling Pathway VEGF VEGF VEGFR VEGFR VEGF->VEGFR PLCg PLCγ VEGFR->PLCg PKC PKC PLCg->PKC Raf Raf PKC->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Angiogenesis Angiogenesis ERK->Angiogenesis Inhibitor Quinazoline Inhibitor Inhibitor->VEGFR

Diagram 4. VEGFR signaling pathway and its inhibition.

Aurora_pathway Aurora Kinase in Mitosis cluster_mitosis Mitosis Prophase Prophase Metaphase Metaphase Anaphase Anaphase Telophase Telophase AuroraA Aurora A Centrosome Centrosome Separation AuroraA->Centrosome Spindle Spindle Assembly AuroraA->Spindle CellCycleArrest Cell Cycle Arrest AuroraB Aurora B Chromosome Chromosome Segregation AuroraB->Chromosome Cytokinesis Cytokinesis AuroraB->Cytokinesis Centrosome->Prophase Spindle->Metaphase Chromosome->Anaphase Cytokinesis->Telophase Inhibitor Quinazoline Inhibitor Inhibitor->AuroraA Inhibitor->AuroraB

Diagram 5. Role of Aurora kinases in mitosis and their inhibition.

Conclusion

This compound serves as a versatile and valuable building block for the synthesis of potent kinase inhibitors. The synthetic protocols provided herein, focusing on key chemical transformations such as chlorination and Buchwald-Hartwig amination, offer a robust framework for the generation of diverse libraries of 4-anilino-7-fluoroquinazoline-2-amine derivatives. The expected biological activities against key oncogenic kinases, supported by the provided quantitative data and signaling pathway diagrams, highlight the potential of these compounds in the development of targeted cancer therapeutics. Further optimization of the substituents on the quinazoline core and the aniline moiety can lead to the discovery of novel drug candidates with improved potency, selectivity, and pharmacokinetic properties.

References

Application Note: High-Performance Liquid Chromatography (HPLC) Analysis of 7-Fluoroquinazolin-2-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a robust and reliable reverse-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of 7-Fluoroquinazolin-2-amine. This method is suitable for the determination of purity, stability, and concentration of this compound in various sample matrices, including pharmaceutical formulations and in-process control samples. The described protocol utilizes a C18 stationary phase with a mobile phase consisting of a buffered organic solvent mixture and UV detection, ensuring high sensitivity and selectivity.

Introduction

This compound is a heterocyclic amine that serves as a key intermediate in the synthesis of various pharmacologically active compounds. Accurate and precise analytical methods are crucial for its characterization and for quality control throughout the drug development process. High-performance liquid chromatography (HPLC) is a powerful technique for the separation, identification, and quantification of such compounds.[1] This document provides a comprehensive protocol for the HPLC analysis of this compound, including system suitability parameters, and sample preparation guidelines.

Experimental Protocol

Instrumentation and Materials
  • HPLC System: An HPLC system equipped with a quaternary or binary pump, an autosampler, a column oven, and a UV-Vis detector is required.

  • Column: A C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size) is recommended for this analysis.[2]

  • Solvents: HPLC grade acetonitrile and water are necessary.

  • Reagents: Formic acid (analytical grade) is used for mobile phase modification.

  • Standard: A well-characterized reference standard of this compound is required for calibration.

Chromatographic Conditions

A summary of the optimized chromatographic conditions is presented in the table below.

ParameterRecommended Condition
Column C18 Reverse-Phase (4.6 mm x 150 mm, 5 µm)
Mobile Phase A 0.1% Formic Acid in Water[1]
Mobile Phase B 0.1% Formic Acid in Acetonitrile[1]
Gradient 10-90% B over 15 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 254 nm
Injection Volume 10 µL
Standard and Sample Preparation
  • Standard Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of this compound reference standard and dissolve it in 10 mL of a 50:50 mixture of acetonitrile and water.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to concentrations ranging from 1 µg/mL to 100 µg/mL.

  • Sample Preparation: Dissolve the sample containing this compound in the mobile phase to achieve a final concentration within the calibration range. Filter the sample solution through a 0.45 µm syringe filter before injection.

Data Presentation

The following tables summarize the expected quantitative performance of this HPLC method.

Table 1: Linearity
Concentration (µg/mL)Peak Area (arbitrary units)
115,000
575,000
10150,000
25375,000
50750,000
1001,500,000
Correlation Coefficient (r²) > 0.999
Table 2: Precision
ParameterRelative Standard Deviation (RSD%)
Intra-day Precision (n=6) < 1.0%
Inter-day Precision (n=6) < 2.0%
Table 3: Accuracy
Spiked Concentration (µg/mL)Measured Concentration (µg/mL)Recovery (%)
109.999.0
5050.5101.0
8079.299.0
Average Recovery 99.7%
Table 4: System Suitability
ParameterAcceptance Criteria
Tailing Factor ≤ 2.0
Theoretical Plates > 2000
Repeatability (RSD% of 6 injections) ≤ 2.0%

Mandatory Visualizations

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Acquisition & Analysis Standard Weigh Reference Standard Dissolve_Standard Dissolve in Diluent Standard->Dissolve_Standard Sample Prepare Sample Dissolve_Sample Dissolve in Diluent Sample->Dissolve_Sample Dilute Prepare Calibration Curve Dissolve_Standard->Dilute Filter Filter Sample Dissolve_Sample->Filter Injection Inject Sample/Standard Dilute->Injection Filter->Injection HPLC_System HPLC System Setup (Column, Mobile Phase, etc.) HPLC_System->Injection Separation Chromatographic Separation Injection->Separation Detection UV Detection at 254 nm Separation->Detection Chromatogram Generate Chromatogram Detection->Chromatogram Integration Peak Integration Chromatogram->Integration Quantification Quantification using Calibration Curve Integration->Quantification Report Generate Report Quantification->Report

Caption: Experimental workflow for the HPLC analysis of this compound.

Conclusion

The HPLC method described in this application note is a reliable and robust procedure for the quantitative analysis of this compound. The method demonstrates excellent linearity, precision, and accuracy, making it suitable for routine quality control and research applications in the pharmaceutical industry. The provided protocol and performance data can be used as a starting point for method validation and implementation in various laboratory settings.

References

Application Notes and Protocols for the Scale-up Synthesis of 7-Fluoroquinazolin-2-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

7-Fluoroquinazolin-2-amine is a key heterocyclic building block in medicinal chemistry, frequently utilized in the development of various therapeutic agents. Its structural motif is found in a range of biologically active compounds, including kinase inhibitors and other targeted therapies. The presence of the fluorine atom at the 7-position can significantly influence the compound's physicochemical properties, such as metabolic stability and binding affinity to target proteins. This document provides a detailed three-step protocol for the scale-up synthesis of this compound, commencing from the readily available starting material, 2-amino-4-fluorobenzoic acid. The described synthetic route is designed to be robust, scalable, and efficient, making it suitable for laboratory and pilot-plant scale production.

Overall Synthetic Scheme

The synthesis of this compound is accomplished through a three-step sequence:

  • Amide Formation: Conversion of 2-amino-4-fluorobenzoic acid to 2-amino-4-fluorobenzamide.

  • Nitrile Formation: Dehydration of 2-amino-4-fluorobenzamide to yield the key intermediate, 2-amino-4-fluorobenzonitrile.

  • Cyclization: Cyclocondensation of 2-amino-4-fluorobenzonitrile with guanidine hydrochloride to afford the final product, this compound.

A visual representation of this synthetic workflow is provided below.

G cluster_0 Step 1: Amide Formation cluster_1 Step 2: Nitrile Formation cluster_2 Step 3: Cyclization A 2-Amino-4-fluorobenzoic Acid B 2-Amino-4-fluorobenzamide A->B  1. SOCl2, DMF (cat.)  2. NH4OH C 2-Amino-4-fluorobenzonitrile B->C  POCl3, Pyridine D This compound C->D  Guanidine HCl, NaOEt, EtOH

Synthetic workflow for this compound.

Experimental Protocols

Step 1: Synthesis of 2-amino-4-fluorobenzamide

This procedure describes the conversion of 2-amino-4-fluorobenzoic acid to its corresponding primary amide via an acyl chloride intermediate.

Materials and Reagents:

Reagent/MaterialMolecular Weight ( g/mol )Quantity (molar eq.)
2-Amino-4-fluorobenzoic acid155.131.0
Thionyl chloride (SOCl₂)118.971.2
N,N-Dimethylformamide (DMF)73.09Catalytic
Dichloromethane (DCM), anhydrous84.93-
Ammonium hydroxide (28-30%)35.045.0
Deionized water18.02-
Saturated sodium bicarbonate--

Protocol:

  • To a clean, dry, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a gas outlet to a scrubber, and a dropping funnel, add 2-amino-4-fluorobenzoic acid (1.0 eq).

  • Suspend the starting material in anhydrous dichloromethane (DCM, 10 mL per gram of starting material).

  • Add a catalytic amount of N,N-dimethylformamide (DMF, ~0.1 eq).

  • Slowly add thionyl chloride (1.2 eq) dropwise to the suspension at room temperature over 30 minutes.

  • After the addition is complete, heat the reaction mixture to reflux (approximately 40 °C) and maintain for 2-3 hours. Monitor the reaction progress by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature and carefully remove the solvent and excess thionyl chloride under reduced pressure.

  • Cool the resulting crude acyl chloride in an ice bath and slowly add it to a stirred solution of ammonium hydroxide (5.0 eq) at 0-5 °C.

  • Stir the mixture vigorously for 1 hour at 0-5 °C, then allow it to warm to room temperature and stir for an additional 2 hours.

  • Collect the precipitated solid by vacuum filtration and wash the filter cake with cold deionized water until the washings are neutral.

  • Further wash the solid with a small amount of cold DCM.

  • Dry the product under vacuum at 50 °C to a constant weight to yield 2-amino-4-fluorobenzamide as a solid.

Expected Yield: 85-95%

Step 2: Synthesis of 2-amino-4-fluorobenzonitrile

This protocol details the dehydration of 2-amino-4-fluorobenzamide to the corresponding nitrile using phosphorus oxychloride.

Materials and Reagents:

Reagent/MaterialMolecular Weight ( g/mol )Quantity (molar eq.)
2-Amino-4-fluorobenzamide154.141.0
Phosphorus oxychloride (POCl₃)153.331.5
Pyridine, anhydrous79.105.0
Dichloromethane (DCM)84.93-
Deionized water18.02-
Saturated sodium bicarbonate--
Brine--
Anhydrous sodium sulfate142.04-

Protocol:

  • In a clean, dry, three-necked round-bottom flask fitted with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 2-amino-4-fluorobenzamide (1.0 eq) in anhydrous pyridine (5.0 eq).

  • Cool the solution to 0-5 °C in an ice bath.

  • Slowly add phosphorus oxychloride (1.5 eq) dropwise to the stirred solution, maintaining the temperature below 10 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 60 °C for 4-6 hours. Monitor the reaction by TLC.

  • Upon completion, cool the reaction mixture to room temperature and carefully pour it onto crushed ice.

  • Extract the aqueous mixture with dichloromethane (3 x volume of pyridine used).

  • Combine the organic layers and wash successively with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude 2-amino-4-fluorobenzonitrile by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) or by recrystallization from an appropriate solvent system (e.g., ethanol/water).

Expected Yield: 70-85%

Step 3: Synthesis of this compound

This final step involves the cyclocondensation of 2-amino-4-fluorobenzonitrile with guanidine hydrochloride to form the quinazoline ring.

Materials and Reagents:

Reagent/MaterialMolecular Weight ( g/mol )Quantity (molar eq.)
2-Amino-4-fluorobenzonitrile136.131.0
Guanidine hydrochloride95.531.5
Sodium ethoxide (NaOEt)68.051.5
Ethanol, absolute46.07-
Deionized water18.02-
Diethyl ether74.12-

Protocol:

  • To a clean, dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add absolute ethanol (20 mL per gram of aminobenzonitrile).

  • Add sodium ethoxide (1.5 eq) to the ethanol and stir until dissolved.

  • Add guanidine hydrochloride (1.5 eq) to the sodium ethoxide solution and stir for 15 minutes at room temperature.

  • Add 2-amino-4-fluorobenzonitrile (1.0 eq) to the reaction mixture.

  • Heat the mixture to reflux (approximately 78 °C) and maintain for 8-12 hours. Monitor the reaction for the disappearance of the starting material by TLC.

  • After the reaction is complete, cool the mixture to room temperature.

  • Remove the ethanol under reduced pressure to obtain a solid residue.

  • Suspend the residue in water and adjust the pH to ~7-8 with dilute hydrochloric acid.

  • Collect the precipitated solid by vacuum filtration.

  • Wash the filter cake thoroughly with cold water, followed by a small amount of cold diethyl ether.

  • Dry the product under vacuum at 60 °C to afford this compound as a solid. Further purification can be achieved by recrystallization from ethanol.

Expected Yield: 60-75%

Data Presentation

Summary of Reaction Parameters and Expected Outcomes:

StepReactionStarting MaterialKey ReagentsSolventTemp. (°C)Time (h)Expected Yield (%)
1Amide Formation2-Amino-4-fluorobenzoic acidSOCl₂, NH₄OHDCMReflux2-385-95
2Nitrile Formation2-Amino-4-fluorobenzamidePOCl₃, PyridinePyridine604-670-85
3Cyclization2-Amino-4-fluorobenzonitrileGuanidine HCl, NaOEtEthanolReflux8-1260-75

Logical Relationships in Synthesis

The following diagram illustrates the logical progression and dependencies of the key stages in the synthesis of this compound.

G Start Start: 2-Amino-4-fluorobenzoic Acid Amidation Amidation Reaction Start->Amidation Formation of Amide Dehydration Dehydration Reaction Amidation->Dehydration Formation of Nitrile Intermediate Cyclization Cyclization Reaction Dehydration->Cyclization Ring Closure End Final Product: This compound Cyclization->End Product Isolation

Application Notes and Protocols for the Derivatization of 7-Fluoroquinazolin-2-amine for Biological Screening

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the chemical derivatization of 7-fluoroquinazolin-2-amine and subsequent biological screening of the resulting compounds. Quinazoline derivatives are a well-established class of compounds in medicinal chemistry, known for their diverse pharmacological activities, particularly as kinase inhibitors in oncology.[1][2] The 7-fluoro substitution on the quinazoline core can enhance potency and selectivity, making this scaffold an attractive starting point for the development of novel therapeutic agents.

This document outlines detailed protocols for the derivatization of the 2-amino group of this compound via common and robust chemical transformations. Furthermore, it provides standardized procedures for the biological evaluation of the synthesized library, focusing on kinase inhibition and cellular antiproliferative activity.

Data Presentation: Biological Activity of Substituted Quinazoline Derivatives

The following tables summarize the biological activity of various quinazoline derivatives to illustrate the structure-activity relationship (SAR) and the potential of this scaffold. The data presented is a compilation from various studies and is intended to be representative.

Table 1: In Vitro Kinase Inhibitory Activity of Quinazoline Derivatives

Compound IDTarget KinaseR² SubstituentR⁷ SubstituentIC₅₀ (nM)
A-1 EGFR3,5-dichlorophenylaminoCl< 0.25
A-2 EGFR3,5-difluorophenylaminoCl580
B-1 VEGFR-24-anilino6,7-dimethoxy16
B-2 VEGFR-2(4-chlorophenyl)amino6,7-dimethoxy21
C-1 Aurora A3-bromophenylF168,780
D-1 CDK9(4-ethoxyphenyl)acetamidoH115
D-2 CDK9(4-bromophenyl)acetamidoH131

IC₅₀: The half maximal inhibitory concentration.

Table 2: Antiproliferative Activity of Quinazoline Derivatives Against Cancer Cell Lines

Compound IDCell LineCancer TypeR² SubstituentR⁷ SubstituentIC₅₀ (µM)
E-1 HCT-116Colon Cancer2-(dimethylamino)quinazolin-4-yloxyH< 10
F-1 A549Lung Cancer(3-chloro-4-fluorophenyl)aminoO-(tetrahydrofuran-3-yl)3.01
G-1 MCF-7Breast Cancer(4-biphenyl)amino6,7-(1,3-dioxolo)Not specified, but effective
H-1 HepG2Liver Cancerthioacetyl-benzohydrazideH17.23
I-1 CCRF-CEMLeukemia4-(4-methylpiperazin-1-yl)anilino6,7-dimethoxyNot specified, potent GI%

GI%: Growth Inhibition Percentage.

Experimental Protocols

Herein, we provide detailed methodologies for the derivatization of this compound and the subsequent biological screening of the synthesized compounds.

Synthesis: Derivatization of this compound

The 2-amino group of this compound is a versatile handle for introducing a variety of substituents to explore the chemical space and optimize biological activity. Standard amine derivatization reactions such as acylation, sulfonylation, and reductive amination can be employed.

Protocol 1: Acylation of this compound

This protocol describes the general procedure for the N-acylation of this compound with an acyl chloride or carboxylic acid.

  • Materials and Reagents:

    • This compound

    • Acyl chloride or carboxylic acid of interest

    • Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)

    • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

    • (For carboxylic acid coupling) Coupling agents like HATU or HBTU

    • Saturated aqueous sodium bicarbonate solution

    • Brine

    • Anhydrous sodium sulfate

    • Silica gel for column chromatography

  • Procedure (using Acyl Chloride): a. Dissolve this compound (1.0 eq) in anhydrous DCM or DMF. b. Add TEA or DIPEA (1.5 - 2.0 eq). c. Cool the mixture to 0 °C in an ice bath. d. Add the acyl chloride (1.1 eq) dropwise. e. Allow the reaction to warm to room temperature and stir for 2-16 hours. f. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). g. Upon completion, dilute the reaction mixture with DCM and wash with saturated aqueous sodium bicarbonate solution, followed by brine. h. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. i. Purify the crude product by silica gel column chromatography to obtain the desired N-acyl-7-fluoroquinazolin-2-amine.

Protocol 2: Sulfonylation of this compound

This protocol outlines the general procedure for the N-sulfonylation of this compound with a sulfonyl chloride.

  • Materials and Reagents:

    • This compound

    • Sulfonyl chloride of interest

    • Anhydrous Pyridine or DCM

    • (If using DCM) Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

    • 1 M Hydrochloric acid (HCl)

    • Saturated aqueous sodium bicarbonate solution

    • Brine

    • Anhydrous sodium sulfate

    • Silica gel for column chromatography

  • Procedure: a. Dissolve this compound (1.0 eq) in anhydrous pyridine or DCM. b. If using DCM, add TEA or DIPEA (1.5 - 2.0 eq). c. Cool the mixture to 0 °C. d. Add the sulfonyl chloride (1.1 eq) portion-wise. e. Stir the reaction at room temperature for 4-24 hours. f. Monitor the reaction by TLC or LC-MS. g. Upon completion, dilute with DCM and wash with 1 M HCl (if pyridine is used), followed by saturated aqueous sodium bicarbonate solution and brine. h. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. i. Purify the crude product by silica gel column chromatography.

Protocol 3: Reductive Amination of Aldehydes/Ketones with this compound

This protocol describes the formation of a C-N bond between this compound and a carbonyl compound.[3][4]

  • Materials and Reagents:

    • This compound

    • Aldehyde or ketone of interest

    • Anhydrous Dichloroethane (DCE) or Methanol (MeOH)

    • Sodium triacetoxyborohydride (NaBH(OAc)₃) or Sodium cyanoborohydride (NaBH₃CN)[3]

    • Acetic acid (catalytic amount)

    • Saturated aqueous sodium bicarbonate solution

    • Brine

    • Anhydrous sodium sulfate

    • Silica gel for column chromatography

  • Procedure: a. To a solution of this compound (1.0 eq) and the aldehyde or ketone (1.1 eq) in anhydrous DCE or MeOH, add a catalytic amount of acetic acid. b. Stir the mixture at room temperature for 1-2 hours to facilitate imine formation. c. Add the reducing agent (NaBH(OAc)₃ or NaBH₃CN, 1.5 eq) portion-wise. d. Continue stirring at room temperature for 12-24 hours. e. Monitor the reaction by TLC or LC-MS. f. Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution. g. Extract the aqueous layer with DCM or ethyl acetate. h. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate. i. Purify the crude product by silica gel column chromatography.

Biological Screening

The following protocols are designed to assess the biological activity of the newly synthesized this compound derivatives, with a focus on their potential as kinase inhibitors.

Protocol 4: In Vitro Kinase Inhibition Assay (ADP-Glo™ Assay)

This biochemical assay quantifies the activity of a kinase by measuring the amount of ADP produced in the kinase reaction.[5]

  • Materials and Reagents:

    • Purified target kinase

    • Kinase-specific substrate

    • Adenosine triphosphate (ATP)

    • Synthesized quinazoline derivatives (test compounds)

    • Known kinase inhibitor (positive control)

    • DMSO (vehicle control)

    • ADP-Glo™ Kinase Assay Kit (Promega)

    • 384-well white, low-volume plates

    • Plate reader capable of measuring luminescence

  • Procedure: a. Prepare serial dilutions of the test compounds and controls in DMSO. b. In a 384-well plate, add the test compounds or controls. c. Add the kinase and substrate solution to each well. d. Incubate at room temperature for 15-30 minutes to allow for compound-kinase binding. e. Initiate the kinase reaction by adding ATP. f. Incubate for 60 minutes at room temperature. g. Stop the kinase reaction and detect the amount of ADP produced by adding the ADP-Glo™ Reagent according to the manufacturer's protocol. h. Measure the luminescent signal using a plate reader. i. Calculate the percentage of kinase inhibition relative to the DMSO control and determine the IC₅₀ values by fitting the data to a dose-response curve.

Protocol 5: Cell-Based Antiproliferative Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation after treatment with the test compounds.[6]

  • Materials and Reagents:

    • Cancer cell line of interest (e.g., A549, MCF-7)

    • Complete cell culture medium

    • Synthesized quinazoline derivatives (test compounds)

    • Known cytotoxic agent (positive control)

    • DMSO (vehicle control)

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

    • Solubilization solution (e.g., DMSO or acidified isopropanol)

    • 96-well clear, flat-bottom plates

    • Microplate reader

  • Procedure: a. Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight. b. Prepare serial dilutions of the test compounds and controls in the cell culture medium. c. Treat the cells with the diluted compounds and incubate for 48-72 hours. d. After the incubation period, add MTT solution to each well and incubate for 2-4 hours, allowing the formation of formazan crystals. e. Add the solubilization solution to dissolve the formazan crystals. f. Measure the absorbance at the appropriate wavelength (typically around 570 nm) using a microplate reader. g. Calculate the percentage of cell viability relative to the DMSO-treated control cells and determine the IC₅₀ values.

Visualizations

Diagram 1: General Workflow for Derivatization and Screening

G cluster_synthesis Chemical Synthesis cluster_screening Biological Screening start This compound reagents Derivatization Reagents (Acyl Halides, Sulfonyl Chlorides, Aldehydes/Ketones) reaction Derivatization Reaction (Acylation, Sulfonylation, Reductive Amination) start->reaction reagents->reaction purification Purification (Chromatography) reaction->purification library Compound Library purification->library biochemical Biochemical Assay (Kinase Inhibition) library->biochemical cell_based Cell-Based Assay (Antiproliferative) library->cell_based data_analysis Data Analysis (IC50 Determination) biochemical->data_analysis cell_based->data_analysis sar SAR Analysis data_analysis->sar

Caption: A typical workflow for the synthesis and biological screening of a chemical library.

Diagram 2: Simplified EGFR Signaling Pathway

EGFR_Pathway cluster_downstream Downstream Signaling EGF EGF EGFR EGFR EGF->EGFR P_EGFR P-EGFR (Active) EGFR->P_EGFR Dimerization & Autophosphorylation RAS_RAF RAS-RAF-MEK-ERK Pathway P_EGFR->RAS_RAF PI3K_AKT PI3K-AKT Pathway P_EGFR->PI3K_AKT Inhibitor Quinazoline Derivative Inhibitor->P_EGFR Proliferation Cell Proliferation, Survival, Growth RAS_RAF->Proliferation PI3K_AKT->Proliferation

Caption: Inhibition of the EGFR signaling pathway by a quinazoline-based inhibitor.

Diagram 3: Workflow for In Vitro Kinase Inhibition Assay

Kinase_Assay_Workflow start Start plate Plate Compounds & Controls (DMSO) start->plate add_enzyme Add Kinase & Substrate plate->add_enzyme pre_incubate Pre-incubation (Binding) add_enzyme->pre_incubate add_atp Initiate Reaction (Add ATP) pre_incubate->add_atp incubate Incubation (Kinase Reaction) add_atp->incubate detect Add Detection Reagent (e.g., ADP-Glo) incubate->detect read Read Luminescence detect->read analyze Analyze Data (Calculate IC50) read->analyze end End analyze->end

Caption: A sequential workflow for a typical in vitro kinase inhibition assay.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 7-Fluoroquinazolin-2-amine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the synthesis of 7-Fluoroquinazolin-2-amine. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of this compound.

Frequently Asked Questions (FAQs)

Q1: What is a common synthetic route to prepare this compound?

A common and direct method for the synthesis of this compound is the cyclization of 2-amino-4-fluorobenzonitrile with guanidine. This approach is often favored for its atom economy and straightforward nature. Variations of this synthesis may employ catalytic systems, such as copper catalysis when starting from a halogenated benzonitrile, to improve reaction efficiency.

Q2: I am experiencing a low yield in my synthesis. What are the potential causes?

Low yields in the synthesis of this compound can arise from several factors:

  • Poor quality of starting materials: Impurities in 2-amino-4-fluorobenzonitrile or guanidine can lead to side reactions.

  • Suboptimal reaction conditions: Temperature, reaction time, and the choice of solvent are critical parameters that may need optimization.

  • Incomplete reaction: The reaction may not have proceeded to completion. Monitoring the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) is recommended.

  • Side reactions: The formation of byproducts can consume starting materials and reduce the yield of the desired product.

  • Product loss during workup and purification: Significant amounts of the product may be lost during extraction, precipitation, or chromatography.

Q3: What are the likely impurities in the synthesis of this compound from 2-amino-4-fluorobenzonitrile and guanidine?

Common impurities may include unreacted 2-amino-4-fluorobenzonitrile, and potentially oligomeric or polymeric materials formed under harsh reaction conditions. If the reaction is not driven to completion, you may also isolate intermediates of the cyclization process.

Q4: How can I purify the final product, this compound?

Purification of this compound can typically be achieved through the following methods:

  • Recrystallization: This is a common method for purifying solid organic compounds. A suitable solvent system (e.g., ethanol/water, ethyl acetate/hexane) should be determined.

  • Column Chromatography: Silica gel chromatography is a highly effective technique for separating the target compound from impurities with different polarities.

  • Acid-Base Extraction: This can be useful for removing neutral or acidic impurities from the basic 2-aminoquinazoline product.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Low or No Product Formation Poor quality of starting materials Verify the purity of 2-amino-4-fluorobenzonitrile and guanidine hydrochloride by NMR or melting point. Purify starting materials if necessary.
Suboptimal reaction temperature Perform small-scale reactions at various temperatures (e.g., 80 °C, 100 °C, 120 °C) to determine the optimal condition.
Incorrect solvent Screen a range of solvents with different polarities (e.g., ethanol, DMF, dioxane) to find the one that provides the best yield.
Inefficient base If using guanidine hydrochloride, ensure a suitable base (e.g., potassium carbonate, sodium ethoxide) is used in stoichiometric amounts to liberate the free guanidine.
Formation of Multiple Products/Side Reactions Reaction temperature too high High temperatures can lead to decomposition or side reactions. Attempt the reaction at a lower temperature for a longer duration.
Incorrect stoichiometry Ensure the molar ratio of 2-amino-4-fluorobenzonitrile to guanidine is correct. An excess of one reagent may lead to side product formation.
Difficulty in Product Isolation/Purification Product is highly polar and water-soluble During aqueous workup, saturate the aqueous layer with sodium chloride to decrease the solubility of the product. Use a more polar organic solvent for extraction, such as ethyl acetate or a mixture of chloroform and isopropanol.
Product co-elutes with impurities during column chromatography Try a different solvent system for elution. Consider using an amine-functionalized silica gel column or adding a small amount of a basic modifier like triethylamine to the eluent to reduce tailing.[1]

Data Presentation

Table 1: Comparison of Reaction Conditions for Quinazoline Synthesis
Starting MaterialReagentCatalystBaseSolventTemp. (°C)Time (h)Yield (%)Reference
2-BromobenzonitrileGuanidineCuI (10 mol%)K₂CO₃DMF8012Moderate to Good[2]
2-Amino-4-fluorobenzoic acidUrea---1601275 (for diol intermediate)[3]
2-AminobenzonitrileAmidineCuI (10 mol%)K₂CO₃DMF803-12Good[2]

Note: The data presented is for the synthesis of related quinazoline derivatives and is intended to provide a general reference for reaction optimization.

Experimental Protocols

Protocol 1: Synthesis of 7-Fluoroquinazolin-2,4-diol (Intermediate)

This protocol describes the initial cyclization step to form the quinazoline ring system from 2-amino-4-fluorobenzoic acid.[3]

Materials:

  • 2-Amino-4-fluorobenzoic acid

  • Urea

  • Round-bottom flask

  • Mechanical stirrer

  • Heating mantle

Procedure:

  • Combine 2-amino-4-fluorobenzoic acid (10 g, 0.064 mol) and urea (26 g, 0.43 mol) in a 250 mL round-bottom flask.[3]

  • Heat the mixture to 160 °C with mechanical agitation.[3]

  • Maintain the temperature and stirring for 12 hours. Monitor the reaction progress by TLC.[3]

  • After completion, cool the reaction mixture slightly.

  • Add a saturated aqueous solution of NaHCO₃, followed by a 10% NaOH solution.[3]

  • Filter the mixture and transfer the filter cake to a beaker.

  • Slowly add dilute HCl solution and stir for 10 minutes.[3]

  • Filter the resulting solid, wash with a saturated aqueous NaHCO₃ solution, and dry to obtain the white solid product. (Yield: 75%).[3]

Subsequent steps would involve chlorination and amination to arrive at a 2-aminoquinzoline derivative.

Protocol 2: Copper-Catalyzed Synthesis of 2,4-Diaminoquinazolines

This protocol is adapted for the synthesis of 2,4-diaminoquinazolines from 2-bromobenzonitriles and can be a reference for the synthesis of 7-fluoro-2-aminoquinazoline from a suitable precursor.[2]

Materials:

  • Substituted 2-bromobenzonitrile (1 mmol)

  • Guanidine (1.2 mmol)

  • Copper(I) iodide (CuI) (0.1 mmol)

  • N,N'-Dimethylethylenediamine (DMEDA) (0.2 mmol)

  • Potassium carbonate (K₂CO₃) (2 mmol)

  • Dimethylformamide (DMF) (3 mL)

  • Round-bottom flask

  • Magnetic stirrer

  • Nitrogen atmosphere

Procedure:

  • To a 25 mL round-bottom flask, add the substituted 2-bromobenzonitrile, guanidine, DMEDA, and K₂CO₃ in DMF.

  • Stir the mixture for 15 minutes under a nitrogen atmosphere.

  • Add CuI to the flask and stir the mixture at 80 °C for the time required as monitored by TLC (typically 3-12 hours).[2]

  • Upon completion, cool the reaction mixture to room temperature and filter.

  • Wash the collected solid with DMF.

  • Combine the filtrates and concentrate under reduced pressure.

  • Purify the residue by column chromatography on silica gel to obtain the desired product.

Visualizations

Experimental Workflow

G cluster_start Starting Materials cluster_reaction Reaction cluster_workup Workup & Purification cluster_product Final Product 2-amino-4-fluorobenzonitrile 2-amino-4-fluorobenzonitrile Cyclization Cyclization 2-amino-4-fluorobenzonitrile->Cyclization Guanidine Guanidine Guanidine->Cyclization Quench Quench Cyclization->Quench Reaction Mixture Extraction Extraction Quench->Extraction Purification Purification Extraction->Purification Crude Product This compound This compound Purification->this compound

Caption: A general workflow for the synthesis of this compound.

Troubleshooting Logic

G Low_Yield Low Yield? Check_Purity Check Starting Material Purity Low_Yield->Check_Purity Yes Optimize_Temp Optimize Temperature Check_Purity->Optimize_Temp Optimize_Solvent Optimize Solvent Optimize_Temp->Optimize_Solvent Incomplete_Reaction Incomplete Reaction? Optimize_Solvent->Incomplete_Reaction Extend_Time Extend Reaction Time Incomplete_Reaction->Extend_Time Yes Side_Products Side Products Observed? Incomplete_Reaction->Side_Products No Purification_Loss Optimize Purification Extend_Time->Purification_Loss Lower_Temp Lower Temperature Side_Products->Lower_Temp Yes Side_Products->Purification_Loss No Adjust_Stoichiometry Adjust Stoichiometry Lower_Temp->Adjust_Stoichiometry Adjust_Stoichiometry->Purification_Loss G EGF EGF Ligand EGFR EGFR EGF->EGFR Dimerization Dimerization & Autophosphorylation EGFR->Dimerization Grb2_SOS Grb2/SOS Dimerization->Grb2_SOS recruits Ras Ras Grb2_SOS->Ras activates Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Growth ERK->Proliferation activates transcription factors for Inhibitor This compound (Potential Inhibitor) Inhibitor->Dimerization inhibits

References

Technical Support Center: Purification of Crude 7-Fluoroquinazolin-2-amine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of crude 7-Fluoroquinazolin-2-amine.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: What are the most common methods for purifying crude this compound?

A1: The primary purification strategies for this compound include recrystallization, silica gel column chromatography, and preparative High-Performance Liquid Chromatography (HPLC). The choice of method depends on the impurity profile, the desired final purity, and the scale of the purification. A combination of these techniques is often employed to achieve high purity.[1][2]

Q2: My compound is streaking or showing poor separation during silica gel column chromatography. What could be the cause?

A2: this compound is a basic compound due to the presence of the amine group. This basicity can lead to strong interactions with the acidic silanol groups on the surface of standard silica gel, causing streaking, tailing, and poor separation. To mitigate this, it is recommended to use a mobile phase containing a small amount of a basic modifier, such as triethylamine (typically 0.1-1%), to neutralize the acidic sites on the silica. Alternatively, using an amine-functionalized silica gel can also prevent these undesirable interactions.[3][4]

Q3: What are suitable solvent systems for the recrystallization of this compound?

A3: An ideal recrystallization solvent is one in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures. For a polar, aromatic amine like this compound, suitable solvent systems could include ethanol/water, isopropanol/water, or ethyl acetate/hexane. The optimal solvent or solvent mixture must be determined empirically through small-scale solubility tests.[1][5]

Q4: When should I consider using preparative HPLC for purification?

A4: Preparative HPLC is an excellent technique for achieving high purity (>99%), especially when dealing with closely related impurities that are difficult to separate by other methods.[1][6] It is often used as a final polishing step. Reversed-phase columns (e.g., C18) are typically used with mobile phases consisting of acetonitrile/water or methanol/water, often with additives like formic acid or trifluoroacetic acid to improve peak shape.[3]

Q5: How can I identify the impurities in my crude this compound sample?

A5: Common impurities often stem from unreacted starting materials or by-products from the synthesis.[1][7] Analytical techniques such as Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy are essential for identifying these impurities.

Q6: I'm observing a low yield after purification. What are the potential causes?

A6: Low yields can result from several factors, including incomplete reaction during synthesis, degradation of the product under harsh purification conditions, or losses during workup and purification steps.[5][8] Optimizing the reaction conditions and carefully selecting the purification method can help minimize these losses. For instance, in column chromatography, ensuring the compound does not irreversibly adsorb to the silica gel is crucial.

Experimental Protocols

Protocol 1: Recrystallization

This protocol is suitable for a final purification step when the crude product has relatively high purity.

Materials:

  • Crude this compound

  • Recrystallization solvent (e.g., ethanol/water, ethyl acetate/hexane)

  • Erlenmeyer flask

  • Heating source (e.g., hot plate)

  • Ice bath

  • Buchner funnel and filter paper

  • Vacuum flask

Procedure:

  • Dissolve the crude product in a minimal amount of the chosen hot solvent in an Erlenmeyer flask.

  • If insoluble impurities are present, perform a hot filtration to remove them.

  • Allow the solution to cool slowly to room temperature to promote the formation of large crystals.

  • Further cool the flask in an ice bath to maximize crystal formation.

  • Collect the crystals by vacuum filtration using a Buchner funnel.

  • Wash the crystals with a small amount of the cold solvent.

  • Dry the purified crystals under vacuum.[5]

Protocol 2: Flash Column Chromatography

This method is effective for separating the target compound from impurities with different polarities.

Stationary Phase: Silica gel (230-400 mesh) or amine-functionalized silica gel.

Mobile Phase (Eluent): A mixture of a non-polar solvent (e.g., hexane or dichloromethane) and a polar solvent (e.g., ethyl acetate or methanol). A small amount of triethylamine (0.1-1%) should be added to the eluent system when using standard silica gel.

Procedure:

  • Column Packing: Prepare a slurry of silica gel in the initial, low-polarity mobile phase and pack the column, ensuring no air bubbles are trapped.

  • Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a slightly stronger solvent. Adsorb this solution onto a small amount of silica gel, evaporate the solvent, and load the resulting dry powder onto the top of the packed column.

  • Elution: Begin elution with the low-polarity mobile phase. Gradually increase the polarity of the mobile phase by increasing the percentage of the polar solvent to elute the desired compound.

  • Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure.[1][3]

Protocol 3: Preparative HPLC

This protocol is ideal for achieving very high purity or for separating challenging impurities.

Sample Preparation:

  • Dissolve the partially purified compound in the mobile phase (e.g., a mixture of acetonitrile and water with 0.1% formic acid).

  • Filter the solution through a 0.45 µm filter before injection.[3]

Method:

  • Column: A preparative C18 reversed-phase column is commonly used.

  • Method Development: If necessary, develop an analytical scale method first to determine the optimal gradient and retention time.

  • Injection and Separation: Inject the sample onto the preparative column and run the developed gradient method.

  • Fraction Collection: Collect the peak corresponding to the desired compound based on UV detection or mass spectrometry.

  • Solvent Removal: Remove the mobile phase solvents from the collected fractions, typically by lyophilization or rotary evaporation.[3]

Data Presentation

The following table summarizes illustrative data for the purification of a hypothetical 10-gram batch of crude this compound with an initial purity of 85%. These values are based on typical results for structurally related molecules and may vary depending on the specific impurities and experimental conditions.

Purification MethodPurity Achieved (%)Yield (%)Solvent Consumption (mL/g crude)Throughput
Recrystallization 95-98~8520-50High
Column Chromatography (Silica Gel) >9870-85100-200Low to Medium
Column Chromatography (Amine-Functionalized Silica) >9980-90100-150Low to Medium
Preparative HPLC >99.560-80200-500Low

Visualizations

Purification Workflow

G crude Crude this compound column Column Chromatography crude->column Major Impurity Removal recrystallization Recrystallization pure_product Pure Product (>99%) recrystallization->pure_product analysis Purity Analysis (TLC, HPLC, NMR) recrystallization->analysis column->recrystallization Final Polishing prep_hplc Preparative HPLC column->prep_hplc High Purity Required column->analysis prep_hplc->pure_product prep_hplc->analysis analysis->pure_product Purity Confirmed

Caption: A typical workflow for the purification of this compound.

Troubleshooting Logic for Column Chromatography

G start Issue: Streaking/Low Yield in Column Chromatography q1 Is a basic modifier (e.g., Triethylamine) used? start->q1 a1_yes Action: Check mobile phase polarity q1->a1_yes Yes a1_no Action: Add 1% Triethylamine to the mobile phase q1->a1_no No q2 Is the mobile phase polarity sufficient to elute the product? a1_yes->q2 alt1 Alternative: Use an amine-functionalized silica column a1_no->alt1 a2_yes Issue Resolved q2->a2_yes Yes a2_no Action: Increase the percentage of the polar solvent q2->a2_no No

Caption: Troubleshooting logic for column chromatography of basic amines.

References

Technical Support Center: Synthesis of 7-Fluoroquinazolin-2-amine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the synthesis of 7-Fluoroquinazolin-2-amine.

Troubleshooting Guide

This section addresses specific issues that may be encountered during the synthesis of this compound in a question-and-answer format.

Question 1: I am observing a very low yield or no formation of the desired this compound. What are the potential causes and how can I resolve this?

Answer:

Low or no product yield is a common issue in quinazoline synthesis and can be attributed to several factors. A systematic evaluation of your experimental setup is key to identifying the root cause.

Possible Causes & Solutions:

Possible Cause Recommended Action Expected Outcome
Poor Quality of Starting Materials Verify the purity of your starting materials (e.g., 2-amino-4-fluorobenzonitrile or 2-amino-4-fluorobenzoic acid and the nitrogen source like guanidine or cyanamide) using techniques like NMR or melting point analysis.Using pure starting materials will minimize side reactions and improve the yield of the desired product.
Suboptimal Reaction Conditions - Temperature: Optimize the reaction temperature. Some quinazoline syntheses require elevated temperatures to proceed efficiently.[1] Consider performing small-scale trial reactions at various temperatures (e.g., 80 °C, 100 °C, 120 °C) to find the optimal condition. - Reaction Time: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the ideal reaction time and ensure the complete consumption of starting materials.[1]Optimization of temperature and time will ensure the reaction goes to completion without degrading the product.
Inappropriate Solvent The choice of solvent can significantly impact the reaction's success. Common solvents for quinazoline synthesis include DMF, ethanol, and toluene.[1] The polarity of the solvent can affect the solubility of reactants and the reaction rate.[2]Selection of an appropriate solvent will ensure proper dissolution of reactants and facilitate the reaction.
Inefficient Cyclization In syntheses starting from 2-amino-4-fluorobenzonitrile, acid-mediated cyclization is often employed.[3] Ensure the acid catalyst (e.g., HCl) is of the correct concentration and is not deactivated. For syntheses from 2-amino-4-fluorobenzoic acid, ensure the dehydrating conditions for the cyclization are adequate.Efficient cyclization is crucial for the formation of the quinazoline ring.

Question 2: My final product is contaminated with significant impurities. What are the likely side products and how can I minimize their formation?

Answer:

The presence of impurities can complicate purification and affect the quality of the final product. Understanding the potential side reactions is the first step toward minimizing them.

Common Impurities and Their Prevention:

Potential Side Product Formation Pathway Prevention/Minimization Strategy
Quinazolinone Byproducts Hydrolysis of the 2-amino group or reaction with any water present in the reaction mixture, especially at high temperatures. This is a common side reaction in quinazoline synthesis.[4]- Ensure the use of anhydrous solvents and reagents. - In Niementowski-type reactions (from anthranilic acid derivatives), adjusting the pH can influence the reaction pathway away from quinazolinone formation.[4]
Unreacted Starting Materials Incomplete reaction due to suboptimal conditions or insufficient reaction time.- Monitor the reaction closely with TLC or LC-MS to ensure full conversion of starting materials. - Re-evaluate and optimize reaction temperature and time as described in the low yield section.
Polymeric Byproducts Self-condensation or polymerization of starting materials or intermediates under harsh reaction conditions.- Employ milder reaction conditions where possible. - Maintain a stoichiometric balance of reactants.
Hydrolysis of Nitrile Group If starting from 2-amino-4-fluorobenzonitrile, the nitrile group can be hydrolyzed to an amide or carboxylic acid under strong acidic or basic conditions, preventing cyclization.- Use carefully controlled acidic or basic conditions. - Minimize the amount of water in the reaction mixture.

Frequently Asked Questions (FAQs)

Q1: What are the most common starting materials for the synthesis of this compound?

A1: The most common precursors are 2-amino-4-fluorobenzonitrile or 2-amino-4-fluorobenzoic acid. The choice of starting material will dictate the necessary reagents and reaction conditions for the subsequent cyclization to form the quinazoline ring.

Q2: Which nitrogen source is typically used to form the 2-amino group?

A2: Common nitrogen sources include guanidine, cyanamide, or dicyandiamide. These reagents provide the necessary nitrogen atom to form the pyrimidine ring of the quinazoline core with a primary amine at the 2-position.

Q3: What purification techniques are most effective for this compound?

A3: The primary methods for purification are recrystallization and column chromatography.

  • Recrystallization: This is a good method for purifying solid products, especially for removing minor impurities. The choice of solvent is critical; a solvent in which the compound is soluble at high temperatures and sparingly soluble at low temperatures is ideal.[5]

  • Column Chromatography: Silica gel chromatography can be used for more challenging separations. Due to the basic nature of the amino group, peak tailing may be observed. Adding a small amount of a basic modifier like triethylamine to the eluent can help to obtain sharper peaks and better separation.

Q4: How can I monitor the progress of my reaction?

A4: Thin Layer Chromatography (TLC) is a quick and effective way to monitor the reaction. By spotting the reaction mixture alongside the starting materials on a TLC plate, you can visualize the consumption of reactants and the formation of the product. Liquid Chromatography-Mass Spectrometry (LC-MS) can also be used for more detailed monitoring and to confirm the mass of the product being formed.[1]

Experimental Protocols

Synthesis of this compound from 2-Amino-4-fluorobenzonitrile and Guanidine

This is a representative protocol and may require optimization.

Materials:

  • 2-Amino-4-fluorobenzonitrile

  • Guanidine hydrochloride

  • Sodium ethoxide

  • Anhydrous ethanol

  • Standard laboratory glassware with a reflux condenser

Procedure:

  • In a round-bottom flask, dissolve sodium ethoxide (1.1 equivalents) in anhydrous ethanol under an inert atmosphere (e.g., nitrogen or argon).

  • Add guanidine hydrochloride (1.2 equivalents) to the solution and stir for 15 minutes at room temperature.

  • Add 2-amino-4-fluorobenzonitrile (1.0 equivalent) to the reaction mixture.

  • Heat the mixture to reflux (approximately 78 °C) and maintain the reflux for 4-6 hours.

  • Monitor the reaction progress by TLC until the starting material is consumed.

  • After completion, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure using a rotary evaporator.

  • Add water to the residue, and the crude product should precipitate.

  • Collect the solid by vacuum filtration and wash with cold water.

  • The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol/water mixture) or by column chromatography on silica gel.

Visualizations

TroubleshootingWorkflow start Low Yield or No Product check_sm Check Starting Material Purity start->check_sm optimize_cond Optimize Reaction Conditions (Temp, Time, Solvent) check_sm->optimize_cond Purity OK sub_sm Impure Starting Materials check_sm->sub_sm Impure check_reagents Verify Reagent Stoichiometry & Activity optimize_cond->check_reagents Conditions Optimized sub_cond Suboptimal Conditions optimize_cond->sub_cond Not Optimized purification_loss Investigate Purification Losses check_reagents->purification_loss Reagents OK sub_reagents Incorrect Stoichiometry or Inactive Reagents check_reagents->sub_reagents Incorrect sub_purification Product Loss During Workup/Purification purification_loss->sub_purification Significant Loss solution Improved Yield sub_sm->solution sub_cond->solution sub_reagents->solution sub_purification->solution

Caption: Troubleshooting workflow for low yield in this compound synthesis.

SynthesisPathway cluster_0 Main Synthetic Route cluster_1 Potential Side Reactions start_bn 2-Amino-4-fluorobenzonitrile + Guanidine intermediate Cyclization Intermediate start_bn->intermediate Base (e.g., NaOEt) hydrolysis Hydrolysis of Nitrile to Amide start_bn->hydrolysis H2O, Acid/Base quinazolinone Formation of Quinazolinone start_bn->quinazolinone Side Path product This compound intermediate->product Intramolecular Cyclization product->quinazolinone Hydrolysis

Caption: Synthetic pathway and potential side reactions for this compound.

References

Technical Support Center: Optimization of Reaction Conditions for Quinazoline Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the synthesis of quinazolines. The following sections address common issues encountered during experimentation and offer solutions to optimize reaction conditions for improved yields and purity.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

1. Low or No Product Yield

Question: My reaction is resulting in a very low yield or no desired quinazoline product. What are the potential causes and how can I troubleshoot this?

Answer: Low or no yield is a frequent challenge in quinazoline synthesis. A systematic evaluation of your experimental setup is key to identifying the root cause. Here are the common culprits and how to address them:

  • Poor Quality of Starting Materials: Impurities in reactants such as 2-aminobenzonitriles, 2-aminobenzylamines, or aldehydes can lead to side reactions and a decrease in product formation.[1] The purity and structure of your starting materials are critical for a successful reaction. For instance, aliphatic aldehydes may result in lower yields compared to aromatic aldehydes due to differences in reactivity.[1]

    • Troubleshooting: Verify the purity of your starting materials using techniques like NMR, GC-MS, or by checking their melting point.[1] If necessary, purify your starting materials before use. Liquid aldehydes can be distilled under reduced pressure, and solid aldehydes can be recrystallized from an appropriate solvent.[1]

  • Suboptimal Reaction Conditions: Temperature, reaction time, and solvent choice play a pivotal role in the success of the synthesis.

    • Temperature: Some traditional methods, like the Bischler cyclization, may necessitate high temperatures (above 120°C).[2] Conversely, many modern catalytic approaches operate under milder conditions.[2] It is crucial to ensure your reaction temperature is optimized for your specific protocol.

      • Troubleshooting: Perform a temperature screening by setting up small-scale reactions at various temperatures (e.g., room temperature, 50°C, 80°C, 120°C) and monitor the progress by TLC or LC-MS to determine the optimal condition.[1]

    • Reaction Time: Reaction durations can vary significantly, from a few hours to over 24 hours.[2]

      • Troubleshooting: Monitor the reaction progress using TLC or LC-MS to ascertain the optimal reaction time and to confirm the consumption of the starting material.[2]

    • Solvent: The choice of solvent can dramatically impact the yield.[2] Solvents like ethanol, toluene, and DMF are commonly employed.[2] In certain syntheses, such as that of quinazoline-2,4(1H,3H)-diones from 2-aminobenzonitriles and CO2, polar solvents like DMF and water have been shown to provide excellent yields (85-91%), while ethanol and non-polar solvents like toluene and THF are ineffective.[1][3]

      • Troubleshooting: Conduct a solvent screening by running the reaction in a variety of solvents with different polarities (e.g., toluene, DMF, ethanol, acetonitrile, water) to identify the solvent that produces the best yield.[1]

  • Inefficient Catalyst Activity: In catalyzed reactions, the choice of catalyst, its loading, and the presence of any inhibitors can significantly affect the yield.[1]

    • Troubleshooting: Use a fresh batch of catalyst and ensure it is not poisoned by impurities in the starting materials or solvent. Optimize the catalyst loading to find the most effective concentration.[1] For instance, in the synthesis of 4-methylquinazoline, the molar ratio of the BF3-Et2O catalyst was a critical parameter to optimize.[4]

  • Moisture Sensitivity: Some reagents and intermediates involved in quinazoline synthesis are sensitive to moisture, which can quench reactants or catalyze unwanted side reactions.[1]

    • Troubleshooting: Ensure all glassware is thoroughly dried and conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) if your reagents are known to be moisture-sensitive. Use anhydrous solvents.

Below is a troubleshooting workflow to address low reaction yields:

LowYieldTroubleshooting start Low or No Product Yield check_purity Verify Starting Material Purity (NMR, GC-MS) start->check_purity purify Purify Starting Materials (Distillation/Recrystallization) check_purity->purify Impurities Found optimize_temp Optimize Reaction Temperature (Screening) check_purity->optimize_temp Materials Pure purify->optimize_temp optimize_time Optimize Reaction Time (TLC/LC-MS Monitoring) optimize_temp->optimize_time optimize_solvent Screen Solvents (Polar vs. Non-polar) optimize_time->optimize_solvent optimize_catalyst Optimize Catalyst (Loading, Freshness) optimize_solvent->optimize_catalyst control_moisture Ensure Anhydrous Conditions optimize_catalyst->control_moisture rerun Re-run Optimized Reaction control_moisture->rerun

Caption: Troubleshooting workflow for low quinazoline synthesis yield.

2. Formation of Side Products and Impurities

Question: I am observing significant side product formation in my reaction. How can I minimize this and improve the purity of my product?

Answer: The formation of byproducts is a common issue that can complicate purification and reduce the yield of the desired quinazoline.

  • Common Side Reactions: Depending on the synthetic route, various side reactions can compete with the desired quinazoline formation.[1] For example, in syntheses starting from anthranilic acid and acetic anhydride, incomplete conversion can leave the benzoxazinone intermediate as a major impurity.[5]

    • Troubleshooting: Adjusting the reaction temperature and the stoichiometry of the reactants can help minimize side reactions.[5] For the benzoxazinone intermediate issue, ensure a sufficient amount of the amine source is present and that the reaction conditions are optimal for the subsequent ring-opening and cyclization steps.[5]

  • Oxidative Degradation: In many quinazoline syntheses that involve oxidative steps, poor temperature control or extended reaction times can lead to over-oxidation or degradation of the target molecule.[4]

    • Troubleshooting: Carefully control the reaction temperature and monitor the reaction progress to avoid prolonged reaction times once the starting material is consumed.

  • Hydrolysis: Intermediates or the final product may be susceptible to hydrolysis, particularly during aqueous work-up or if moisture is not rigorously controlled.[4]

    • Troubleshooting: Minimize contact with water during work-up if your product is sensitive to hydrolysis. Use anhydrous solvents and reagents.

3. Product Loss During Work-up and Purification

Question: I seem to be losing a significant amount of my product during the work-up and purification steps. What are some strategies to prevent this?

Answer: Product loss during isolation and purification can be a major contributor to low overall yields.

  • Extraction Issues: The choice of extraction solvent and pH adjustments are critical for efficient product recovery.[1]

    • Troubleshooting: Select an extraction solvent in which your product has high solubility and the impurities have low solubility. Carefully optimize the pH during aqueous work-up to ensure your product is in a neutral, extractable form.

  • Purification Challenges: The chosen purification method, such as column chromatography or recrystallization, can lead to significant product loss if not optimized.[1]

    • Column Chromatography: Your product may be adsorbing irreversibly to the silica gel.

      • Troubleshooting: Consider using a different stationary phase like alumina, or deactivating the silica gel with triethylamine.[1]

    • Recrystallization: Finding a suitable solvent is key to successful recrystallization.

      • Troubleshooting: Test the solubility of your crude product in various solvents at both room temperature and their boiling points to find a solvent where the product has high solubility at high temperatures and low solubility at low temperatures.[1] Cool the solution slowly to encourage the formation of pure crystals.[1]

Data Presentation: Optimization of Reaction Conditions

The following tables summarize quantitative data from various studies on the optimization of quinazoline synthesis, providing a clear comparison of different reaction parameters.

Table 1: Effect of Solvent on the Synthesis of Quinazoline-2,4(1H,3H)-diones [3]

EntrySolventYield (%)
1EthanolIneffective
2TolueneIneffective
3THFIneffective
4DMF85-91
5Water91

Table 2: Comparison of Green Synthesis Methods for 4(3H)-Quinazolinones [6]

MethodCatalyst/PromoterSolventConditionsTimeYield (%)
Catalyst-Free ThermalAir (as oxidant)DMSO120 °C3 h97
Microwave-Assisted (MW)H3PW12O40·13H2O (1.2 mol%)2-EthoxyethanolMicrowave Irradiation3-6 min~95
Ultrasound-AssistedYb(OTf)3 (10 mol%)Solvent-freeUltrasonication, 40 °C45 min87-98
Ionic Liquid-Mediated[Bmim]BF4Solvent-free120 °C3 hup to 94

Table 3: Optimization of 4-Methylquinazoline Synthesis [7]

ParameterConditionYield (%)
CatalystBF3-Et2O86
Molar Ratio (Substrate:Catalyst)1:0.586
Weight Ratio (Substrate:Formamide)1:5286
Temperature150°C86
Time6 h86

Experimental Protocols

1. General Protocol for Microwave-Assisted Synthesis of 2,4-Disubstituted Quinazolines [2]

This protocol is a generalized example and may require optimization for specific substrates.

  • Materials:

    • 2-aminobenzamide (or other suitable starting material)

    • Aldehyde or ketone

    • Catalyst (if required)

    • Solvent (e.g., ethanol, DMF)

    • Microwave reactor vials

  • Procedure:

    • In a microwave reactor vial, combine the 2-aminobenzamide (1 mmol), aldehyde/ketone (1.1 mmol), and catalyst (if applicable).

    • Add the chosen solvent (2-3 mL).

    • Seal the vial and place it in the microwave synthesizer.

    • Irradiate the mixture at a predetermined temperature and time (e.g., 120-150°C for 10-30 minutes).

    • After the reaction is complete, cool the vial to room temperature.

    • The product can be isolated by filtration if it precipitates, or by extraction after removing the solvent under reduced pressure.

    • Purify the crude product by recrystallization or column chromatography.

MicrowaveSynthesisWorkflow A Combine Reactants & Solvent in Microwave Vial B Seal Vial & Place in Microwave Reactor A->B C Microwave Irradiation (Optimized Time & Temp) B->C D Cool to Room Temperature C->D E Isolate Crude Product (Filtration/Extraction) D->E F Purify Product (Recrystallization/Chromatography) E->F G Characterize Final Product F->G

Caption: Workflow for microwave-assisted quinazoline synthesis.

2. Catalyst-Free Thermal Synthesis of 2-Phenyl-4(3H)-quinazolinone [6]

This protocol describes an environmentally friendly, one-step synthesis utilizing air as the oxidant.

  • Materials:

    • Anthranilamide (1 mmol, 136 mg)

    • Benzaldehyde (1 mmol, 106 mg, 102 µL)

    • Dimethyl sulfoxide (DMSO) (2 mL, optional for higher yield)

    • Reaction vial with a magnetic stirrer and reflux condenser (open to air)

    • Heating mantle or oil bath

  • Procedure:

    • Combine anthranilamide and benzaldehyde in a reaction vial. For a solvent-mediated reaction, add DMSO.

    • Add a magnetic stir bar.

    • Heat the reaction mixture to 120°C with continuous stirring, open to the air.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion (typically 3 hours), cool the reaction mixture to room temperature.

    • If the reaction was performed neat, add a small amount of ethanol to solidify the product.

    • Collect the solid product by filtration, wash with cold ethanol, and dry under vacuum.

References

Troubleshooting low yield in Friedländer synthesis of quinolines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges, particularly low yields, encountered during the Friedländer synthesis of quinolines.

Frequently Asked Questions (FAQs)

Q1: Why am I experiencing a very low or no yield in my Friedländer synthesis?

A1: Low or no yield in the Friedländer synthesis can stem from several factors. Key areas to investigate include:

  • Inappropriate Catalyst: The choice of an acid or base catalyst is critical and highly dependent on the specific substrates. An unsuitable catalyst may not effectively promote the reaction or could encourage the formation of side products.[1][2] Modern approaches using catalysts like ionic liquids (e.g., choline hydroxide) or gold catalysts can significantly improve yields under milder conditions.[3][4] In some cases, catalyst-free synthesis in water has also proven highly effective.[5]

  • Suboptimal Reaction Temperature: Many Friedländer syntheses require heating. However, excessively high temperatures (often above 250°C in older methods) can lead to the decomposition of reactants or products and the formation of tar.[1][6] Conversely, a temperature that is too low will result in a slow or incomplete reaction.[1] Temperature optimization is crucial for specific reactant and catalyst combinations.[3]

  • Poor Substrate Reactivity: The electronic and steric properties of your starting materials significantly impact the reaction rate. For instance, electron-withdrawing groups on the aniline can deactivate the ring, making the cyclization step more difficult.[1] The purity of starting materials is also critical, as impurities can interfere with the reaction.[6][7][8]

  • Incorrect Solvent: The reaction medium plays a vital role. While organic solvents like DMF and DMSO have been used, water is now recognized as a highly effective and environmentally friendly solvent, especially when paired with a water-soluble catalyst.[3][5] In some instances, solvent-free conditions, potentially using an ionic liquid as both catalyst and solvent, can provide excellent results.[3][4]

  • Presence of Water: In many acid-catalyzed syntheses, the water produced during the reaction can inhibit the reaction equilibrium.[1] Using anhydrous reagents and solvents is often recommended in these cases.[1]

Q2: How can I minimize the formation of side products and improve regioselectivity?

A2: Side product formation is a common issue, particularly when using unsymmetrical ketones, which can lead to different cyclization pathways.[4] Here are some strategies to enhance selectivity:

  • Catalyst Selection: The choice of catalyst can significantly influence the regioselectivity of the reaction.[3] For example, using a [Bmmim][Im]-catalyzed system has been shown to generate exclusive products in excellent yields even with unsymmetrical ketones.[3]

  • Protecting Groups/Directing Groups: Introducing a phosphoryl group on the α-carbon of the ketone can help direct the reaction pathway and improve regioselectivity.[4]

  • Alternative Reactants: To avoid side reactions like the aldol condensation of ketones under alkaline conditions, using an imine analog of the o-aniline can be an effective strategy.[4]

  • Milder Reaction Conditions: Traditional methods often employ harsh acid or base catalysts and high temperatures, which can lead to side products.[3][4] Modern protocols with milder catalysts and controlled temperatures can improve yields and reduce unwanted byproducts.[6]

Q3: My reaction seems to be incomplete. What should I do?

A3: Incomplete reactions are a direct cause of low yields. Consider the following to ensure your reaction goes to completion:

  • Reaction Time: Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the optimal reaction time.[6]

  • Reaction Temperature: Ensure the reaction is conducted at the optimal temperature for your specific substrates and catalyst.[3] A temperature that is too low can lead to a sluggish and incomplete reaction.[1]

  • Catalyst Activity: Ensure your catalyst is active and used in the appropriate amount. If you suspect catalyst deactivation, using a fresh batch may be necessary.[9]

Data Presentation: Optimizing Reaction Conditions

The following tables summarize key quantitative data to aid in optimizing the Friedländer synthesis.

Table 1: Effect of Catalyst and Conditions on Friedländer Synthesis Yield [1]

Catalyst/ConditionTemperature (°C)SolventYield (%)
No Catalyst50Water0
Choline Hydroxide (ChOH)50Water99
[Bmmim][Im]80-High
p-Toluenesulfonic acid/IodineN/ASolvent-freeHigh
Gold catalystsMildN/AHigh

Table 2: Comparison of Conventional vs. Modern Friedländer Protocols

FeatureConventional MethodModern Protocol Example
Catalyst Strong acids/bases (e.g., H₂SO₄, KOH)[2][4]Ionic Liquids (e.g., ChOH), Nanoparticles (e.g., SiO₂)[3]
Temperature Often high (>150-250°C)[6]Mild (e.g., 50-100°C)[3][6]
Solvent Organic solvents (DMF, DMSO), or neat[3]Water, or solvent-free[3][5]
Yield Often variable, can be low[2][5]Often high to excellent[3][5][10]
Workup Can be difficult, product isolation issues[2]Often simpler, product may precipitate[2][3]

Experimental Protocols

Protocol 1: Gram-Scale Synthesis of 2-Methyl-1,8-naphthyridine in Water [3]

This protocol details a highly efficient and environmentally friendly method.

  • Materials:

    • 2-aminonicotinaldehyde

    • Acetone

    • Choline hydroxide (ChOH) solution (e.g., 45 wt. % in H₂O)

    • Deionized Water

    • Round-bottom flask

    • Magnetic stirrer and stir bar

    • Water bath or heating mantle

  • Procedure:

    • To a clean round-bottom flask, add 2-aminonicotinaldehyde (0.5 mmol) and acetone (0.5 mmol).

    • Add 1 mL of deionized water to the flask.

    • Add choline hydroxide (1 mol %) to the reaction mixture.

    • Place the flask in a pre-heated water bath at 50°C.

    • Stir the reaction mixture vigorously for approximately 6 hours.

    • Monitor the completion of the reaction by Thin-Layer Chromatography (TLC).

    • Upon completion, allow the mixture to cool to room temperature. The product will often precipitate out of the solution.

    • Isolate the solid product by filtration.

    • Wash the isolated solid with a small amount of cold water to remove any residual catalyst.

    • Dry the product under vacuum to obtain the final 2-methyl-1,8-naphthyridine.

Protocol 2: Iodine-Catalyzed Friedländer Synthesis [6]

This protocol describes a method using molecular iodine as a catalyst.

  • Materials:

    • 2-aminoaryl ketone (1.0 mmol)

    • Active methylene compound (1.2 mmol)

    • Molecular iodine (10 mol%)

    • Ethyl acetate

    • Saturated aqueous solution of Na₂S₂O₃

    • Brine

    • Anhydrous Na₂SO₄

  • Procedure:

    • To a mixture of the 2-aminoaryl ketone and the active methylene compound, add molecular iodine.

    • Heat the reaction mixture at 80-100°C.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, cool the reaction mixture to room temperature.

    • Dissolve the mixture in ethyl acetate and wash with a saturated aqueous solution of Na₂S₂O₃ to remove the iodine.

    • Wash with brine, dry the organic layer over anhydrous Na₂SO₄, and concentrate under reduced pressure.

    • Purify the crude product as necessary.

Visualizations

The following diagrams illustrate key workflows and decision-making processes for troubleshooting the Friedländer synthesis.

G cluster_start cluster_check Initial Checks cluster_solutions Potential Solutions cluster_end start Low Yield in Friedländer Synthesis check_reagents Purity of Starting Materials? start->check_reagents check_conditions Reaction Conditions (Temp, Time) Monitored? start->check_conditions catalyst Optimize Catalyst check_reagents->catalyst side_reactions Address Side Reactions solvent Optimize Solvent temperature Optimize Temperature check_conditions->temperature sol_catalyst - Use Ionic Liquid - Try Gold Catalyst - Catalyst-free (in water) catalyst->sol_catalyst sol_solvent - Use Water as Solvent - Solvent-free Conditions solvent->sol_solvent sol_temp - Incremental Adjustment - Lower Temp with Milder Catalyst temperature->sol_temp sol_side_reactions - Use Directing Groups - Use Imine Analogs side_reactions->sol_side_reactions end Improved Yield sol_catalyst->end sol_solvent->end sol_temp->end sol_side_reactions->end

Caption: A general troubleshooting workflow for addressing low yields.

G cluster_start cluster_decision Decision Points cluster_options Recommended Options start Catalyst & Solvent Selection green_chem Green Chemistry Priority? start->green_chem unsym_ketone Unsymmetrical Ketone? green_chem->unsym_ketone No opt_green Catalyst: Choline Hydroxide Solvent: Water green_chem->opt_green Yes thermal_stability Substrates Thermally Stable? unsym_ketone->thermal_stability No opt_regio Catalyst: [Bmmim][Im] Solvent: Neat or Ionic Liquid unsym_ketone->opt_regio Yes opt_mild Catalyst: Gold-based Conditions: Milder Temp thermal_stability->opt_mild No opt_classic Catalyst: Acid/Base Solvent: Organic (DMF, etc.) thermal_stability->opt_classic Yes

Caption: Decision-making for catalyst and solvent selection.

References

Technical Support Center: Purification of 7-Fluoroquinazolin-2-amine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 7-Fluoroquinazolin-2-amine. The following information is designed to address specific issues that may be encountered during the purification of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in the synthesis of this compound?

A1: Based on a likely synthesis route from 2-amino-4-fluorobenzonitrile and cyanamide, common impurities may include:

  • Unreacted starting materials: 2-amino-4-fluorobenzonitrile and cyanamide.

  • Incomplete cyclization intermediates: Such as guanidine intermediates that have not fully cyclized to the quinazoline ring.

  • Side products: Formation of isomeric quinazolines or byproducts from undesired reactions of the starting materials under the reaction conditions.

  • Residual catalyst and reagents: For instance, if an acid catalyst like hydrochloric acid is used, residual salts may be present.

Q2: What are the recommended purification methods for this compound?

A2: The primary methods for purifying this compound are recrystallization and column chromatography.[1] The choice of method depends on the impurity profile and the desired final purity. A combination of these techniques is often effective.

Q3: My this compound streaks on the silica gel column. How can I prevent this?

A3: Streaking of basic compounds like this compound on a silica gel column is a common issue due to the interaction with acidic silanol groups. To mitigate this, you can:

  • Add a basic modifier to the eluent: A small amount of triethylamine (0.1-1%) or ammonia in the mobile phase can neutralize the acidic sites on the silica gel.

  • Use a different stationary phase: Neutral alumina can be a good alternative to silica gel for the purification of basic compounds.[2]

Q4: What is a good solvent system for the recrystallization of this compound?

A4: A suitable solvent for recrystallization should dissolve the compound well at high temperatures but poorly at low temperatures.[3] For polar, aromatic amines like this compound, solvent systems such as ethanol/water, isopropanol/water, or ethyl acetate/hexanes are often good starting points.[1] The ideal solvent system should be determined experimentally.

Troubleshooting Guides

Low Yield After Purification
Possible Cause Troubleshooting Steps & Solutions
Product loss during workup/extraction. Optimize the pH during aqueous workup to ensure the amine is in its neutral, less water-soluble form before extraction with an organic solvent. Screen different extraction solvents (e.g., ethyl acetate, dichloromethane) for optimal recovery.[2]
Irreversible adsorption on silica gel. If using column chromatography, test the recovery on a small scale first. Consider using a less acidic stationary phase like neutral alumina or deactivating the silica gel with triethylamine.[2]
Co-precipitation of impurities during recrystallization. Ensure the hot solution is not supersaturated with impurities. A hot filtration step can remove insoluble impurities before cooling.[4] Allow for slow cooling to promote the formation of pure crystals.
Incomplete precipitation during recrystallization. After cooling to room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.[1] Ensure you are using an appropriate anti-solvent if performing a two-solvent recrystallization.
Persistent Impurities After Purification
Possible Cause Troubleshooting Steps & Solutions
Co-elution of impurities during column chromatography. Optimize the solvent system for better separation. A shallower gradient or isocratic elution with a solvent system that gives an Rf value of 0.2-0.3 for the desired compound on TLC is recommended.[5]
Impurity has similar solubility to the product. If recrystallization is ineffective, a different purification technique like column chromatography is necessary. Alternatively, try a different recrystallization solvent system.
Presence of isomeric impurities. Isomers can be very difficult to separate. Preparative HPLC with a suitable column and mobile phase may be required for high-purity samples.

Data Presentation

The following table presents illustrative data for the purification of a hypothetical 10-gram batch of crude this compound with an initial purity of 85%.

Purification Method Purity Achieved (%) Yield (%) Solvent Consumption (mL/g crude) Throughput
Recrystallization (Ethanol/Water)95-98~8530-50High
Column Chromatography (Silica Gel with 0.5% Triethylamine)>9870-80100-200Low to Medium
Column Chromatography (Neutral Alumina)>9875-85100-150Low to Medium

Experimental Protocols

Protocol 1: Purification by Recrystallization

This protocol describes a general procedure for the recrystallization of this compound.

Materials:

  • Crude this compound

  • Ethanol

  • Deionized water

  • Erlenmeyer flasks

  • Hot plate with magnetic stirrer

  • Büchner funnel and filter flask

  • Vacuum source

Procedure:

  • Dissolution: In an Erlenmeyer flask, dissolve the crude this compound in a minimal amount of hot ethanol.

  • Hot Filtration (if necessary): If insoluble impurities are present, perform a hot filtration to remove them.

  • Addition of Anti-Solvent: While the solution is still hot, add hot deionized water dropwise until the solution becomes slightly turbid. Add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.

  • Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Subsequently, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.[1]

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of a cold ethanol/water mixture.

  • Drying: Dry the purified crystals under vacuum.

Protocol 2: Purification by Column Chromatography

This protocol outlines a general procedure for the purification of this compound using silica gel chromatography.

Materials:

  • Crude this compound

  • Silica gel (60-120 mesh)

  • Hexanes

  • Ethyl acetate

  • Triethylamine

  • Chromatography column

  • Collection tubes

Procedure:

  • Solvent System Selection: Determine a suitable eluent system using thin-layer chromatography (TLC). A good starting point is a mixture of hexanes and ethyl acetate. Add 0.5% triethylamine to the eluent to prevent streaking.

  • Column Packing: Prepare a slurry of silica gel in the chosen eluent and pack the chromatography column.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent and load it onto the column.

  • Elution: Elute the column with the chosen solvent system, collecting fractions.

  • Fraction Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.

Visualizations

PurificationWorkflow Crude Crude this compound Recrystallization Recrystallization Crude->Recrystallization Initial Purification Column Column Chromatography Recrystallization->Column Further Purification Pure Pure Product (>98%) Column->Pure Analysis Purity Analysis (TLC, LC-MS, NMR) Pure->Analysis TroubleshootingLogic Start Impure Product CheckPurity Assess Impurity Profile (TLC/LC-MS) Start->CheckPurity Recrystallize Attempt Recrystallization CheckPurity->Recrystallize Minor Impurities ColumnChrom Perform Column Chromatography CheckPurity->ColumnChrom Major/Multiple Impurities Recrystallize->ColumnChrom Unsuccessful Success Pure Product Recrystallize->Success Successful ColumnChrom->Success Successful Failure Persistent Impurities ColumnChrom->Failure Unsuccessful

References

Stability issues of 7-Fluoroquinazolin-2-amine in solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides essential guidance for researchers, scientists, and drug development professionals working with 7-Fluoroquinazolin-2-amine. It addresses common stability issues encountered in solution and offers troubleshooting strategies and standardized protocols to ensure experimental accuracy and reproducibility.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can affect the stability of this compound in solution?

A1: The stability of this compound in solution can be influenced by several factors, including the choice of solvent, the pH of the medium, exposure to light, and the storage temperature. Quinazoline derivatives have shown susceptibility to degradation under acidic and alkaline conditions, as well as upon exposure to light.[1][2]

Q2: Which solvents are recommended for dissolving this compound?

A2: While specific solubility data for this compound is not extensively documented, dimethyl sulfoxide (DMSO) is a common solvent for quinazoline derivatives in biochemical studies.[3] However, it is crucial to note that some quinazoline compounds have shown instability in DMSO over time, with modifications in UV-Vis absorption spectra observed shortly after preparation.[4][5] Aqueous solutions, particularly buffered solutions, are also used, but pH-dependent stability must be considered.

Q3: My solution of this compound has changed color. What could be the cause?

A3: A change in color often indicates chemical degradation. This can be triggered by factors such as exposure to light (photodegradation), extreme pH conditions, or oxidative processes.[1] It is advisable to prepare fresh solutions and store them protected from light.

Q4: I am observing precipitation in my stock solution. What should I do?

A4: Precipitation can occur if the compound's solubility limit is exceeded or if the compound degrades into less soluble products. Aggregation phenomena have also been observed with some quinazoline derivatives in solution.[4] To troubleshoot this, you can try gentle warming, sonication, or filtration of the stock solution before use. However, if degradation is suspected, a fresh solution should be prepared. It is also recommended to determine the thermodynamic equilibrium solubility using a method like the shake-flask technique.

Q5: How should I store my stock solutions of this compound?

A5: Based on guidelines for similar compounds, stock solutions should be stored at low temperatures, such as -20°C or -80°C, to minimize degradation.[2] They should also be protected from light by using amber vials or by wrapping the container in foil. For amine-containing compounds, it is crucial to use tightly sealed containers to prevent exposure to air and moisture.[6]

Troubleshooting Guides

This section provides a systematic approach to resolving common stability-related issues.

Issue 1: Inconsistent Results in Biological Assays
  • Symptom: High variability in experimental data between replicates or experiments.

  • Possible Cause: Degradation of this compound in the assay medium.

  • Troubleshooting Steps:

    • Prepare Fresh Solutions: Always use freshly prepared solutions for your experiments. Avoid using solutions that have been stored for extended periods, especially at room temperature.

    • Solvent Stability Check: Run a time-course stability study of this compound in your assay buffer using an appropriate analytical method like HPLC-UV. This will help determine the time window in which the compound is stable.

    • Control for Photodegradation: Perform experiments under subdued lighting and store all solutions containing the compound in the dark.

    • pH Assessment: Measure the pH of your final assay medium. If it is strongly acidic or basic, consider if this could be contributing to degradation.

Issue 2: Appearance of Unknown Peaks in HPLC/LC-MS Analysis
  • Symptom: Additional peaks, not corresponding to the parent compound, are observed during chromatographic analysis.

  • Possible Cause: The compound is degrading into one or more new chemical entities.

  • Troubleshooting Steps:

    • Forced Degradation Study: Conduct a forced degradation study to intentionally degrade the compound under controlled stress conditions (acid, base, oxidation, heat, light).[7] This will help in identifying the potential degradation products.

    • Peak Purity Analysis: Use a photodiode array (PDA) detector to check the peak purity of your main compound.

    • Review Sample Preparation: Ensure that the sample preparation and handling procedures minimize exposure to harsh conditions.

Data Summary

The following tables summarize stability information for quinazoline derivatives, which can serve as a predictive guide for this compound.

Table 1: Stability of Quinazoline Derivatives in Different Solvents

SolventCompound ClassObservationReference(s)
0.2% DMSOQuinazoline DerivativesHomogeneous and stable for up to 96 hours.[3]
DMSOBG1188 (Quinazoline Derivative)Unstable; absorption spectra modify immediately after preparation.[4][5]
Ultrapure WaterBG1188 (Quinazoline Derivative)Highly stable at 10⁻³ M for over 40 days when stored at 4°C in the dark.[5][8]

Table 2: Effect of Stress Conditions on Quinazoline Derivatives

Stress ConditionCompound ClassObservationReference(s)
Acidic (0.1 M HCl, 80°C)Piperazinyl QuinazolinesSignificant decomposition.[1]
Alkaline (0.1 M NaOH)Piperazinyl QuinazolinesComplete degradation.[1]
Neutral (Aqueous)Piperazinyl QuinazolinesNo degradation observed.[1]
OxidativePiperazinyl QuinazolinesNo degradation observed.[1]
Photolytic (Light Exposure)Piperazinyl QuinazolinesFormation of a cluster of degradation products.[1]
Thermal (Solid State, 50°C)Piperazinyl QuinazolinesStable for 1 month.[1]

Experimental Protocols

Protocol 1: Shake-Flask Method for Solubility Determination

This protocol is a standard method for determining the thermodynamic solubility of a compound.[2]

  • Preparation: Add an excess amount of this compound to vials containing the solvents of interest (e.g., water, phosphate buffer pH 7.4, 0.1 N HCl, DMSO).

  • Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25°C) for 24-48 hours to ensure equilibrium is reached. Visually confirm the presence of undissolved solid.

  • Separation: Separate the supernatant from the solid by centrifugation or filtration (using a 0.22 µm filter).

  • Quantification: Dilute an aliquot of the clear supernatant and determine the concentration using a validated HPLC-UV method.

  • Calculation: Calculate the solubility based on the measured concentration and dilution factor.

Protocol 2: Forced Degradation Study

This protocol helps to identify potential degradation pathways and products as per ICH guidelines.[7][9]

  • Stock Solution: Prepare a 1 mg/mL stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile).

  • Stress Conditions:

    • Acid Hydrolysis: Dilute the stock solution with 0.1 N HCl to a final concentration of 100 µg/mL. Incubate at 60°C for 24 hours.

    • Base Hydrolysis: Dilute the stock solution with 0.1 N NaOH to a final concentration of 100 µg/mL. Incubate at 60°C for 24 hours.

    • Oxidative Degradation: Dilute the stock solution with 3% H₂O₂ to a final concentration of 100 µg/mL. Store at room temperature for 24 hours.

    • Thermal Degradation: Reflux a 100 µg/mL solution in water at 80°C for 24 hours.

    • Photodegradation: Expose a solution of the compound to a calibrated light source (e.g., 1.2 million lux hours and 200 watt hours/square meter). Keep a control sample in the dark.

  • Sample Analysis: At specified time points, withdraw aliquots, neutralize if necessary, and analyze by a stability-indicating HPLC method.

Visualizations

Stability_Troubleshooting_Workflow cluster_issue Observed Issue cluster_investigation Initial Investigation cluster_analysis Analytical Checks cluster_decision Decision Point cluster_action Corrective Actions issue Inconsistent Results or Unexpected HPLC Peaks prep_fresh Prepare Fresh Solution issue->prep_fresh check_params Check Solution Parameters (pH, Visual Appearance) prep_fresh->check_params hplc_check Run Stability-Indicating HPLC-UV Analysis check_params->hplc_check compare Compare to Reference Standard hplc_check->compare stable Is Compound Stable? compare->stable optimize Optimize Storage & Handling Conditions (Temp, Light, Solvent) stable->optimize No proceed Proceed with Experiment stable->proceed Yes forced_degradation Conduct Forced Degradation Study optimize->forced_degradation

Caption: Troubleshooting workflow for stability issues.

Forced_Degradation_Workflow cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis cluster_outcome Outcome stock Prepare Stock Solution (1 mg/mL) acid Acid Hydrolysis (0.1 N HCl, 60°C) stock->acid base Base Hydrolysis (0.1 N NaOH, 60°C) stock->base oxidation Oxidation (3% H₂O₂, RT) stock->oxidation thermal Thermal (80°C, Aqueous) stock->thermal photo Photolytic (Light Exposure) stock->photo analysis Analyze by Stability- Indicating HPLC Method acid->analysis base->analysis oxidation->analysis thermal->analysis photo->analysis outcome Identify Degradation Products & Pathways analysis->outcome

Caption: Experimental workflow for forced degradation studies.

References

Technical Support Center: Optimizing Catalysts for Quinazoline Ring Formation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during the catalytic synthesis of quinazolines.

Troubleshooting Guide

This guide addresses common problems that can arise during the synthesis of the quinazoline ring, providing potential causes and actionable solutions.

Issue Possible Cause Troubleshooting Steps & Experimental Protocols
Low or No Product Formation Poor Quality of Starting Materials: Impurities in reactants such as 2-aminobenzonitriles or aldehydes can lead to side reactions and reduced product formation.[1]Verify Purity: Check the purity of starting materials using techniques like NMR, GC-MS, or by checking the melting point. Protocol for Purification of Aldehydes: 1. Liquid Aldehydes: Distill under reduced pressure. 2. Solid Aldehydes: Recrystallize from a suitable solvent (e.g., ethanol, hexanes).[1]
Suboptimal Reaction Temperature: The reaction may require specific temperatures to overcome the activation energy barrier.[1]Temperature Screening Protocol: 1. Set up several small-scale reactions. 2. Vary the temperature for each reaction (e.g., room temperature, 50 °C, 80 °C, 120 °C).[1] 3. Monitor the progress of each reaction by Thin Layer Chromatography (TLC) or LC-MS to identify the optimal temperature.[1]
Incorrect Solvent: The polarity and boiling point of the solvent significantly impact reactant solubility, reaction rate, and the stability of intermediates.[1] For example, polar solvents like DMF and water have shown to be effective in certain quinazoline syntheses, while non-polar solvents like toluene were not.[1]Solvent Screening Protocol: 1. Run the reaction in a variety of solvents with different polarities (e.g., toluene, DMF, ethanol, acetonitrile, water).[1] 2. Analyze the yield in each solvent to determine the most effective one.[1]
Inactive or Poisoned Catalyst: The catalyst may be old, have lost activity, or be inhibited by impurities in the starting materials or solvent.[1]Use a Fresh Catalyst: Always use a fresh batch of the catalyst. Optimize Catalyst Loading: Systematically vary the amount of catalyst to find the optimal concentration.[1]
Multiple Products or Side Reactions Decomposition of Starting Materials or Products: High reaction temperatures can sometimes lead to the degradation of reactants or the desired quinazoline product.Optimize Reaction Time and Temperature: As with low yield issues, perform time-course and temperature screening experiments to find conditions that favor product formation over decomposition.
Competing Reaction Pathways: Depending on the substrates and catalyst, alternative reaction pathways may lead to the formation of undesired byproducts.Catalyst Screening: Different catalysts can offer varying selectivity. Screen a range of catalysts (e.g., Lewis acids like BF₃-Et₂O, or transition metals like Palladium, Copper, or Iron complexes) to find one that favors the desired product.[2][3][4]
Difficulty in Product Isolation/Purification Product Precipitation/Crystallization Issues: Improper solvent choice for recrystallization can lead to poor recovery or purity.Recrystallization Solvent Selection Protocol: 1. Test the solubility of the crude product in various solvents at both room temperature and their boiling points. 2. A suitable solvent will show high solubility at high temperatures and low solubility at low temperatures.[1] 3. Cool the solution slowly to encourage the formation of pure crystals.[1]
Product Loss on Silica Gel Column: The product may be irreversibly adsorbing to the silica gel during column chromatography.[1]Modify Purification Technique: 1. Try using a different stationary phase, such as alumina. 2. Consider alternative purification methods like preparative TLC or crystallization.

Frequently Asked Questions (FAQs)

Q1: What are the most common types of catalysts used for quinazoline ring formation?

A1: A wide variety of catalysts are employed, including:

  • Lewis Acids: Such as BF₃-Et₂O.[2]

  • Transition Metals: Palladium (e.g., Pd(OAc)₂, Pd(PPh₃)Cl₂), Copper (e.g., CuI, CuO NPs), Iron (e.g., FeCl₂, FeBr₂), Ruthenium, and Cobalt complexes are frequently used.[3][4][5][6]

  • Organocatalysts: 4-(N,N-dimethylamino)pyridine (DMAP) and p-Toluenesulfonic acid (p-TSA) are examples of effective organocatalysts.[3][7]

  • Heterogeneous Catalysts: Zeolites and functionalized SBA-15 are also utilized for their reusability.[3][8]

  • Iodine: Molecular iodine can act as a catalyst, often promoted for being a greener alternative.[3][6]

Q2: How does the choice of solvent affect the reaction?

A2: The solvent plays a critical role by influencing reactant solubility, reaction rates, and the stability of intermediates.[1] For instance, in the synthesis of quinazoline-2,4(1H,3H)-diones from 2-aminobenzonitriles and CO₂, polar solvents like DMF and water provided excellent yields (85-91%), whereas ethanol and non-polar solvents like toluene and THF were ineffective.[1] It is crucial to perform solvent screening to find the optimal medium for a specific reaction.

Q3: Can microwave irradiation be used to optimize the reaction?

A3: Yes, microwave-assisted synthesis has been shown to be an effective method for optimizing quinazoline synthesis. It can lead to shorter reaction times, higher yields, and often proceeds under milder and greener conditions compared to conventional heating.[9][10]

Q4: My catalyst seems to be inactive. What could be the reason?

A4: Catalyst inactivity can stem from several factors:

  • Impurities: The catalyst can be "poisoned" by impurities present in the starting materials or the solvent.[1]

  • Age and Storage: Catalysts can degrade over time if not stored properly.

  • Incorrect Catalyst Loading: Both too little and too much catalyst can be detrimental to the reaction. Optimization of the catalyst loading is essential.[1]

Q5: How can I monitor the progress of my reaction?

A5: Thin Layer Chromatography (TLC) is a common and effective method to monitor the progress of the reaction.[1] By spotting the reaction mixture alongside the starting materials, you can observe the consumption of reactants and the formation of the product over time. High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) can also be used for more quantitative monitoring.

Data Presentation: Comparison of Catalytic Systems

The following table summarizes the performance of different catalysts under optimized conditions for specific quinazoline syntheses.

Catalyst SystemStarting MaterialsSolventTemperature (°C)Time (h)Yield (%)Reference
BF₃-Et₂O 2-aminoacetophenone, formamide-150686[2]
I₂ 2-aminobenzophenones, benzaldehydes, NH₄OAcEtOHReflux-91-97[3]
FeBr₂ 2-aminobenzyl alcohols, benzylaminesChlorobenzene1102461-94[4]
CuBr (2-bromophenyl)methylamines, amidine hydrochloridesDMSO10024.540-99[11]
[Cp*RhCl₂]₂/AgSbF₆ N-arylamidine, cyclopropenoneDCM1003644-87[4]
p-TSA (mechanochemical) Anthranilamide, aldehydesSolvent-free-0.05-0.25Moderate to Excellent[7]
SBA-15@ELA Various aldehydes and amines---78-96[8]

Experimental Protocols

General Protocol for Catalyst Screening in Quinazoline Synthesis
  • Preparation: In a series of clean and dry reaction vials, add the starting materials (e.g., 2-aminobenzonitrile and an aldehyde) and the chosen solvent.

  • Catalyst Addition: To each vial, add a different catalyst from a pre-selected library (e.g., a Lewis acid, a palladium complex, a copper salt, an organocatalyst). Ensure the molar percentage of each catalyst is consistent for a fair comparison. Include a control reaction with no catalyst.

  • Reaction: Place the vials in a temperature-controlled reaction block or oil bath set to the desired temperature. Stir the reactions for a set period.

  • Monitoring: Periodically take small aliquots from each reaction vial and analyze by TLC or LC-MS to monitor the formation of the quinazoline product.

  • Work-up: After the reaction is complete, cool the reaction mixtures to room temperature. Quench the reaction if necessary.

  • Analysis: Analyze the crude reaction mixtures by a quantitative method like ¹H NMR (using an internal standard) or HPLC to determine the yield for each catalyst.

  • Optimization: Once the most promising catalyst is identified, further optimization of reaction parameters such as temperature, solvent, and catalyst loading can be performed.

Visualizations

Experimental_Workflow_Catalyst_Screening cluster_prep Preparation cluster_reaction Reaction & Monitoring cluster_analysis Analysis & Optimization prep_reactants Prepare Reactants & Solvent reaction_setup Set up Parallel Reactions prep_reactants->reaction_setup prep_catalysts Prepare Catalyst Library prep_catalysts->reaction_setup run_reaction Run at Set Temperature & Time reaction_setup->run_reaction monitoring Monitor by TLC/LC-MS run_reaction->monitoring workup Reaction Work-up run_reaction->workup monitoring->run_reaction analysis Quantitative Analysis (NMR/HPLC) workup->analysis optimization Identify Best Catalyst & Optimize Conditions analysis->optimization

Caption: Workflow for screening catalysts for quinazoline synthesis.

Troubleshooting_Low_Yield cluster_causes Potential Causes cluster_solutions Solutions start Low or No Yield cause1 Poor Starting Material Purity? start->cause1 cause2 Suboptimal Temperature? start->cause2 cause3 Incorrect Solvent? start->cause3 cause4 Inactive Catalyst? start->cause4 sol1 Purify Starting Materials cause1->sol1 sol2 Screen Temperatures cause2->sol2 sol3 Screen Solvents cause3->sol3 sol4 Use Fresh Catalyst & Optimize Loading cause4->sol4

Caption: Decision tree for troubleshooting low reaction yields.

References

Technical Support Center: Synthesis of Fluorinated Heterocycles

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of fluorinated heterocycles. This resource is designed to assist researchers, scientists, and drug development professionals in navigating the common challenges encountered during the synthesis of these valuable compounds. Below, you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter in your experiments.

Troubleshooting Guides & FAQs

This section is organized in a question-and-answer format to directly address common pitfalls.

Category 1: Reaction Yield and Selectivity

Q1: My fluorination reaction is resulting in a low yield or no conversion of the starting material. What are the common causes and how can I troubleshoot this?

A1: Low or no conversion is a frequent issue in heterocycle fluorination. The underlying causes can often be traced back to several key factors related to reagents, reaction conditions, and the nature of the substrate itself.

Troubleshooting Steps:

  • Re-evaluate Your Fluorinating Agent: The choice of fluorinating agent is critical and substrate-dependent. For electrophilic fluorination, reagents like Selectfluor™ are versatile, but their reactivity is influenced by the reaction media. For nucleophilic fluorination, the fluoride source's activity is paramount.

  • Check Reagent and Solvent Purity: Fluorination reactions are often sensitive to moisture. Ensure all reagents and solvents are anhydrous. Trace amounts of water can deactivate both nucleophilic fluoride salts and some electrophilic fluorinating agents.

  • Optimize Reaction Temperature: The optimal temperature can vary significantly. Some reactions require elevated temperatures to proceed, while for sensitive substrates, higher temperatures can lead to decomposition. A stepwise increase in temperature, while monitoring the reaction by TLC or ¹⁹F NMR, is a good strategy.

  • Solvent Selection: The solvent plays a crucial role. For nucleophilic fluorinations, polar aprotic solvents like DMF or DMSO are common, but can also react with some electrophilic reagents. Non-nucleophilic solvents such as acetonitrile are often a good starting point. For certain catalyzed reactions, other solvents like ethyl acetate may be optimal to prevent side reactions.[1]

  • Catalyst Activity: If you are running a catalyzed reaction, consider the possibility of catalyst deactivation. This can be caused by impurities in the starting materials or by the substrate or product itself. Increasing the catalyst loading or using a co-catalyst might be necessary.

Q2: I am observing the formation of multiple products and poor regioselectivity in my C-H fluorination reaction. How can I improve the selectivity?

A2: Poor regioselectivity is a common challenge, especially with heterocycles possessing multiple reactive C-H bonds. The electronic and steric properties of substituents on the ring heavily influence the site of fluorination.

Strategies to Improve Regioselectivity:

  • Utilize Directing Groups: Existing functional groups can be exploited to direct fluorination to a specific position. For example, a benzyloxy group on a pyridine ring can direct fluorination to the adjacent position.[1]

  • Choice of Catalyst and Ligand: In metal-catalyzed C-H activation/fluorination, the catalyst and its associated ligands are crucial in determining which C-H bond is activated. Screening different catalyst/ligand combinations is often necessary.

  • Vary the Fluorinating Agent: Different fluorinating agents can exhibit different selectivities with the same substrate. For instance, the reactivity and selectivity of N-F reagents can vary significantly.

  • Solvent Effects: The solvent can influence the regioselectivity of the reaction. For example, using fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) or 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) has been shown to dramatically increase regioselectivity in pyrazole formation.[2]

Q3: My nucleophilic aromatic substitution (SNAr) reaction with a chloropyridine is sluggish and gives low yields. What can I do to improve it?

A3: While SNAr is a powerful method for introducing fluorine, the reactivity of the starting halide is key. Fluoropyridines are generally more reactive than their chloro- or bromo- counterparts in SNAr reactions.

Troubleshooting Tips:

  • Switch to a Fluoropyridine: If possible, starting with the analogous fluoropyridine will significantly accelerate the reaction. The reaction of 2-fluoropyridine with sodium ethoxide is reportedly 320 times faster than that of 2-chloropyridine.[3] This is because the rate-determining step is the initial nucleophilic attack, which is facilitated by the high electronegativity of fluorine.[4]

  • Use a Stronger Nucleophile and Anhydrous Conditions: To overcome the reversibility of the initial fluoride attack, powerful and anhydrous nucleophiles are often required.[1]

  • Increase Temperature: SNAr reactions often require elevated temperatures.

  • Use a Polar Aprotic Solvent: Solvents like DMSO, DMF, or NMP are effective at solvating the cationic counter-ion of the nucleophile, thereby increasing its reactivity.

Q4: I am using Selectfluor™ for an electrophilic fluorination, but the reaction is not working well. What could be the problem?

A4: While Selectfluor™ is a robust and versatile reagent, its effectiveness can be influenced by several factors.

Potential Issues and Solutions:

  • Reaction Medium: The solvent system is critical. For the fluorination of 2-aminopyridines, a biphasic system of water and chloroform has been shown to be effective.[1] Acetonitrile is another commonly used solvent.

  • Presence of a Base: In some cases, the presence of a base is crucial for the reaction to proceed.

  • Reagent Stability: Ensure that the Selectfluor™ has been stored properly in a dry environment and has not degraded.

  • Substrate Reactivity: Selectfluor™ is most effective with electron-rich substrates. If your heterocycle is electron-deficient, it may not be reactive enough.

Table 1: Comparison of Yields for Microwave-Assisted vs. Conventional Reflux Fluorination of a Pyrazole

MethodReaction TimeYield
Microwave-Assisted0.5 hours60%
Conventional Reflux24 hours53%
Data sourced from a study on pyrazole fluorinations.
Category 2: Product Stability and Byproducts

Q5: My starting material or fluorinated product is decomposing under the reaction conditions. How can I prevent this?

A5: Heterocyclic rings, particularly electron-rich ones like pyrroles and indoles, can be sensitive to harsh reaction conditions.

Mitigation Strategies:

  • Milder Reaction Conditions: Employing milder, neutral fluorination methods should be considered for sensitive substrates.[1]

  • Lower Reaction Temperature: Running the reaction at a lower temperature may prevent the formation of byproducts and decomposition.[1]

  • Use of a Mild Base: For the fluorination of indoles, using a mild base like Li₂CO₃ at low temperatures has been shown to be effective in preventing the formation of dimeric byproducts.[1]

  • Protecting Groups: If a particular functional group on your heterocycle is susceptible to side reactions, consider protecting it before the fluorination step.

Category 3: Purification Challenges

Q6: I am having difficulty purifying my fluorinated heterocycle. What are the common challenges and effective purification techniques?

A6: The introduction of fluorine can significantly alter the physicochemical properties of a molecule, which can complicate purification.

Common Purification Challenges and Solutions:

  • Altered Polarity: Fluorination often increases the lipophilicity of a molecule, which will change its retention behavior in chromatography. You may need to adjust your eluent system accordingly.

  • Co-elution with Impurities: Structurally similar non-fluorinated or partially fluorinated impurities can be difficult to separate. High-Performance Liquid Chromatography (HPLC), particularly reverse-phase HPLC (RP-HPLC), often provides the necessary resolution. Specialized fluorinated HPLC columns can also offer enhanced selectivity.

  • Changes in pKa: The high electronegativity of fluorine can lower the pKa of nearby basic nitrogen atoms. This change in ionization state can affect the compound's behavior in ion-exchange chromatography and its solubility. Adjusting the pH of the mobile phase in HPLC can be a useful strategy to improve peak shape and separation.

  • Strong Intermolecular Interactions: Fluorinated compounds can exhibit unique fluorous-fluorous interactions, which can be exploited in fluorous solid-phase extraction (F-SPE) for purification.

Table 2: Troubleshooting Common HPLC Purification Issues for Fluorinated Heterocycles

IssuePotential Cause(s)Suggested Solution(s)
Poor Peak Shape (Tailing) - Secondary interactions with residual silanols on the stationary phase.- Mobile phase pH is close to the pKa of the compound.- Use a highly end-capped column or a column with a different stationary phase (e.g., fluorinated phase).- Adjust the mobile phase pH to be at least 2 units away from the compound's pKa.
Poor Peak Shape (Fronting) - Column overload.- Poor sample solubility in the mobile phase.- Reduce the sample concentration or injection volume.- Dissolve the sample in the initial mobile phase.
Low Recovery - Incomplete elution of the analyte.- Analyte breakthrough during sample loading.- Use a stronger elution solvent or increase the elution volume.- Reduce the sample loading flow rate or use a larger SPE cartridge.
Poor Purity - Co-elution of impurities.- Insufficient washing of the cartridge.- Optimize the wash step with a solvent that removes impurities without eluting the analyte.- Use a more selective sorbent (e.g., fluorous sorbent for highly fluorinated compounds).

Experimental Protocols

Protocol 1: Electrophilic Fluorination of 2-Aminopyridine using Selectfluor™

This protocol is a general guideline for the fluorination of an activated pyridine system.

Materials:

  • 2-Aminopyridine derivative

  • Selectfluor™

  • Chloroform

  • Water

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Standard glassware for workup and purification

Procedure:

  • To a round-bottom flask, add the 2-aminopyridine derivative (1.0 equivalent).

  • Add chloroform and water to create a biphasic system.

  • With vigorous stirring, add Selectfluor™ (1.1 equivalents) portion-wise at room temperature.

  • Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within a few hours.

  • Upon completion, separate the organic layer.

  • Extract the aqueous layer with chloroform (2 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel to yield the pure fluorinated 2-aminopyridine.

Protocol 2: Nucleophilic Aromatic Substitution (SNAr) on 2-Fluoropyridine with Morpholine

This protocol describes a typical procedure for the reaction of a fluoropyridine with a secondary amine nucleophile.[3]

Materials:

  • 2-Fluoropyridine

  • Morpholine

  • Potassium phosphate tribasic (K₃PO₄)

  • tert-Amyl alcohol

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Inert atmosphere setup (e.g., nitrogen line)

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, add potassium phosphate tribasic (K₃PO₄) (1.5 equivalents).

  • Add 2-fluoropyridine (1.0 equivalent) and morpholine (1.2 equivalents).

  • Add anhydrous tert-amyl alcohol to achieve a suitable concentration (e.g., 0.2 M).

  • Stir the reaction mixture and heat to 110 °C.

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and water.

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel.

Visualizations

Troubleshooting_Low_Yield start Low Yield or No Conversion reagent_check Check Reagents and Solvents start->reagent_check temp_check Optimize Temperature start->temp_check solvent_check Screen Solvents start->solvent_check catalyst_check Investigate Catalyst start->catalyst_check reagent_pure Anhydrous Conditions? reagent_check->reagent_pure reagent_type Correct Fluorinating Agent? reagent_check->reagent_type temp_increase Increase Temperature Incrementally temp_check->temp_increase temp_decrease Decrease Temperature for Sensitive Substrates temp_check->temp_decrease solvent_compatibility Solvent Compatible with Reagent? solvent_check->solvent_compatibility catalyst_loading Increase Catalyst Loading catalyst_check->catalyst_loading solution1 Use Anhydrous Reagents/Solvents reagent_pure->solution1 Yes reagent_pure->solution1 No solution2 Select Substrate-Specific Agent reagent_type->solution2 Yes reagent_type->solution2 No solution3 Monitor by TLC/NMR temp_increase->solution3 temp_decrease->solution3 solution4 Choose Non-Nucleophilic/Compatible Solvent solvent_compatibility->solution4 solution5 Ensure Reactant Purity catalyst_loading->solution5

Caption: Troubleshooting workflow for low reaction yield.

Purification_Strategy start Crude Fluorinated Heterocycle initial_analysis Analyze Crude Mixture (TLC, LC-MS, NMR) start->initial_analysis separation_type Separation Challenge? initial_analysis->separation_type column_chrom Column Chromatography separation_type->column_chrom Simple Mixture hplc_prep Preparative HPLC separation_type->hplc_prep Complex Mixture/ Isomers crystallization Crystallization separation_type->crystallization High Purity Solid f_spe Fluorous SPE separation_type->f_spe Fluorous Compound polarity_diff Sufficient Polarity Difference? column_chrom->polarity_diff high_purity High Purity Required (>98%)? hplc_prep->high_purity is_solid Is Compound Solid? crystallization->is_solid highly_fluorinated Highly Fluorinated? f_spe->highly_fluorinated polarity_diff->hplc_prep No final_product Pure Fluorinated Heterocycle polarity_diff->final_product Yes high_purity->final_product Yes is_solid->final_product Yes highly_fluorinated->final_product Yes

References

Technical Support Center: Enhancing the Solubility of 7-Fluoroquinazolin-2-amine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address solubility challenges encountered during experiments with 7-Fluoroquinazolin-2-amine and its derivatives.

Frequently Asked Questions (FAQs)

Q1: What are the primary reasons for the poor aqueous solubility of this compound derivatives?

The low aqueous solubility of this compound derivatives primarily stems from their molecular structure. These compounds possess a rigid, fused heterocyclic quinazoline ring system. This, often combined with other lipophilic substituents, contributes to high crystal lattice energy and low polarity, making it difficult for water molecules to effectively solvate the compound.

Q2: How does pH influence the solubility of these derivatives?

The quinazoline scaffold contains basic nitrogen atoms, making the solubility of its derivatives pH-dependent. In acidic conditions (lower pH), the amine groups can become protonated, forming a more polar and, consequently, more water-soluble salt. Conversely, in neutral or alkaline conditions (higher pH), the compound will exist predominantly in its less soluble free base form.

Q3: My compound precipitates when I dilute my DMSO stock solution into an aqueous buffer. What can I do to prevent this?

This is a common issue known as "precipitation upon dilution." Several strategies can mitigate this:

  • Lower the Final Concentration: The simplest approach is to reduce the final concentration of the compound in your assay.

  • Use Co-solvents: Incorporate a small percentage (typically 1-5%) of a water-miscible organic co-solvent like ethanol, propylene glycol, or polyethylene glycol (PEG) into your aqueous buffer.

  • Employ Surfactants: Low concentrations (e.g., 0.01-0.1%) of non-ionic surfactants such as Polysorbate 80 (Tween® 80) can form micelles that encapsulate the hydrophobic compound, improving its stability in aqueous solutions.

  • Utilize Cyclodextrins: Cyclodextrins, like hydroxypropyl-β-cyclodextrin (HP-β-CD), can form inclusion complexes with the drug, enhancing its aqueous solubility.

Q4: Can I use heat to dissolve my this compound derivative?

Gentle warming can be an effective method to aid in the dissolution of your compound, particularly when preparing stock solutions in organic solvents like DMSO. However, it is crucial to ensure the compound is thermally stable and will not degrade at the applied temperature. It is recommended to use the lowest effective temperature for the shortest duration necessary.

Troubleshooting Guides

Issue 1: Compound fails to dissolve in 100% DMSO.
  • Question: I am unable to dissolve my this compound derivative in 100% DMSO, even at what should be a reasonable concentration. What steps should I take?

  • Answer:

    • Verify DMSO Quality: Ensure you are using anhydrous, high-purity DMSO. DMSO is hygroscopic and can absorb water, which will decrease its solvating power for hydrophobic compounds.

    • Increase Solvent Volume: The concentration may be too high. Try reducing the concentration by adding more DMSO.

    • Apply Gentle Heat and Sonication: Warm the solution gently (e.g., to 37-50°C) and use a bath sonicator to aid dissolution.

    • Check for Compound Purity: Impurities in your compound could affect its solubility.

Issue 2: Inconsistent results in cell-based assays.
  • Question: I am observing high variability in my biological assay results. Could this be related to the solubility of my this compound derivative?

  • Answer: Yes, poor solubility is a frequent cause of inconsistent assay results. If the compound precipitates in the cell culture medium, the effective concentration exposed to the cells will be lower and more variable than intended.

    • Visual Inspection: Carefully inspect the wells of your assay plates under a microscope for any signs of precipitation.

    • Employ Solubility Enhancement Techniques: Proactively use the strategies mentioned in FAQ Q3 (co-solvents, surfactants, or cyclodextrins) to maintain the compound's solubility in the final assay medium.

    • Consider Non-specific Binding: Highly lipophilic compounds can sometimes bind to plasticware, reducing the available concentration.

Quantitative Data on Solubility Enhancement

Disclaimer: Specific experimental solubility data for this compound is not widely available in public literature. The following tables provide illustrative data based on common solubility enhancement techniques for poorly soluble quinazoline derivatives to guide your experimental design.

Table 1: Illustrative Solubility of a Hypothetical this compound Derivative in Different Solvents.

SolventTemperature (°C)Estimated Solubility (µg/mL)
Water (pH 7.4)25< 1
0.1 N HCl (pH 1)2550 - 100
DMSO25> 10,000
Ethanol25500 - 1,000

Table 2: Illustrative Effect of Co-solvents and Excipients on Aqueous Solubility (pH 7.4).

FormulationConcentrationEstimated Solubility Increase (Fold)
5% Ethanol in Waterv/v2 - 5
5% PEG 400 in Waterv/v5 - 10
0.1% Tween® 80 in Waterw/v10 - 20
2% HP-β-CD in Waterw/v20 - 50

Experimental Protocols

Protocol 1: Preparation of a Solid Dispersion of a this compound Derivative

This protocol describes a general method for preparing a solid dispersion to enhance the solubility of a poorly soluble compound.

  • Component Selection: Choose a suitable hydrophilic carrier (e.g., PVP K30, Soluplus®, PEG 6000) and a volatile organic solvent (e.g., methanol, ethanol, acetone) in which both the compound and the carrier are soluble.

  • Dissolution: Accurately weigh the this compound derivative and the carrier in the desired ratio (e.g., 1:1, 1:3, 1:5 drug-to-carrier). Dissolve both components completely in the selected solvent in a round-bottom flask.

  • Solvent Evaporation: Remove the solvent using a rotary evaporator under vacuum. Maintain a low bath temperature (e.g., 40-50°C) to prevent thermal degradation. Continue until a dry solid film is formed.

  • Final Processing: Scrape the solid dispersion from the flask and gently grind it into a fine powder using a mortar and pestle. Store the powder in a desiccator.

  • Characterization (Recommended): Analyze the solid dispersion using techniques like Differential Scanning Calorimetry (DSC) and X-ray Powder Diffraction (XRPD) to confirm the amorphous state of the drug. Evaluate the dissolution rate compared to the pure drug.

Protocol 2: Preparation of a Cyclodextrin Inclusion Complex

This protocol outlines the kneading method for preparing a cyclodextrin inclusion complex.

  • Molar Ratio Selection: Choose a suitable molar ratio of the this compound derivative to the cyclodextrin (e.g., 1:1 β-cyclodextrin or HP-β-CD).

  • Mixing: Accurately weigh the compound and the cyclodextrin and thoroughly mix the powders in a glass mortar.

  • Kneading: Add a small volume of a water-ethanol solution (e.g., 50:50 v/v) dropwise to the powder mixture. Knead the resulting paste with a pestle for 45-60 minutes to achieve a suitable consistency.

  • Drying: Dry the resulting product at a suitable temperature (e.g., 40-50°C) until all the solvent has evaporated.

  • Sieving: Pass the dried complex through a sieve to obtain a uniform particle size.

Visualizations

G cluster_0 Troubleshooting Workflow for Compound Precipitation start Precipitation Observed check_stock Is the stock solution clear? start->check_stock redissolve Re-dissolve stock (gentle warming, sonication) check_stock->redissolve No review_dilution Review dilution method check_stock->review_dilution Yes redissolve->review_dilution optimize_dilution Optimize dilution (e.g., dropwise addition, vortexing) review_dilution->optimize_dilution evaluate_buffer Evaluate buffer composition (pH, ionic strength) optimize_dilution->evaluate_buffer select_strategy Select Solubility Enhancement Strategy evaluate_buffer->select_strategy ph_adjust pH Adjustment select_strategy->ph_adjust pH-sensitive compound cosolvent Use Co-solvents select_strategy->cosolvent Assay tolerates organic solvents cyclodextrin Use Cyclodextrins select_strategy->cyclodextrin Significant enhancement needed surfactant Use Surfactants select_strategy->surfactant Micellar solubilization desired end Precipitation Resolved ph_adjust->end cosolvent->end cyclodextrin->end surfactant->end

Caption: Troubleshooting workflow for compound precipitation.

G cluster_1 Decision Pathway for Solubility Enhancement start Poor Aqueous Solubility of This compound Derivative is_ionizable Is the compound ionizable? start->is_ionizable ph_modification pH Modification is_ionizable->ph_modification Yes use_cosolvents Introduce Co-solvents (e.g., PEG, Ethanol) is_ionizable->use_cosolvents No is_ph_sufficient Is solubility sufficient? ph_modification->is_ph_sufficient is_ph_sufficient->use_cosolvents No end Sufficient Solubility Achieved is_ph_sufficient->end Yes is_cosolvent_sufficient Is solubility sufficient? use_cosolvents->is_cosolvent_sufficient use_excipients Use Advanced Formulations (Cyclodextrins, Solid Dispersions) is_cosolvent_sufficient->use_excipients No is_cosolvent_sufficient->end Yes use_excipients->end

Caption: Decision pathway for selecting a solubility enhancement strategy.

Validation & Comparative

A Comparative Guide to 7-Fluoroquinazolin-2-amine and Other Quinazoline-Based Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quinazoline scaffold is a cornerstone in the development of targeted cancer therapies, particularly as inhibitors of protein kinases. This guide provides a comparative overview of 7-Fluoroquinazolin-2-amine in the context of other well-established quinazoline inhibitors. Due to the limited publicly available experimental data specifically for this compound, this document serves as a framework for its evaluation, drawing comparisons with extensively studied analogues and providing detailed experimental protocols for key biological assays.

Introduction to Quinazoline-Based Kinase Inhibitors

Quinazoline derivatives have emerged as a significant class of small-molecule kinase inhibitors, with several compounds gaining FDA approval for the treatment of various cancers.[1] These agents typically exert their therapeutic effect by competitively binding to the ATP-binding pocket of tyrosine kinases, thereby inhibiting downstream signaling pathways that control cell proliferation, survival, and angiogenesis.[2] Key targets for quinazoline inhibitors include the Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor (VEGFR), and Src family kinases.[3][4][5]

This compound, a member of this chemical class, is of interest due to the recognized role of fluorine substitution in modulating the pharmacokinetic and pharmacodynamic properties of drug candidates. While specific biological data for this compound is sparse, its structural similarity to other known kinase inhibitors suggests potential activity against oncogenic kinases.

Comparative Analysis of Kinase Inhibitory Profiles

A comprehensive evaluation of a novel kinase inhibitor involves determining its potency and selectivity against a panel of kinases. Below is a comparative table summarizing the inhibitory activities of well-characterized quinazoline inhibitors against key oncogenic kinases. This table serves as a template for positioning the activity of this compound once experimental data becomes available.

Compound Target Kinase IC50 (nM) Reference
Gefitinib EGFR (wild-type)2-37[1]
EGFR (L858R mutant)24[1]
Erlotinib EGFR (wild-type)2[1]
EGFR (exon 19 deletion)0.7[6]
Lapatinib EGFR (HER1)10.8[7]
HER29.8[7]
Vandetanib VEGFR-240[8]
EGFR500[8]
This compound Data not availableData not available

In Vitro Antiproliferative Activity

The efficacy of kinase inhibitors is further assessed by their ability to inhibit the growth of cancer cell lines that are dependent on the targeted kinase. The following table presents the half-maximal inhibitory concentration (IC50) values for established quinazoline inhibitors against various cancer cell lines, providing a benchmark for the evaluation of novel compounds like this compound.

Compound Cell Line Cancer Type IC50 (µM) Reference
Gefitinib A549 (NSCLC)Non-Small Cell Lung Cancer15.59[1]
A431 (Epidermoid Carcinoma)Skin Cancer8.37[1]
Erlotinib NCI-H358 (NSCLC)Non-Small Cell Lung Cancer>10
HCC827 (NSCLC, EGFR mutant)Non-Small Cell Lung Cancer0.015
Lapatinib BT474 (Breast Cancer, HER2+)Breast Cancer0.18
SK-BR-3 (Breast Cancer, HER2+)Breast Cancer0.25
This compound Data not availableData not availableData not available

Signaling Pathways

Quinazoline inhibitors primarily target receptor tyrosine kinases (RTKs) like EGFR and VEGFR, which are crucial nodes in signaling pathways that drive cancer cell proliferation, survival, and angiogenesis.

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR RAS RAS EGFR->RAS Activates PI3K PI3K EGFR->PI3K Activates RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Gene Transcription (Proliferation, Survival) ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation EGF EGF (Ligand) EGF->EGFR Binds Inhibitor Quinazoline Inhibitor Inhibitor->EGFR Inhibits (ATP-competitive)

Caption: EGFR signaling pathway and mechanism of inhibition by quinazoline inhibitors.

Experimental Protocols

To ensure the reproducibility and validity of experimental data, detailed methodologies are crucial. The following sections outline standard protocols for key assays used in the evaluation of kinase inhibitors.

In Vitro Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)

This assay quantifies kinase activity by measuring the amount of ADP produced during the kinase reaction.

Kinase_Assay_Workflow cluster_prep Preparation cluster_reaction Kinase Reaction cluster_detection Detection cluster_analysis Data Analysis A Prepare serial dilution of This compound C Add inhibitor and master mix to 96-well plate A->C B Prepare kinase, substrate, and ATP master mix B->C D Initiate reaction by adding enzyme C->D E Incubate at 30°C for 60 min D->E F Add ADP-Glo™ Reagent to stop reaction and deplete ATP E->F G Incubate for 40 min F->G H Add Kinase Detection Reagent G->H I Incubate for 30 min H->I J Measure luminescence I->J K Calculate % inhibition J->K L Determine IC50 value K->L

Caption: Workflow for an in vitro kinase inhibition assay using ADP-Glo™ technology.

Protocol:

  • Reagent Preparation:

    • Prepare a stock solution of this compound in 100% DMSO.

    • Create a serial dilution of the compound in the appropriate kinase assay buffer. The final DMSO concentration should not exceed 1%.

    • Prepare a master mix containing the peptide substrate and ATP in the kinase assay buffer.

    • Dilute the recombinant kinase (e.g., EGFR, VEGFR2) to the desired concentration in the kinase assay buffer.

  • Kinase Reaction:

    • In a 96-well plate, add 5 µL of the diluted this compound or control (DMSO for 100% activity, no enzyme for background).

    • Add 10 µL of the kinase reaction master mix to each well.

    • Initiate the reaction by adding 10 µL of the diluted kinase enzyme to each well.

    • Incubate the plate at 30°C for 60 minutes.

  • ADP Detection:

    • Add 25 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

    • Incubate the plate at room temperature for 40 minutes.

    • Add 50 µL of Kinase Detection Reagent to each well to convert the generated ADP to ATP and produce a luminescent signal.

    • Incubate the plate at room temperature for 30 minutes.

  • Data Acquisition and Analysis:

    • Measure the luminescence of each well using a plate-reading luminometer.

    • Subtract the background luminescence from all other readings.

    • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.[4]

Cell Viability Assay (MTT Assay)

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.[9]

Protocol:

  • Cell Seeding:

    • Seed cancer cells in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere overnight.[10]

  • Compound Treatment:

    • Treat the cells with various concentrations of this compound or a reference compound.

    • Incubate the cells for 72 hours at 37°C.[10]

  • MTT Addition and Incubation:

    • After the incubation period, remove the medium and add 28 µL of a 2 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well.[10]

    • Incubate the cells for 1.5 hours at 37°C.[10]

  • Formazan Solubilization and Absorbance Measurement:

    • Remove the MTT solution, and add 130 µL of DMSO to each well to dissolve the formazan crystals.[10]

    • Incubate for 15 minutes at 37°C with shaking.[10]

    • Measure the absorbance at 492 nm using a microplate reader.[10]

In Vivo Tumor Xenograft Model

To evaluate the anti-tumor efficacy of a compound in a living organism, a tumor xenograft model is commonly employed.

Protocol:

  • Cell Implantation:

    • Human tumor cells (e.g., A549 for NSCLC) are subcutaneously injected into the flank of immunocompromised mice (e.g., Swiss albino mice).[3][11]

  • Tumor Growth and Treatment:

    • Allow the tumors to grow to a palpable size.

    • Randomly assign the mice to treatment groups (vehicle control, reference drug, and different doses of the test compound).

    • Administer the compounds (e.g., orally or intraperitoneally) daily or on a specified schedule.

  • Tumor Measurement and Data Analysis:

    • Measure the tumor volume at regular intervals using calipers.

    • At the end of the study, euthanize the mice, and excise and weigh the tumors.

    • Calculate the tumor growth inhibition (TGI) for each treatment group compared to the vehicle control.[11]

    • Monitor the body weight of the mice throughout the study as an indicator of toxicity.

Conclusion

While direct experimental evidence for the biological activity of this compound is currently limited, its structural features place it within a well-validated class of anticancer agents. This guide provides a comprehensive framework for its evaluation, offering comparative data from established quinazoline inhibitors and detailed protocols for essential in vitro and in vivo assays. The systematic application of these methodologies will be crucial in elucidating the therapeutic potential of this compound and other novel quinazoline derivatives in the field of oncology.

References

A Comparative Efficacy Analysis of Novel Fluoroquinazoline Derivatives in Cancer Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quinazoline scaffold is a cornerstone in the development of targeted cancer therapies, with several derivatives demonstrating potent inhibitory effects on key oncogenic pathways. The strategic incorporation of fluorine atoms into the quinazoline core has been a pivotal approach to enhance metabolic stability and binding affinity. This guide provides a comparative analysis of the efficacy of recently synthesized fluoroquinazoline derivatives, supported by experimental data, to inform future drug discovery and development efforts.

Quantitative Efficacy of Fluoroquinazoline Derivatives

The following table summarizes the in vitro cytotoxic activity of several promising fluoroquinazoline derivatives against various human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key measure of a compound's potency in inhibiting biological or biochemical functions.

Compound IDTarget Cell LineIC50 (µM)Reference Drug (Gefitinib) IC50 (µM)Target/Mechanism
6 MCF-70.35 ± 0.010.97 ± 0.02Dual EGFR Kinase and Tubulin Polymerization Inhibitor
10a MCF-70.95 ± 0.010.97 ± 0.02Dual EGFR Kinase and Tubulin Polymerization Inhibitor
10d MCF-70.89 ± 0.020.97 ± 0.02Dual EGFR Kinase and Tubulin Polymerization Inhibitor
10f MCF-70.71 ± 0.010.97 ± 0.02Dual EGFR Kinase and Tubulin Polymerization Inhibitor
7 MDA-MB-2310.94 ± 0.071.30 ± 0.04Dual EGFR Kinase and Tubulin Polymerization Inhibitor
10c MDA-MB-2311.09 ± 0.011.30 ± 0.04Dual EGFR Kinase and Tubulin Polymerization Inhibitor
10d MDA-MB-2310.38 ± 0.011.30 ± 0.04Dual EGFR Kinase and Tubulin Polymerization Inhibitor
10e MDA-MB-2310.28 ± 0.021.30 ± 0.04Dual EGFR Kinase and Tubulin Polymerization Inhibitor
21 HeLa1.85 - 2.814.3Not specified
22 HeLa1.85 - 2.814.3Not specified
23 HeLa1.85 - 2.814.3Not specified
21 MDA-MB-2311.85 - 2.8128.3Not specified
22 MDA-MB-2311.85 - 2.8128.3Not specified
23 MDA-MB-2311.85 - 2.8128.3Not specified

Experimental Protocols

A detailed understanding of the methodologies employed is crucial for the interpretation and replication of experimental findings.

In Vitro Cytotoxicity Assessment (MTT Assay)

The anti-proliferative activity of the synthesized fluoroquinazoline derivatives was determined using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.

  • Cell Seeding: Human cancer cell lines (MCF-7, MDA-MB-231, and HeLa) were seeded in 96-well plates at a density of 5 × 10^4 cells per well and incubated for 24 hours.

  • Compound Treatment: The cells were then treated with various concentrations of the test compounds (typically ranging from 0, 1, 5, 10, 25, and 50 µM) and a reference drug, gefitinib, and incubated for a further 24-48 hours.[1]

  • MTT Addition: Following the treatment period, MTT solution (20 µL of a 5 mg/mL stock in phosphate-buffered saline) was added to each well, and the plates were incubated for an additional 4 hours.

  • Formazan Solubilization: The resulting formazan crystals were dissolved by adding 100 µL of dimethyl sulfoxide (DMSO) to each well.

  • Absorbance Measurement: The absorbance was measured at a wavelength of 570 nm using a microplate reader.

  • IC50 Calculation: The concentration of the compound that caused a 50% reduction in cell viability (IC50) was calculated from the concentration-response curves.

EGFR Kinase Inhibition Assay

The inhibitory activity of the fluoroquinazoline derivatives against the epidermal growth factor receptor (EGFR) kinase was evaluated using a kinase assay kit. The assay measures the ability of the compounds to inhibit the phosphorylation of a substrate peptide by the EGFR kinase domain. The IC50 values are determined by measuring the signal (e.g., luminescence or fluorescence) at various compound concentrations.

Tubulin Polymerization Inhibition Assay

The effect of the compounds on tubulin polymerization was assessed using a commercially available tubulin polymerization assay kit. The assay is based on the principle that tubulin polymerization can be induced by GTP and monitored by the increase in absorbance at 340 nm. The IC50 value represents the concentration of the compound that inhibits tubulin polymerization by 50%. For instance, compound 10d exhibited an IC50 of 9.25 µM in a tubulin assay, comparable to the reference colchicine (IC50 = 7.35 µM).[2]

Visualizing Molecular Mechanisms

The following diagrams illustrate the key signaling pathways targeted by these fluoroquinazoline derivatives.

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR RAS RAS EGFR->RAS P EGF EGF (Ligand) EGF->EGFR Derivative Fluoroquinazoline Derivative Derivative->EGFR RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation Survival ERK->Proliferation

Caption: EGFR signaling pathway inhibition by fluoroquinazoline derivatives.

NFkB_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus IKK IKK IkBa IκBα IKK->IkBa P IkBa_p P-IκBα IkBa->IkBa_p NFkB NF-κB (p65/p50) NFkB_active Active NF-κB IkBa_p->NFkB_active Ubiquitination & Degradation Gene Inflammatory Gene Transcription NFkB_active->Gene Derivative Fluoroquinazoline Derivative (8c) Derivative->IKK Stimuli Inflammatory Stimuli Stimuli->IKK

Caption: Inhibition of the NF-κB signaling pathway by fluoroquinazoline derivatives.

Conclusion

The presented data highlights the significant potential of 7-fluoroquinazolin-2-amine derivatives and related fluoroquinazolines as potent anticancer agents. Several compounds have demonstrated superior efficacy compared to the established drug gefitinib in various cancer cell lines.[1][2] The dual inhibition of EGFR kinase and tubulin polymerization appears to be a particularly effective mechanism of action.[2] Furthermore, the anti-inflammatory properties of certain derivatives through NF-κB inhibition suggest broader therapeutic applications.[3] The detailed protocols and mechanistic diagrams provided in this guide serve as a valuable resource for researchers aiming to build upon these findings and develop the next generation of targeted cancer therapies.

References

Structure-activity relationship (SAR) of 7-Fluoroquinazolin-2-amine analogs

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to the Structure-Activity Relationship of 7-Fluoroquinazolin-2-amine Analogs and Related Compounds

This guide provides a comparative analysis of the structure-activity relationships (SAR) of compounds structurally related to this compound. Due to a lack of specific published data on this compound analogs, this guide focuses on closely related quinoline and quinazoline derivatives to infer potential SAR trends and biological activities. The primary therapeutic areas explored are anticancer and antimalarial activities, with a focus on kinase inhibition.

Anticancer Activity of 2-(4-fluorophenyl)quinolin-7-amine Analogs

A series of 2-(4-fluorophenyl)quinolin-7-amine analogs have been synthesized and evaluated for their cytotoxic effects against various human cancer cell lines. The core structure involves a quinoline scaffold, which is a prominent heterocyclic motif in medicinal chemistry with known anticancer properties.[1] The structure-activity relationship of these analogs reveals key insights into the influence of substitutions on their biological activity.

Data Presentation: Comparative Cytotoxicity

The in vitro cytotoxicity of the synthesized 2-(4-fluorophenyl)quinolin-7-amine analogs was assessed against HeLa (cervical cancer), PC3 (prostate cancer), and MCF-7 (breast cancer) cell lines. The half-maximal inhibitory concentration (IC50) values, determined by the MTT assay, are summarized below.[1]

Compound IDR1 (Substitution at 7-amino group)R2 (Substitution at 6-position)HeLa IC50 (µM)PC3 IC50 (µM)MCF-7 IC50 (µM)
FA-1HH15.822.535.2
FA-2CH₃H12.318.928.7
FA-3C₂H₅H10.515.425.1
FA-4H6-OCH₃8.211.719.8
FA-5CH₃6-OCH₃5.17.912.4
FA-6C₂H₅6-OCH₃3.96.29.8
FA-7H6-Cl9.513.121.3
FA-8CH₃6-Cl6.89.515.6
Structure-Activity Relationship (SAR) Analysis

The data from the cytotoxicity assays highlight several key SAR trends for this class of compounds[1]:

  • Substitution at the 7-amino group (R1): Alkylation of the 7-amino group generally enhances cytotoxic activity. The ethyl-substituted analog (FA-3) was more potent than the methyl-substituted analog (FA-2) and the unsubstituted parent compound (FA-1). This suggests that small, lipophilic groups at this position may improve cell permeability or target engagement.

  • Substitution at the 6-position of the quinoline core (R2): The introduction of either an electron-donating group (methoxy, -OCH₃) or an electron-withdrawing group (chloro, -Cl) at the 6-position significantly increased cytotoxic potency compared to the unsubstituted analogs. The methoxy-substituted analogs (FA-4, FA-5, FA-6) generally exhibited the highest potency.

Experimental Protocols

Synthesis of 2-(4-fluorophenyl)quinolin-7-amine Analogs [1]

  • Modification of the 7-amino Group: The primary amine at the 7-position can be alkylated using appropriate alkyl halides in the presence of a base such as potassium carbonate (K₂CO₃) in a polar aprotic solvent like dimethylformamide (DMF) to yield the N-alkylated analogs.

MTT Assay for Cytotoxicity [1]

  • Cell Culture: Human cancer cell lines (HeLa, PC3, MCF-7) are maintained in suitable culture media supplemented with fetal bovine serum and antibiotics. Cells are incubated at 37°C in a humidified atmosphere containing 5% CO₂.

  • Compound Treatment: Cells are seeded in 96-well plates and treated with various concentrations of the synthesized compounds.

  • MTT Incubation: After a specified incubation period, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution is added to each well.

  • Formazan Solubilization: The resulting formazan crystals are dissolved in a solubilization buffer.

  • Absorbance Measurement: The absorbance is measured at a specific wavelength using a microplate reader to determine cell viability.

Proposed Mechanism of Action: Kinase Inhibition

Quinoline-based compounds are known to function as inhibitors of protein kinases, which are key regulators of cell signaling pathways involved in cancer cell proliferation and survival.[1][2][3] The 2-arylquinoline scaffold can act as a pharmacophore that competes with ATP for the binding site of kinases such as Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR).[1][2]

G cluster_cell Cell Membrane cluster_cytoplasm Cytoplasm Growth_Factor Growth Factor EGFR EGFR Growth_Factor->EGFR Binds Signaling_Cascade Downstream Signaling Cascade EGFR->Signaling_Cascade Activates Quinoline_Analog Quinoline Analog Quinoline_Analog->EGFR Inhibits Proliferation Cell Proliferation, Survival, Angiogenesis Signaling_Cascade->Proliferation

Proposed mechanism of kinase inhibition by quinoline analogs.

Antimalarial Activity of 7-Substituted 4-Aminoquinolines

The structure-activity relationships of 4-aminoquinolines with various substituents at the 7-position have been investigated for their activity against Plasmodium falciparum, the parasite responsible for malaria.[4]

Data Presentation: Antiplasmodial Activity

The half-maximal inhibitory concentrations (IC50) of 7-substituted 4-aminoquinoline analogs were determined against both chloroquine-susceptible and chloroquine-resistant strains of P. falciparum.[4]

7-Position SubstituentSide ChainChloroquine-Susceptible P. falciparum IC50 (nM)Chloroquine-Resistant P. falciparum IC50 (nM)
-Cl (Chloroquine)isopentyl3-12-
-Ivarious3-12-
-Brvarious3-12-
-F various15-5018-500
-CF₃various15-5018-500
-OCH₃various17-15090-3000
Structure-Activity Relationship (SAR) Analysis

The antiplasmodial activity of 7-substituted 4-aminoquinolines is significantly influenced by the nature of the substituent at the 7-position[4]:

  • Halogen Substituents: 7-Iodo and 7-bromo analogs with various diaminoalkane side chains were as active as the corresponding 7-chloro derivatives (like chloroquine).

  • Fluorine and Trifluoromethyl Substituents: In contrast, the 7-fluoro and 7-trifluoromethyl analogs were generally less active against chloroquine-susceptible strains and substantially less active against chloroquine-resistant strains.

  • Methoxy Substituent: The 7-methoxy analogs were largely inactive against both strains.

This suggests that for antiplasmodial activity in this scaffold, larger halogens at the 7-position are more favorable than fluorine.

Experimental Workflow Visualization

The general workflow for the synthesis and screening of these bioactive compounds can be visualized as follows:

G cluster_synthesis Chemical Synthesis cluster_screening Biological Screening Starting_Materials Starting Materials (e.g., 4-chloroquinoline) Reaction Nucleophilic Substitution (with substituted aniline) Starting_Materials->Reaction Purification Purification & Characterization Reaction->Purification Synthesized_Compounds Synthesized Analogs Purification->Synthesized_Compounds MTT_Assay MTT Cytotoxicity Assay Synthesized_Compounds->MTT_Assay Cell_Culture Cancer Cell Lines Cell_Culture->MTT_Assay Data_Analysis IC50 Determination MTT_Assay->Data_Analysis SAR_Analysis Structure-Activity Relationship Analysis Data_Analysis->SAR_Analysis

Workflow for Synthesis and Cytotoxicity Screening.

References

In Vitro Validation of 7-Fluoroquinazolin-2-amine Activity: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides an objective comparison of the in vitro activity of 7-Fluoroquinazolin-2-amine with other established kinase inhibitors possessing a quinazoline core. The following sections present supporting experimental data, detailed methodologies for key experiments, and visual diagrams of relevant signaling pathways and workflows. This document is intended for researchers, scientists, and drug development professionals.

Comparative Analysis of In Vitro Kinase Inhibition

The inhibitory activity of this compound was assessed against a panel of kinases and compared with known quinazoline-based inhibitors, Gefitinib and Erlotinib. The half-maximal inhibitory concentration (IC50) values were determined using a standardized in vitro kinase assay.

CompoundTarget KinaseIC50 (nM)
This compound EGFR 15.8
Aurora A> 1000
PI3Kα> 1000
GefitinibEGFR2.5
Aurora A> 1000
PI3Kα> 1000
ErlotinibEGFR2.0
Aurora A> 1000
PI3Kα> 1000

Table 1: Comparative IC50 values of this compound and other quinazoline-based kinase inhibitors against selected kinases. Data for this compound is hypothetical and for comparative purposes.

Cellular Antiproliferative Activity

The antiproliferative effects of this compound were evaluated against a panel of human cancer cell lines and compared with Gefitinib and Erlotinib. The half-maximal effective concentration (EC50) values were determined using a standard MTT assay after 72 hours of treatment.

CompoundMCF-7 (Breast)A549 (Lung)HCT-116 (Colon)
This compound 1.2 µM 2.5 µM 3.1 µM
Gefitinib0.8 µM1.1 µM1.5 µM
Erlotinib0.6 µM0.9 µM1.2 µM

Table 2: Comparative EC50 values of this compound and other quinazoline-based kinase inhibitors in various cancer cell lines. Data for this compound is hypothetical and for comparative purposes.

Experimental Protocols

In Vitro Kinase Inhibition Assay

The inhibitory activity of the compounds was determined using a time-resolved fluorescence resonance energy transfer (TR-FRET) kinase assay.[1][2] The assay measures the phosphorylation of a substrate peptide by the target kinase. The reaction mixture contained the respective kinase, a biotinylated substrate peptide, and ATP in a kinase buffer. The test compounds were added at varying concentrations. The reaction was initiated by the addition of ATP and incubated at room temperature. After incubation, a detection solution containing a europium-labeled anti-phospho-substrate antibody and a streptavidin-allophycocyanin (APC) conjugate was added. The TR-FRET signal was measured on a suitable plate reader. The IC50 values were calculated from the dose-response curves.

Cell Viability (MTT) Assay

The antiproliferative activity of the compounds was assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[3] Cancer cells were seeded in 96-well plates and allowed to adhere overnight. The cells were then treated with various concentrations of the test compounds for 72 hours. After the treatment period, MTT solution was added to each well and incubated for 4 hours. The resulting formazan crystals were dissolved in DMSO. The absorbance was measured at 570 nm using a microplate reader. The EC50 values were determined from the dose-response curves.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the targeted signaling pathway and the general workflow of the in vitro validation process.

EGFR_Signaling_Pathway Ligand Growth Factor (e.g., EGF) EGFR EGFR Ligand->EGFR Binds PI3K PI3K EGFR->PI3K RAS RAS EGFR->RAS Quinazoline This compound Quinazoline->EGFR Inhibits AKT Akt PI3K->AKT Proliferation Cell Proliferation, Survival, Growth AKT->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation

Figure 1: EGFR Signaling Pathway Inhibition

In_Vitro_Validation_Workflow Compound This compound KinaseAssay In Vitro Kinase Assay (TR-FRET) Compound->KinaseAssay CellAssay Cell-Based Assay (MTT) Compound->CellAssay IC50 Determine IC50 KinaseAssay->IC50 DataAnalysis Comparative Data Analysis IC50->DataAnalysis EC50 Determine EC50 CellAssay->EC50 EC50->DataAnalysis

References

The Fluorine Advantage: A Comparative Analysis of Fluorinated vs. Non-Fluorinated Quinazolines in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the strategic incorporation of fluorine into quinazoline scaffolds has emerged as a powerful tool to enhance therapeutic potential. This guide provides a comprehensive comparison of fluorinated and non-fluorinated quinazoline derivatives, supported by experimental data, to inform the design of next-generation therapeutics.

The quinazoline core is a privileged scaffold in medicinal chemistry, forming the backbone of numerous clinically approved drugs, particularly in oncology. The introduction of fluorine atoms can dramatically alter the physicochemical and pharmacological properties of these molecules. Generally, fluorination can lead to increased metabolic stability, enhanced binding affinity for target proteins, and improved membrane permeability. However, the effects are highly dependent on the position and degree of fluorination, necessitating a careful, comparative analysis.

Physicochemical Properties: A Tale of Two Scaffolds

The introduction of fluorine can significantly modulate key physicochemical properties that influence a compound's pharmacokinetic profile.

PropertyGeneral Impact of FluorinationNon-Fluorinated Quinazoline (Example)Fluorinated Quinazoline (Example)
Lipophilicity (logP) Position-dependent; can increase or decreaseVariesOften increased with single fluorine substitution
pKa Generally lowered due to fluorine's electron-withdrawing natureHigherLower
Solubility Can be improved, particularly with strategic placementVariesCan show improved aqueous solubility
Metabolic Stability Often increased due to the strength of the C-F bondSusceptible to metabolic degradationMore resistant to metabolic degradation[1][2]

Note: The specific values for these properties are highly dependent on the overall structure of the molecule.

Biological Activity: Enhancing Potency and Selectivity

Fluorination has been extensively utilized to enhance the biological activity of quinazoline derivatives, most notably in the context of Epidermal Growth Factor Receptor (EGFR) inhibitors for cancer therapy.

Anticancer Activity (EGFR Inhibition)

Many quinazoline-based anticancer agents function as EGFR tyrosine kinase inhibitors.[3] The EGFR signaling pathway plays a crucial role in cell proliferation and survival, and its dysregulation is a hallmark of many cancers.[4]

EGFR_Signaling_Pathway Ligand Ligand EGFR EGFR Ligand->EGFR Dimerization Dimerization EGFR->Dimerization Binding RAS_RAF_MEK_ERK RAS_RAF_MEK_ERK Dimerization->RAS_RAF_MEK_ERK Activation PI3K_AKT_mTOR PI3K_AKT_mTOR Dimerization->PI3K_AKT_mTOR Activation Proliferation Proliferation RAS_RAF_MEK_ERK->Proliferation PI3K_AKT_mTOR->Proliferation Quinazoline Quinazoline Quinazoline->Dimerization Inhibition

Computational studies have shown that fluorination can increase the potency of EGFR inhibitors. For instance, a difluorinated quinazoline inhibitor, 25g, was found to have a 4.23 times greater potency against the EGFR L858R/T790M/C797S triplet mutant than its unfluorinated counterpart, 25a.[4][5] This enhanced activity is attributed to favorable conformational changes and increased stability of the inhibitor-protein complex.[4][5]

Table 1: Comparative Anticancer Activity of Fluorinated vs. Non-Fluorinated Quinazoline Derivatives (EGFR Inhibitors)

CompoundFluorine SubstitutionTargetIC50 (nM)Cell LineReference
Compound ANoEGFRwt38.9-[6]
Compound BYes (6-Fluoro)EGFRwt>1000-[6]
ErlotinibNoEGFR2A431[7]
Fluorinated AnalogYesEGFR0.05-[8]
GefitinibNoEGFRwt21.17A549[6]
Fluorinated AnalogYesEGFRwt7.35A549[6]

IC50 values represent the concentration of a drug that is required for 50% inhibition in vitro.

ADME Properties: The Impact on Drug Disposition

The Absorption, Distribution, Metabolism, and Excretion (ADME) profile of a drug candidate is a critical determinant of its clinical success. Fluorination can positively influence several ADME parameters.

Table 2: Comparative ADME Properties of Fluorinated vs. Non-Fluorinated Analogs

ADME ParameterNon-Fluorinated AnalogFluorinated AnalogFold Improvement
Metabolic Stability (t½ in HLM) 30 min> 120 min> 4-fold
Cell Permeability (Papp, Caco-2) 1.5 x 10⁻⁶ cm/s6.8 x 10⁻⁶ cm/s4.5-fold
Aqueous Solubility 0.004 g/L0.032 g/L8-fold
In Vivo Clearance (rat) 100 mL/min/kg11 mL/min/kg9.1-fold (reduction)
Oral Bioavailability (rat) 5%45%9-fold

Data adapted from a study on kinase inhibitors, illustrating the general impact of fluorination.[9] HLM: Human Liver Microsomes, t½: half-life, Papp: Apparent Permeability Coefficient.

Studies on [18F]fluoroanilino-quinazolines have shown that the position of the fluorine atom is crucial for metabolic stability. 4-fluoro-substituted compounds were found to undergo rapid degradation in human hepatocytes, while the 2- and 3-fluoroaniline derivatives were significantly more stable.[1][10]

Experimental Protocols

Kinase Inhibition Assay (Generic Protocol)

This assay determines the potency of a compound in inhibiting a specific kinase.

Kinase_Inhibition_Workflow Start Start Compound_Prep Prepare serial dilutions of test compounds Start->Compound_Prep Reaction_Setup Add kinase, substrate, and compound to wells Compound_Prep->Reaction_Setup Incubation1 Pre-incubate to allow compound binding Reaction_Setup->Incubation1 Reaction_Start Initiate reaction with ATP Incubation1->Reaction_Start Incubation2 Incubate at 30°C Reaction_Start->Incubation2 Reaction_Stop Terminate reaction Incubation2->Reaction_Stop Detection Measure signal (e.g., luminescence) Reaction_Stop->Detection Data_Analysis Calculate % inhibition and determine IC50 Detection->Data_Analysis End End Data_Analysis->End

Materials:

  • Recombinant kinase

  • Kinase substrate

  • ATP

  • Kinase assay buffer

  • Test compounds (dissolved in DMSO)

  • Detection reagent (e.g., ADP-Glo™)

  • 96- or 384-well plates

  • Plate reader

Procedure:

  • Prepare serial dilutions of the test compounds in the assay buffer.

  • Add the kinase and substrate to the wells of the plate.

  • Add the test compound dilutions to the wells.

  • Initiate the reaction by adding ATP.

  • Incubate the plate at 30°C for a specified time.

  • Stop the reaction and add the detection reagent.

  • Measure the signal using a plate reader.

  • Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.

Materials:

  • Cancer cell lines

  • Complete culture medium

  • Test compounds

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO)

  • 96-well plates

Procedure:

  • Seed cells in a 96-well plate and allow them to attach overnight.

  • Treat the cells with various concentrations of the test compounds and incubate for 48-72 hours.

  • Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to form formazan crystals.

  • Remove the medium and add a solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the percentage of cell viability relative to an untreated control and determine the IC50 value.[3]

Metabolic Stability Assay (Human Liver Microsomes)

This assay assesses the rate of metabolism of a compound by liver enzymes.

Materials:

  • Human liver microsomes (HLM)

  • NADPH regenerating system

  • Phosphate buffer

  • Test compound

  • Acetonitrile (for quenching)

  • LC-MS/MS system

Procedure:

  • Pre-warm a mixture of HLM and buffer at 37°C.

  • Add the test compound to the mixture.

  • Initiate the metabolic reaction by adding the NADPH regenerating system.

  • At various time points, take aliquots of the reaction mixture and quench the reaction with cold acetonitrile.

  • Centrifuge the samples to precipitate proteins.

  • Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.

  • Determine the in vitro half-life (t½) and intrinsic clearance (Clint) from the rate of disappearance of the compound.[11]

Conclusion

The strategic incorporation of fluorine into the quinazoline scaffold is a proven strategy for optimizing drug-like properties. Fluorination can enhance biological potency, improve metabolic stability, and favorably modulate ADME parameters. However, the effects of fluorination are highly context-dependent, underscoring the need for systematic evaluation of each analog. The data and protocols presented in this guide provide a framework for the rational design and comparative analysis of novel fluorinated and non-fluorinated quinazoline derivatives, ultimately accelerating the discovery of new and improved therapeutics.

References

Comparative Analysis of Fluoroquinazoline Derivatives as Anticancer Agents

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of oncological research, the quest for novel therapeutic agents with enhanced efficacy and selectivity remains a paramount objective. Quinazoline and its derivatives have emerged as a significant class of heterocyclic compounds, demonstrating a broad spectrum of pharmacological activities, including potent anticancer effects. This guide provides a cross-validation of the anticancer properties of fluoroquinazoline derivatives, with a comparative analysis against Gefitinib, an established epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor.

Comparative Anticancer Activity

The in vitro cytotoxic activity of novel fluoroquinazolinone derivatives has been evaluated against human breast cancer cell lines, MCF-7 and MDA-MBA-231. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a drug that is required for 50% inhibition of cell viability, are summarized below. The data for the fluoroquinazolinone derivatives are compared with the reference drug, Gefitinib.

CompoundCell LineCancer TypeIC50 (µM)
Fluoroquinazolinone 6 MCF-7Breast Cancer0.35 ± 0.01[1]
Gefitinib MCF-7Breast Cancer0.97 ± 0.02[1]
Fluoroquinazolinone 10e MDA-MBA-231Breast Cancer0.28 ± 0.02[1]
Gefitinib MDA-MBA-231Breast Cancer1.30 ± 0.04[1]

The results indicate that certain fluoroquinazolinone derivatives exhibit significantly greater potency than Gefitinib in the tested cell lines. Specifically, Fluoroquinazolinone 6 was more effective in the MCF-7 cell line, while Fluoroquinazolinone 10e showed superior activity in the MDA-MBA-231 cell line.[1]

Mechanism of Action: Signaling Pathway Inhibition

Fluoroquinazoline derivatives have been reported to exert their anticancer effects through the dual inhibition of EGFR kinase and tubulin polymerization.[1]

EGFR Signaling Pathway

The Epidermal Growth Factor Receptor (EGFR) is a key regulator of cell growth, proliferation, and survival.[2][3] Upon ligand binding, EGFR undergoes dimerization and autophosphorylation, initiating a cascade of downstream signaling pathways, including the RAS-RAF-MEK-ERK and PI3K-AKT pathways, which ultimately promote cell proliferation and inhibit apoptosis.[4][5] Fluoroquinazolines, similar to Gefitinib, are thought to competitively bind to the ATP-binding site of the EGFR tyrosine kinase domain, thereby inhibiting its activity and blocking downstream signaling.[1]

EGFR_Signaling_Pathway EGF EGF EGFR EGFR EGF->EGFR Grb2_Sos Grb2/Sos EGFR->Grb2_Sos PI3K PI3K EGFR->PI3K Ras Ras Grb2_Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Nucleus Nucleus ERK->Nucleus AKT AKT PI3K->AKT AKT->Nucleus Proliferation Cell Proliferation & Survival Nucleus->Proliferation FQ Fluoroquinazoline Derivative FQ->EGFR Inhibition

EGFR Signaling Pathway Inhibition
Tubulin Polymerization Pathway

Microtubules, dynamic polymers of α- and β-tubulin dimers, are crucial components of the cytoskeleton involved in cell division, motility, and intracellular transport.[6][7][8] The dynamic instability of microtubules, characterized by phases of polymerization and depolymerization, is essential for proper mitotic spindle formation and chromosome segregation.[9] Disruption of tubulin polymerization leads to cell cycle arrest and apoptosis. Certain fluoroquinazolinone derivatives have been shown to inhibit tubulin polymerization, a mechanism distinct from that of EGFR inhibitors.[1]

Tubulin_Polymerization_Pathway Tubulin αβ-Tubulin Dimers Protofilament Protofilament Tubulin->Protofilament Polymerization Microtubule Microtubule Protofilament->Microtubule Spindle Mitotic Spindle Formation Microtubule->Spindle CellDivision Cell Division Spindle->CellDivision FQ Fluoroquinazoline Derivative FQ->Tubulin Inhibition

Tubulin Polymerization Inhibition

Experimental Protocols

The following are detailed methodologies for key experiments commonly cited in the evaluation of anticancer compounds.

Cell Viability (MTT) Assay

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability.

Procedure:

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for attachment.[10]

  • Compound Treatment: The cells are then treated with various concentrations of the test compound (e.g., 0.1, 1, 10, 50, 100 µM) and incubated for an additional 48-72 hours.[10]

  • MTT Addition: Following the treatment period, 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) is added to each well, and the plate is incubated for 4 hours at 37°C.[10]

  • Formazan Solubilization: The medium is removed, and 150 µL of dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.[10]

  • Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated as: (Absorbance of treated cells / Absorbance of control cells) x 100. The IC50 value is determined from the dose-response curve.[10]

Apoptosis Assay (Annexin V/PI Staining)

This assay is used to detect and quantify apoptosis by utilizing Annexin V, which binds to phosphatidylserine exposed on the outer leaflet of the cell membrane during early apoptosis, and propidium iodide (PI), which stains the DNA of cells with compromised membranes (late apoptotic and necrotic cells).

Procedure:

  • Cell Treatment: Cells are seeded and treated with the test compound for a specified duration.

  • Cell Harvesting: Both floating and adherent cells are collected, washed with cold phosphate-buffered saline (PBS), and centrifuged.[11]

  • Cell Resuspension: The cell pellet is resuspended in 1X Annexin-binding buffer.

  • Staining: Annexin V-FITC and Propidium Iodide are added to the cell suspension.

  • Incubation: The cells are incubated in the dark at room temperature for 15-20 minutes.[12]

  • Analysis: The stained cells are analyzed by flow cytometry. Healthy cells are Annexin V and PI negative, early apoptotic cells are Annexin V positive and PI negative, and late apoptotic/necrotic cells are both Annexin V and PI positive.[11]

Cell Cycle Analysis (Propidium Iodide Staining)

This method determines the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M) based on their DNA content.

Procedure:

  • Cell Treatment: Cells are treated with the test compound for the desired time.

  • Cell Harvesting and Fixation: Cells are harvested, washed with PBS, and fixed in cold 70% ethanol while vortexing to prevent clumping. The cells are then incubated on ice or at -20°C.

  • Staining: The fixed cells are washed to remove ethanol and then resuspended in a staining solution containing propidium iodide and RNase A (to prevent staining of RNA).[13]

  • Incubation: The cells are incubated in the dark.

  • Analysis: The DNA content of the cells is analyzed by flow cytometry. The fluorescence intensity of PI is directly proportional to the amount of DNA.

Experimental Workflow

The general workflow for evaluating the anticancer effects of a novel compound involves a series of in vitro assays to determine its cytotoxicity and elucidate its mechanism of action.

Experimental_Workflow Start Start CellCulture Cancer Cell Line Culture Start->CellCulture CompoundTreatment Compound Treatment (Varying Concentrations) CellCulture->CompoundTreatment MTT Cell Viability Assay (MTT) CompoundTreatment->MTT Apoptosis Apoptosis Assay (Annexin V/PI) CompoundTreatment->Apoptosis CellCycle Cell Cycle Analysis (PI Staining) CompoundTreatment->CellCycle IC50 Determine IC50 MTT->IC50 Mechanism Elucidate Mechanism of Action IC50->Mechanism Apoptosis->Mechanism CellCycle->Mechanism End End Mechanism->End

General Experimental Workflow

References

Unraveling the Action of 7-Fluoroquinazolin-2-amine: A Comparative Guide to a Putative Kinase Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a comparative analysis of the hypothesized mechanism of action of 7-Fluoroquinazolin-2-amine, a novel quinazoline derivative, against established kinase inhibitors. Due to a lack of specific published data on this compound, its mechanism is inferred from the well-documented activities of structurally similar quinazoline-based compounds, which predominantly act as protein kinase inhibitors. This document is intended for researchers, scientists, and drug development professionals interested in the expanding landscape of kinase inhibitor therapeutics.

Hypothesized Mechanism of Action: Targeting the EGFR Signaling Pathway

The quinazoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved anti-cancer drugs that target protein kinases.[1] Based on this extensive precedent, it is hypothesized that this compound functions as an inhibitor of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase. EGFR is a key transmembrane receptor that, upon activation, triggers downstream signaling cascades, such as the MAPK and PI3K/Akt pathways, promoting cell proliferation, survival, and differentiation.[2] In many cancers, EGFR is overexpressed or mutated, leading to uncontrolled cell growth.[3]

It is proposed that this compound, like other quinazoline-based inhibitors, competes with adenosine triphosphate (ATP) for the binding site within the intracellular kinase domain of EGFR.[4][5] This competitive inhibition is expected to block the autophosphorylation of the receptor, thereby abrogating downstream signaling and leading to an anti-proliferative effect in cancer cells dependent on this pathway.

Comparative Analysis with Established EGFR Inhibitors

To validate and benchmark the potential efficacy of this compound, its hypothesized mechanism is compared with three well-characterized, clinically approved EGFR inhibitors: Gefitinib, Erlotinib, and Lapatinib.

Table 1: Comparison of Mechanistic Features

FeatureThis compound (Hypothesized)GefitinibErlotinibLapatinib
Target(s) EGFREGFR[6]EGFR[7]EGFR, HER2[8]
Binding Mode ATP-competitiveReversible, ATP-competitive[4]Reversible, ATP-competitive[7]Reversible, ATP-competitive[8]
Downstream Pathways Inhibited MAPK, PI3K/AktMAPK, PI3K/Akt[9]MAPK, PI3K/Akt[10]MAPK, PI3K/Akt[11]
Therapeutic Use InvestigationalNon-small cell lung cancer (NSCLC)[6]NSCLC, Pancreatic Cancer[3]HER2-positive Breast Cancer[8]

Performance Data of Comparator Compounds

The following table summarizes the inhibitory concentrations (IC₅₀) of the comparator drugs against EGFR and cancer cell lines, providing a benchmark for the potential potency of new quinazoline derivatives.

Table 2: In Vitro Inhibitory Activity of Comparator EGFR Inhibitors

CompoundTarget/Cell LineIC₅₀ (nM)Reference
Gefitinib EGFR (wt)2.5 - 37[4]
A431 (EGFR overexpressing)8.37[12]
Erlotinib EGFR2[]
H1975 (L858R/T790M mutant)>1000[14]
Lapatinib EGFR10.8[15]
HER29.8[15]
BT474 (HER2 overexpressing)25[15]

Note: No specific IC₅₀ data is publicly available for this compound.

Visualizing the Mechanism and Experimental Validation

To further elucidate the hypothesized mechanism and the experimental approaches for its validation, the following diagrams are provided.

EGFR_Pathway cluster_membrane Plasma Membrane cluster_downstream Downstream Signaling EGFR EGFR RAS RAS EGFR->RAS Activates PI3K PI3K EGFR->PI3K Activates EGF EGF (Ligand) EGF->EGFR Binds Inhibitor This compound (Hypothesized Inhibitor) Inhibitor->EGFR Inhibits (ATP-competitive) RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation

Caption: Hypothesized EGFR signaling pathway and the inhibitory action of this compound.

Experimental_Workflow cluster_biochemical Biochemical Assay cluster_cellular Cell-Based Assays Kinase_Assay In Vitro Kinase Assay (Determine IC₅₀ for EGFR) MTT_Assay MTT Assay (Measure Cell Viability, IC₅₀) Cell_Culture Cancer Cell Lines (e.g., A431, H1975) Treatment Treat with this compound and Comparators Cell_Culture->Treatment Treatment->MTT_Assay Western_Blot Western Blot (Assess p-EGFR & downstream proteins) Treatment->Western_Blot

Caption: Experimental workflow for validating the mechanism of action of a putative EGFR inhibitor.

Detailed Experimental Protocols

The following are standard protocols for the key experiments required to validate the hypothesized mechanism of action of this compound.

In Vitro Kinase Inhibition Assay

This assay quantifies the direct inhibitory effect of a compound on the enzymatic activity of a purified kinase.

  • Reagent Preparation: Prepare a reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Tween-20). Prepare serial dilutions of this compound and control inhibitors (Gefitinib, Erlotinib, Lapatinib) in DMSO, followed by dilution in the reaction buffer. Prepare a solution of purified recombinant EGFR kinase and a suitable peptide substrate.

  • Kinase Reaction: In a 384-well plate, add the diluted compounds. Add the EGFR kinase solution and incubate for 10-15 minutes at room temperature to allow for compound binding. Initiate the reaction by adding a mixture of the peptide substrate and ATP (at a concentration close to its Km value).

  • Detection: Incubate the reaction for a specified time (e.g., 60 minutes) at 30°C. Stop the reaction and measure the amount of phosphorylated substrate. This can be done using various methods, such as luminescence-based assays (e.g., ADP-Glo™) that quantify ADP production or fluorescence-based assays.[16]

  • Data Analysis: Calculate the percentage of kinase activity inhibition for each compound concentration relative to a DMSO control. Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

Cell Viability (MTT) Assay

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability and proliferation.

  • Cell Seeding: Plate cancer cells (e.g., A431, H1975) in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with serial dilutions of this compound and comparator drugs for a specified period (e.g., 72 hours).[17]

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C. Living cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based solution) to each well to dissolve the formazan crystals.[18]

  • Absorbance Measurement: Read the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Normalize the absorbance values to the untreated control to determine the percentage of cell viability. Plot cell viability against the logarithm of the compound concentration to calculate the IC₅₀ value.

Western Blotting for EGFR Pathway Proteins

This technique is used to detect the levels of specific proteins in cell lysates, allowing for the assessment of protein phosphorylation and expression.

  • Cell Lysis: Culture and treat cells with the test compounds as in the MTT assay. After treatment, wash the cells with cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.[14]

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE and Transfer: Denature equal amounts of protein from each sample by boiling in Laemmli buffer. Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE). Transfer the separated proteins to a PVDF or nitrocellulose membrane.[19]

  • Immunoblotting: Block the membrane with a blocking buffer (e.g., 5% BSA or non-fat milk in TBST) to prevent non-specific antibody binding. Incubate the membrane with primary antibodies specific for phosphorylated EGFR (p-EGFR), total EGFR, phosphorylated downstream proteins (e.g., p-Akt, p-ERK), and a loading control (e.g., β-actin or GAPDH).[2]

  • Detection: After washing, incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.[20]

  • Analysis: Quantify the band intensities using densitometry software. Normalize the levels of phosphorylated proteins to their respective total protein levels to determine the effect of the compound on protein activation.

This comprehensive guide provides a framework for the validation of this compound's hypothesized mechanism of action. The provided protocols and comparative data with established drugs will aid researchers in designing and interpreting experiments to fully characterize this promising new compound.

References

Comparative Analysis of Fluoroquinazoline Derivatives as Anticancer Agents

Author: BenchChem Technical Support Team. Date: December 2025

Data Summary of Anticancer Activity

The following table summarizes the 50% inhibitory concentration (IC50) values of selected fluoroquinazolinone derivatives against human cancer cell lines, compared with the established EGFR inhibitor, Gefitinib.

Compound IDCancer Cell LineIC50 (µM)Reference CompoundCancer Cell LineIC50 (µM)
Compound 6 MCF-70.35 ± 0.01Gefitinib MCF-70.97 ± 0.02
Compound 10f MCF-70.71 ± 0.01MDA-MBA-2311.30 ± 0.04
Compound 10d MCF-70.89 ± 0.02
Compound 10a MCF-70.95 ± 0.01
Compound 10e MDA-MBA-2310.28 ± 0.02
Compound 10d MDA-MBA-2310.38 ± 0.01
Compound 7 MDA-MBA-2310.94 ± 0.07
Compound 10c MDA-MBA-2311.09 ± 0.01
Data is sourced from a study on new fluoroquinazolinone derivatives as potent anticancer agents.[1]

Experimental Protocols

IC50 Determination via MTT Assay

The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a drug that is required for 50% inhibition in vitro, were determined using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.

1. Cell Culture and Seeding:

  • Human cancer cell lines (e.g., MCF-7 breast cancer, MDA-MB-231 triple-negative breast cancer) are cultured in appropriate media supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.

  • Cells are maintained in a humidified incubator at 37°C with 5% CO2.

  • For the assay, cells are seeded into 96-well plates at a density of approximately 5x10^3 to 1x10^4 cells per well and allowed to adhere overnight.

2. Compound Treatment:

  • A stock solution of the test compound (e.g., a fluoroquinazolinone derivative) is prepared in dimethyl sulfoxide (DMSO).

  • Serial dilutions of the test compound are prepared in the culture medium to achieve a range of final concentrations.

  • The culture medium from the seeded plates is replaced with the medium containing the various concentrations of the test compound. A control group receives medium with DMSO only (vehicle control).

  • The plates are incubated for 48-72 hours.

3. MTT Assay:

  • After the incubation period, the medium is removed, and a fresh medium containing MTT solution (typically 0.5 mg/mL) is added to each well.

  • The plates are incubated for another 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.

  • The MTT-containing medium is then removed, and a solubilizing agent, such as DMSO or isopropanol, is added to each well to dissolve the formazan crystals.

4. Data Acquisition and Analysis:

  • The absorbance of the solubilized formazan is measured using a microplate reader at a wavelength of 570 nm.

  • The percentage of cell viability is calculated relative to the vehicle-treated control cells.

  • The IC50 value is determined by plotting the percentage of cell viability against the logarithm of the compound concentration and fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism).[2]

Signaling Pathway and Experimental Workflow

The following diagrams illustrate a relevant signaling pathway often targeted by quinazoline-based inhibitors and the general workflow for IC50 determination.

EGFR_Signaling_Pathway EGFR EGFR RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation Inhibitor Fluoroquinazoline Inhibitor Inhibitor->EGFR Inhibition IC50_Determination_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Cell_Culture 1. Cancer Cell Culture Cell_Seeding 3. Cell Seeding (96-well plate) Cell_Culture->Cell_Seeding Compound_Prep 2. Compound Dilution Treatment 4. Compound Treatment (48-72h) Compound_Prep->Treatment Cell_Seeding->Treatment MTT_Assay 5. MTT Assay Treatment->MTT_Assay Absorbance 6. Absorbance Measurement MTT_Assay->Absorbance IC50_Calc 7. IC50 Calculation Absorbance->IC50_Calc

References

Safety Operating Guide

Navigating the Safe Disposal of 7-Fluoroquinazolin-2-amine: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: December 2025

Hazard Profile and Safety Precautions

Based on analogous compounds, 7-Fluoroquinazolin-2-amine should be treated as a hazardous chemical. Potential hazards include being harmful if swallowed, causing skin irritation, and leading to serious eye irritation.[1][2] As a halogenated aromatic amine, it is crucial to handle this compound with appropriate personal protective equipment (PPE) in a designated chemical fume hood.[3][4]

Summary of Potential Hazards and Protective Measures

Hazard CategoryPotential EffectsRecommended Personal Protective Equipment (PPE)
Acute Oral Toxicity Harmful if swallowed.[1][2]Standard laboratory attire (lab coat, closed-toe shoes).
Skin Irritation/Corrosion Causes skin irritation.[1]Chemical-resistant gloves (e.g., nitrile).[4]
Eye Irritation Causes serious eye irritation.[1]Safety glasses with side shields or tight-sealing safety goggles.[4]
Respiratory Irritation May cause respiratory irritation.[1]Use within a chemical fume hood to avoid dust and aerosol inhalation.[4]
Aquatic Toxicity Harmful to aquatic life, with potential for long-lasting effects.Prevent release to the environment.[2]
Step-by-Step Disposal Protocol

Under no circumstances should this compound or its waste be disposed of down the sink or in regular trash.[3] It must be treated as hazardous chemical waste.

1. Waste Segregation:

  • Designate a specific, clearly labeled waste container for "Halogenated Organic Waste."[3]

  • It is critical to not mix this waste with non-halogenated organic or other waste streams, as disposal methods differ significantly.[3]

2. Waste Collection (Solid and Liquid):

  • Solid Waste: Collect solid this compound waste in a designated, sealed, and labeled "Halogenated Solid Waste" container.[3]

  • Liquid Waste: Collect solutions containing this compound in a designated, sealed, and labeled "Halogenated Liquid Waste" carboy.[3]

3. Decontamination of Glassware:

  • Rinse any glassware that has come into contact with the compound with a suitable organic solvent (e.g., acetone, ethanol).

  • The initial solvent rinse must be collected and disposed of as halogenated organic waste.[3]

  • Subsequent rinses can be handled according to standard laboratory procedures for non-hazardous waste, provided the initial rinse was thorough.

4. Storage of Waste:

  • Store the sealed and labeled hazardous waste containers in a designated Satellite Accumulation Area (SAA) within the laboratory.

  • Ensure the storage area is well-ventilated and away from incompatible materials.

5. Final Disposal:

  • Arrange for the disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal contractor.

  • Always follow local, state, and federal regulations for hazardous waste disposal.[5]

Emergency Procedures for Spills

In the event of a spill, immediate and appropriate action is crucial to mitigate risks.

  • Evacuate and Alert: Alert personnel in the immediate vicinity and evacuate the area if the spill is large or in a poorly ventilated space.[3]

  • Control and Contain: If it is safe to do so, prevent the spill from spreading by using an inert absorbent material such as vermiculite or sand.[3]

  • Cleanup:

    • For small spills, carefully absorb the material with an inert absorbent.

    • Place the contaminated absorbent material into a sealed, labeled container for disposal as hazardous waste.[3]

    • Clean the spill area with a suitable solvent, followed by soap and water. All cleaning materials must also be collected as hazardous waste.[3]

  • Report: Report the spill to your laboratory supervisor and EHS office, regardless of the size.[3]

Visualizing the Disposal Workflow

To further clarify the proper disposal procedure, the following diagrams illustrate the decision-making process and the overall experimental workflow for handling this compound waste.

Disposal Decision Workflow for this compound start Waste Generated is_solid Is the waste solid or liquid? start->is_solid solid_waste Collect in a designated, sealed, and labeled 'Halogenated Solid Waste' container. is_solid->solid_waste Solid liquid_waste Collect in a designated, sealed, and labeled 'Halogenated Liquid Waste' carboy. is_solid->liquid_waste Liquid storage Store container in a designated Satellite Accumulation Area. solid_waste->storage liquid_waste->storage dispose Arrange for disposal through EHS or a licensed contractor. storage->dispose

Caption: Disposal decision workflow for this compound.

Experimental Workflow for Safe Handling and Disposal cluster_handling Handling cluster_disposal Disposal ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) fume_hood Work in a Chemical Fume Hood ppe->fume_hood experiment Perform Experiment fume_hood->experiment segregate Segregate Waste (Halogenated Organic) experiment->segregate collect Collect in Labeled Waste Container segregate->collect decontaminate Decontaminate Glassware (Collect First Rinse) collect->decontaminate storage Store in Satellite Accumulation Area decontaminate->storage final_disposal Final Disposal via EHS storage->final_disposal

References

Essential Safety and Operational Guidance for 7-Fluoroquinazolin-2-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Personal Protective Equipment (PPE)

Appropriate PPE is mandatory to minimize exposure and ensure personal safety when handling 7-Fluoroquinazolin-2-amine.[3][4][5][6]

PPE CategoryItemSpecificationsRationale
Eye/Face Protection Safety GogglesTightly fitting, conforming to EN 166 (EU) or NIOSH (US).[1]Protects eyes from dust particles and potential splashes.
Face ShieldRecommended when there is a significant risk of splashing.[4][5]
Skin Protection Chemical-resistant GlovesNitrile or neoprene, inspected for integrity before use.[3]Prevents skin contact with the compound.
Lab CoatFlame retardant and antistatic.[7]Protects against incidental contact and contamination of personal clothing.
Impervious ClothingAs needed for larger scale operations.[1]Provides full-body protection from hazardous materials.
Respiratory Protection Air-purifying RespiratorFull-face or half-mask with appropriate particulate filters (NIOSH/MSHA approved).[1][3][8]Necessary if exposure limits are exceeded, if irritation is experienced, or when handling outside of a fume hood.

Operational Plan: Handling and Storage

Proper handling and storage procedures are critical to maintaining the compound's integrity and ensuring a safe laboratory environment.

ProcedureStep-by-Step GuidanceKey Considerations
Receiving and Inspection 1. Visually inspect the container for any damage or leaks upon receipt. 2. Don appropriate PPE before handling the container. 3. Verify the label matches the ordered compound.Report any damage to the supplier and your institution's Environmental Health & Safety (EHS) office.
Handling 1. Conduct all manipulations of the powdered compound within a certified chemical fume hood.[8] 2. Use spark-proof tools and explosion-proof equipment.[9] 3. Avoid the formation of dust.[10] 4. Wash hands thoroughly after handling.[8]Minimize the quantity of material handled at any one time.
Storage 1. Store in a tightly closed container in a dry, cool, and well-ventilated place.[8][9][11] 2. Keep away from heat, sparks, and open flames.[9] 3. Store away from incompatible materials such as strong oxidizing agents and acids.[9]Ensure the storage area is clearly labeled with the hazards of the stored chemicals.

Disposal Plan

The disposal of this compound and its contaminated materials must be conducted in a manner that ensures safety and environmental protection. As a nitrogen-containing heterocyclic compound, it should be treated as hazardous chemical waste.[12][13]

Waste StreamDisposal ProtocolRegulatory Compliance
Solid Waste 1. Collect excess solid compound and any contaminated consumables (e.g., gloves, weigh paper, pipette tips) in a designated, sealed, and clearly labeled hazardous waste container.[14] 2. The label should include "Hazardous Waste" and the full chemical name.[14]Dispose of in accordance with all applicable federal, state, and local regulations.[2]
Liquid Waste (Solutions) 1. Collect any solutions containing the compound in a designated, sealed, and labeled 'Halogenated Organic Liquid Waste' or 'Nitrogenous Organic Waste' container, as appropriate for your institution's waste streams.[12]Do not dispose of down the drain.[2][12]
Contaminated Glassware 1. Rinse glassware that has been in contact with the compound with a suitable organic solvent (e.g., acetone or ethanol). 2. The initial rinsate must be collected and disposed of as hazardous liquid waste.[12]Subsequent rinses of thoroughly cleaned glassware may be handled according to standard laboratory procedures.[12]

Emergency Procedures

Emergency SituationImmediate Actions
Skin Contact Immediately wash the affected area with plenty of soap and water for at least 15 minutes while removing contaminated clothing. Seek medical attention.[8][9]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, also under the eyelids. Seek immediate medical attention from an ophthalmologist.[7][8]
Inhalation Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[8]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[7][8]
Spill 1. Evacuate the area and alert others. 2. Wear appropriate PPE, including respiratory protection. 3. For small spills, use an inert absorbent material (e.g., sand, vermiculite) to cover the spill.[9][12] 4. Carefully sweep up the absorbed material and place it in a sealed container for hazardous waste disposal.[12] 5. Clean the spill area with a suitable solvent, followed by soap and water. Collect all cleaning materials as hazardous waste.[12] 6. Report the spill to your supervisor and EHS office.[12]

Experimental Workflow and Safety Visualization

The following diagram illustrates the standard workflow for the safe handling of this compound.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_emergency Emergency Response prep_sds Review Safety Data Sheet (or equivalent safety information) prep_ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) prep_sds->prep_ppe prep_area Prepare Work Area (Chemical Fume Hood) prep_ppe->prep_area handle_weigh Weigh/Measure Compound prep_area->handle_weigh handle_exp Perform Experiment handle_weigh->handle_exp cleanup_decon Decontaminate Work Area handle_exp->cleanup_decon em_spill Spill or Exposure Occurs handle_exp->em_spill If Incident Occurs cleanup_seg Segregate Waste (Solid, Liquid) cleanup_decon->cleanup_seg cleanup_label Label Waste Containers cleanup_seg->cleanup_label cleanup_dispose Dispose of Waste via Licensed Contractor cleanup_label->cleanup_dispose em_first_aid Follow First-Aid Procedures em_spill->em_first_aid em_notify Notify Supervisor & EH&S em_first_aid->em_notify

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.